4-Bromo-4'-nitrobiphenyl
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(4-bromophenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYRWXNUGZFNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283606 | |
| Record name | 4-bromo-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6242-98-4 | |
| Record name | 4-Bromo-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6242-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 32424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006242984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6242-98-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: Synthesis, Properties, and Applications
Introduction: Unveiling a Key Building Block in Modern Chemistry
4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in the landscape of organic synthesis, occupying a strategic position at the intersection of medicinal chemistry, materials science, and chemical biology. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile nitro group on a rigid biphenyl scaffold, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in the burgeoning field of targeted protein degradation.
Identified by the CAS number 6242-98-4 , this compound serves as a cornerstone for researchers and drug development professionals aiming to leverage its distinct chemical reactivity to forge novel therapeutic agents and functional materials.[1] The strategic placement of the bromo and nitro functionalities allows for selective and sequential chemical transformations, offering a modular approach to molecular design.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its compatibility with various analytical techniques.
Core Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| CAS Number | 6242-98-4 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.10 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 173 °C | |
| Boiling Point | 386.9±17.0 °C (Predicted) | |
| Density | 1.521±0.06 g/cm³ (Predicted) | |
| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene | [2] |
| Synonyms | 4-Bromo-4'-nitro-1,1'-biphenyl | [2] |
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic methods. Below is a summary of its characteristic spectral data.
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available through databases such as SpectraBase.[2] |
| ¹³C NMR | Spectra available through databases such as SpectraBase.[2] |
| Infrared (IR) | Spectra available, typically showing characteristic peaks for aromatic C-H, C=C, C-Br, and N-O stretching vibrations.[2] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. |
Synthesis of this compound: A Practical Approach
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
1-Bromo-4-iodobenzene
-
4-Nitrophenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-iodobenzene and 4-nitrophenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the palladium catalyst and the base to the flask.
-
Solvent Addition: Introduce the degassed solvent system to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Key Chemical Reactions and Transformations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be manipulated to introduce further molecular complexity.
Transformations of the Bromo Group
The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[6] These include:
-
Suzuki-Miyaura Coupling: Further reaction with a different boronic acid to generate more complex, unsymmetrical biaryl structures.
-
Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to an amino group.[7] This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂/Pd-C). The resulting 4-bromo-4'-aminobiphenyl is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
Applications in Drug Discovery and Materials Science
The structural attributes of this compound make it a valuable scaffold in several areas of chemical research, most notably in drug discovery and the development of functional materials.
A Cornerstone in PROTAC Development
One of the most significant applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9][10]
The biphenyl core of this compound often serves as a rigid linker component in PROTAC design.[8] The bromo and nitro functionalities provide orthogonal handles for attaching a ligand for the protein of interest and a ligand for the E3 ligase, respectively. This modularity allows for the systematic optimization of linker length and composition, which is critical for achieving potent and selective protein degradation.[9][11]
Intermediate in Pharmaceutical Synthesis
Beyond its role in PROTACs, this compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[3][7] The biphenyl motif is a common feature in many pharmaceutical agents, and the ability to functionalize both rings of this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Precursor for Functional Materials
The rigid, conjugated structure of the biphenyl system also makes this compound a precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The ability to introduce various functional groups through the bromo and nitro handles allows for the tuning of the material's electronic and photophysical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for use by trained professionals in a laboratory setting.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12] | P261, P270, P280 |
| Skin Irritation | Causes skin irritation.[12] | P264, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[12] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[12] | P261, P304+P340 |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has firmly established itself as a versatile and indispensable building block in modern organic chemistry. Its unique combination of a rigid biphenyl scaffold and two orthogonally reactive functional groups provides chemists with a powerful platform for the synthesis of a diverse array of complex molecules. From its pivotal role in the design of next-generation therapeutics like PROTACs to its application in the development of advanced materials, the importance of this compound in both academic and industrial research is undeniable. As the demand for more sophisticated and targeted molecules continues to grow, the utility of this remarkable compound is set to expand even further.
References
- PubChem. This compound.
- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Wiley-VCH. (2007).
- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (URL not provided)
- PubChem. 4'-Bromo-2-nitrobiphenyl.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (Year not provided). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic
- Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
- PubChem. 4-Amino-4'-nitrobiphenyl.
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Testa, A., Hughes, S. J., & Lucas, X. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1205-1217.
- Wikipedia. 4-Nitrobiphenyl. [Link]
- Medicilon. PROTAC Building Blocks. [Link]
- ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... [Link]
- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Ng, S. W., & Tiekink, E. R. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
- NIST WebBook. 4'-Bromo-2'-nitroacetanilide. [Link]
- SpectraBase. 4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum. [Link]
- Jakkampudi, S., et al. (2016).
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]
- 12. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-4'-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Bromo-4'-nitrobiphenyl, a key intermediate in the development of novel pharmaceuticals and functional materials. As Senior Application Scientists, we present not just a methodology, but a strategic guide to making informed experimental choices, ensuring scientific integrity and reproducibility.
Strategic Overview: Choosing Your Synthetic Pathway
The synthesis of this compound, an unsymmetrical biaryl, can be approached through several established cross-coupling methodologies. The two most prominent and reliable routes are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The choice between these pathways depends on factors such as available starting materials, desired scale, and tolerance for specific reaction conditions.
Diagram 1: Synthetic Approaches to this compound
Caption: Step-wise workflow for the Suzuki-Miyaura synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylboronic acid (1.0 eq), 4-nitrobromobenzene (1.05 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Method B: Gomberg-Bachmann Reaction
This classic approach provides an alternative synthetic route, particularly when boronic acids are not readily available. [1] Diagram 3: Gomberg-Bachmann Reaction Workflow
Caption: Step-wise workflow for the Gomberg-Bachmann synthesis.
Experimental Protocol:
-
Diazotization: Dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the low temperature.
-
Coupling: In a separate flask, vigorously stir a mixture of nitrobenzene (in excess) and an aqueous solution of sodium hydroxide.
-
Reaction: Slowly add the cold diazonium salt solution to the nitrobenzene/base mixture. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Separate the organic layer and wash it with dilute acid, water, and brine.
-
Isolation: Remove the excess nitrobenzene by steam distillation or under reduced pressure to obtain the crude this compound.
Purification: Achieving Analytical Purity
The crude product from either synthesis will likely contain unreacted starting materials and side products. A two-step purification process involving recrystallization and column chromatography is recommended to achieve high purity.
Recrystallization
Recrystallization is an effective technique for removing bulk impurities. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system is often effective. [2] Experimental Protocol:
-
Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point. The ideal solvent system will dissolve the compound when hot but not at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For the removal of closely related impurities, flash column chromatography is the method of choice. [3][4] Experimental Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis.
-
Elution: Apply the partially purified product to the top of the column and elute with the chosen mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
Table 1: Key Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [5] |
| Molecular Weight | 278.10 g/mol | [5] |
| Appearance | White to yellow crystalline solid | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 8.10 (d, 2H), 7.69 (d, 2H) | 7 |
| ¹³C NMR (CDCl₃, ppm) | δ 147.5, 145.8, 132.5, 129.0, 128.0, 124.2 | 8 |
| IR (KBr, cm⁻¹) | ~1595 (C=C stretch), ~1515 & ~1345 (NO₂ stretch) | 9 |
| Mass Spec (m/z) | 277/279 (M⁺, Br isotope pattern) | 10 |
Note: The NMR and IR data are adapted from closely related structures (1-bromo-4-nitrobenzene and 4-nitrobiphenyl) and represent expected chemical shifts and vibrational frequencies.
Safety and Handling
This compound and its precursors are hazardous chemicals that require careful handling in a well-ventilated fume hood. [11][12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Fire Hazards: The compound itself is not highly flammable, but organic solvents used in the synthesis and purification are. Keep away from open flames and hot surfaces.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a detailed framework for the successful synthesis and purification of this compound. By understanding the underlying principles of the Suzuki-Miyaura and Gomberg-Bachmann reactions, and by employing rigorous purification and characterization techniques, researchers can confidently produce this valuable compound for their drug discovery and materials science applications.
References
- PubChem. This compound.
- CDN Isotopes.
- Fisher Scientific.
- Scribd. Exp 4 - Suzuki Coupling Reaction | PDF.
- Wikipedia. Gomberg–Bachmann reaction. [Link]
- PubChem. 4'-Bromo-2-nitrobiphenyl.
- Rutgers University. 4-Nitrobiphenyl.
- Thermo Fisher Scientific.
- Chem Service.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Bromoanisole.
- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- BenchChem. strategies to minimize byproduct formation in Gomberg-Bachmann reactions for difluorobiphenyl synthesis.
- Santai Technologies.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- University of Rochester.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- PubChem. 4-Amino-4'-nitrobiphenyl.
- Environmental Protection Agency. 4-Nitrobiphenyl. [Link]
- Organic Syntheses.
- SIELC Technologies. Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. [Link]
- International Journal of Pharmaceutical Development & Technology.
- ResearchG
- National Institute of Standards and Technology. 4-Bromophenyl ether. [Link]
- SpectraBase. 4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum. [Link]
- ResearchGate.
- Centers for Disease Control and Prevention. 4-Nitrobiphenyl. [Link]
- BenchChem.
- New Jersey Department of Health. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA.
- ResearchG
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- PubMed. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Sources
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ijpdt.com [ijpdt.com]
- 5. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 7. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR [m.chemicalbook.com]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]
- 10. 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. fishersci.com [fishersci.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
4-Bromo-4'-nitrobiphenyl chemical structure and IUPAC name
An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: A Core Scaffold for Modern Chemistry
Abstract
This compound is a pivotal intermediate compound in organic synthesis, possessing a unique combination of functional groups that render it highly valuable for researchers, scientists, and drug development professionals. Its rigid biphenyl backbone, substituted with an electron-withdrawing nitro group and a versatile bromo group, serves as a foundational building block for a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and key applications in materials science and pharmaceutical development. Furthermore, it outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically identified by its IUPAC name and a variety of chemical descriptors.
IUPAC Name: 1-(4-bromophenyl)-4-nitrobenzene[][2]
Synonyms: 4-Bromo-4'-nitro-1,1'-biphenyl, 4-(4-Bromophenyl)nitrobenzene[2][3]
The structure consists of a biphenyl system where one phenyl ring is substituted with a bromine atom at the para-position (position 4) and the other phenyl ring is substituted with a nitro group at its para-position (position 4').
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6242-98-4 | [][2][4] |
| Molecular Formula | C₁₂H₈BrNO₂ | [][2][4] |
| Molecular Weight | 278.10 g/mol | [][2][4] |
| Appearance | White to off-white or light yellow solid/powder | [5][6] |
| Melting Point | 173 °C | [5] |
| Boiling Point | 386.9 ± 17.0 °C (Predicted) | [5] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | LNYRWXNUGZFNIE-UHFFFAOYSA-N | [][2] |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Br)[O-] | [][2] |
Synthesis and Mechanistic Insights
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier and widely adopted method.[7] This reaction's prominence stems from its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.
The synthesis of this compound typically involves coupling a bromophenyl derivative with a nitrophenyl derivative. A logical approach is the reaction between 4-bromophenylboronic acid and 1-bromo-4-nitrobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of substituted biphenyls, adapted from established methodologies for similar compounds.[8]
Materials:
-
4-bromophenylboronic acid
-
1-bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the reaction solvents: toluene, ethanol, and water.
-
Reagent Addition: Add 1-bromo-4-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (~1.1 eq), and sodium carbonate (~2.5-3.0 eq). The base is crucial for activating the boronic acid for transmetalation.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (~0.02-0.05 eq). The flask should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture to reflux and stir vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Suzuki coupling workflow for biphenyl synthesis.
Spectroscopic and Analytical Characterization
Post-synthesis, the identity and purity of this compound must be rigorously confirmed. Standard analytical techniques are employed for this purpose. The PubChem database indicates the availability of various spectral data for this compound, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the substitution pattern on the biphenyl rings.[2]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrations of the functional groups, notably the strong symmetric and asymmetric stretches of the nitro group (NO₂) and the C-Br stretch.[2]
-
UV-Visible Spectroscopy: To analyze the electronic transitions within the conjugated π-system.[2]
Reactivity and Applications in Drug Development & Materials Science
The synthetic utility of this compound is derived from the distinct reactivity of its two functional groups. This dual functionality allows for sequential, selective modifications, making it a valuable scaffold.
-
The Bromo Group: The carbon-bromine bond serves as an excellent handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of additional aryl, alkyl, or amino groups, enabling the construction of more complex, multi-ring systems.[7] Such structures are often the core of advanced materials and drug molecules.[7]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group that influences the electronic properties of the molecule.[3] Critically, it can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline derivative is a key precursor for the synthesis of amides, ureas, and other nitrogen-containing heterocycles prevalent in medicinal chemistry.
This versatility makes this compound a key intermediate in the synthesis of:
-
Pharmaceuticals and Agrochemicals: The biphenyl motif is a common feature in biologically active compounds.[3]
-
Protein Degrader Building Blocks: It is specifically listed as a building block for protein degraders, a cutting-edge area of drug discovery.[4]
-
Organic Electronic Materials: The extended π-conjugated system of biphenyl derivatives is fundamental to the development of organic semiconductors and materials used in OLEDs.[7]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as a hazardous substance.
Hazard Summary:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][9]
-
Irritation: Causes skin irritation and serious eye irritation.[6][9] May cause respiratory irritation.[6][9]
Recommended Safety Precautions:
-
Engineering Controls: Use only under a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[6][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[10] Prevent dust formation during handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic methods like the Suzuki coupling make it an indispensable intermediate. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel, high-value molecules.
References
- PubChem. This compound | C12H8BrNO2 | CID 233610. [Link]
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- PubChem. 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647. [Link]
- ACS Publications.
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Wikipedia. 4-Nitrobiphenyl. [Link]
- NJ.gov. Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. [Link]
- MDPI.
Sources
- 2. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6242-98-4: 4-Bromo-4′-nitro-1,1′-biphenyl | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. 4'-Bromo-2-nitro-biphenyl synthesis - chemicalbook [chemicalbook.com]
- 9. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
A Spectroscopic Guide to 4-Bromo-4'-nitrobiphenyl: Elucidating Structure Through NMR, IR, and MS
Introduction
4-Bromo-4'-nitrobiphenyl is a key organic intermediate, finding application in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Its rigid biphenyl core, functionalized with a bromine atom and a nitro group at opposite ends, imparts unique electronic and steric properties. A thorough understanding of its molecular structure is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comprehensive interpretation of the spectral data, grounded in established scientific principles. For researchers and professionals in drug development, this guide will serve as a valuable resource for the characterization and quality control of this important synthetic building block.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. Theoretical Principles of NMR
NMR spectroscopy is based on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons possess a net nuclear spin, causing them to behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align either with (a lower energy state) or against (a higher energy state) the applied field. The energy difference between these two states corresponds to radiofrequency radiation. By applying a radiofrequency pulse, we can excite the nuclei from the lower to the higher energy state. The subsequent relaxation of these nuclei back to the lower energy state emits a signal that is detected and transformed into an NMR spectrum.
The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), reported in parts per million (ppm). Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield a nucleus, causing it to resonate at a lower frequency (upfield). Furthermore, the interaction of the spins of neighboring nuclei leads to signal splitting (spin-spin coupling), providing valuable information about the connectivity of atoms.
B. Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.
2. Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) signal to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Caption: Experimental workflow for NMR analysis.
C. Spectroscopic Data and Interpretation
While a publicly available, high-resolution spectrum of this compound is not readily accessible, we can predict and interpret its NMR spectra based on the well-understood effects of its substituents and by comparison with closely related analogs like 4-bromobiphenyl and 4-nitrobiphenyl.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit two distinct sets of signals, each corresponding to one of the aromatic rings. Due to the para-substitution on both rings, the spectrum will show two pairs of doublets, characteristic of an AA'BB' spin system.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.30 | Doublet | ~ 8.5 | 2H | Protons ortho to the -NO₂ group |
| ~ 7.80 | Doublet | ~ 8.5 | 2H | Protons meta to the -NO₂ group |
| ~ 7.65 | Doublet | ~ 8.5 | 2H | Protons ortho to the -Br group |
| ~ 7.50 | Doublet | ~ 8.5 | 2H | Protons meta to the -Br group |
Causality Behind Assignments:
-
The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons on its adjacent aromatic ring. Consequently, the protons on the nitro-substituted ring are expected to resonate at a lower field (higher ppm) compared to those on the bromo-substituted ring.[1]
-
The protons ortho to the nitro group will be the most deshielded due to both the inductive and resonance effects of the nitro group.
-
The bromine atom is also an electron-withdrawing group, but its effect is less pronounced than that of the nitro group. Therefore, the protons on the bromo-substituted ring will appear at a relatively higher field (lower ppm).
-
The para-substitution pattern leads to a characteristic doublet of doublets or two distinct doublets for each ring, arising from the ortho-coupling between adjacent protons.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six signals for the aromatic carbons, as the para-substitution results in four chemically equivalent pairs of carbons and two quaternary carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Quaternary carbon attached to -NO₂ |
| ~ 145 | Quaternary carbon attached to the other ring |
| ~ 138 | Quaternary carbon attached to -Br |
| ~ 132 | Carbons ortho to -Br |
| ~ 129 | Carbons meta to -Br |
| ~ 124 | Carbons ortho to -NO₂ |
| ~ 122 | Carbons meta to -NO₂ |
| ~ 121 | Quaternary carbon attached to the other ring |
Causality Behind Assignments:
-
The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded and thus appear at the lowest field.
-
The carbon atom bonded to the bromine atom will also be deshielded, but to a lesser extent than the nitro-substituted carbon.
-
The quaternary carbons involved in the biphenyl linkage will also have distinct chemical shifts.
-
The remaining aromatic carbons will appear in the typical range for aromatic compounds, with their specific shifts influenced by the proximity and electronic nature of the substituents.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
A. Theoretical Principles of IR Spectroscopy
When a molecule absorbs infrared radiation, its bonds vibrate by stretching or bending. The frequency of this vibration is dependent on the mass of the atoms involved and the strength of the bond. For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode.
B. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[2]
1. Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]
-
The grinding should be thorough to ensure a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
C. Spectroscopic Data and Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro group and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretching |
| ~ 1520 | Strong | Asymmetric NO₂ stretch |
| ~ 1345 | Strong | Symmetric NO₂ stretch |
| ~ 1000 | Strong | C-Br stretch |
| ~ 850 | Strong | C-N stretch |
| ~ 830 | Strong | Out-of-plane C-H bending (para-disubstitution) |
Causality Behind Assignments:
-
Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4][5]
-
Aromatic Rings: The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Br Bond: The C-Br stretching vibration is expected in the fingerprint region, typically around 1000 cm⁻¹.
-
Substitution Pattern: The strong out-of-plane C-H bending vibration around 830 cm⁻¹ is indicative of 1,4-disubstitution (para) on the aromatic rings.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
A. Theoretical Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI). This process removes an electron from the molecule to form a molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. The ions are then accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector records the abundance of each ion, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
B. Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Heat the probe to vaporize the sample into the ion source.
2. Ionization and Analysis:
-
Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their m/z ratio.
-
Detect the ions and generate the mass spectrum.
C. Spectroscopic Data and Interpretation
The mass spectrum of this compound will provide its molecular weight and clues about its structure from the fragmentation pattern.
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₈BrNO₂ = 278.1 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 277 and 279.[6][7] This isotopic signature is a definitive indicator of the presence of a single bromine atom.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through the loss of the nitro group and the bromine atom.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Causality Behind Fragmentation:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), resulting in a fragment ion at m/z [M-46]⁺. For this compound, this would correspond to a peak at m/z 231/233.
-
Loss of Br: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br) and a fragment ion at m/z [M-79/81]⁺, which would appear at m/z 198.
-
Loss of O: Nitroaromatic compounds can also undergo rearrangement and lose an oxygen atom, giving a peak at m/z [M-16]⁺•.
-
Biphenyl Cation Radical: Subsequent fragmentation of the primary fragments can lead to the formation of the biphenyl cation radical at m/z 152.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. NMR spectroscopy elucidates the precise arrangement of the proton and carbon skeleton, confirming the para-substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the characteristic nitro and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways, including the distinctive isotopic pattern of the bromine atom. Together, these techniques offer a powerful and synergistic approach for the unambiguous identification and characterization of this important chemical intermediate, ensuring its quality and suitability for downstream applications in research and industry.
V. References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from UCLA Chemistry website.[4]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website.[1]
-
4-Bromobiphenyl(92-66-0) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[8]
-
Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from Wiley Online Library.[9]
-
4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem. (n.d.). Retrieved from PubChem website.[10]
-
This compound | C12H8BrNO2 | CID 233610 - PubChem. (n.d.). Retrieved from PubChem website.[11]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Retrieved from ACS Publications website.[12]
-
4-Nitrobiphenyl - Optional[UV-VIS] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[13]
-
4-Nitrobiphenyl(92-93-3) MS spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[14]
-
4-Bromobiphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[15]
-
4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem. (n.d.). Retrieved from PubChem website.[16]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from Chemistry LibreTexts website.[6]
-
4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[17]
-
A Researcher's Guide to Infrared Spectroscopy of Nitroaromatic Compounds - Benchchem. (n.d.). Retrieved from BenchChem website.[5]
-
4-Bromobiphenyl - SIELC Technologies. (2018, February 16). Retrieved from SIELC Technologies website.[18]
-
4-Bromobiphenyl 98 92-66-0 - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich website.
-
LCMS-guided detection of halogenated natural compounds. a Five... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[19]
-
mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from Chemguide website.[7]
-
4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[20]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from Chemistry LibreTexts website.[21]
-
(a) FTIR spectra acquired in transmission mode on KBr pellets of... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[2]
-
4-Nitrobiphenyl(92-93-3) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[22]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from Chemguide website.[23]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved from Spectroscopy Online website.[24]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - ResearchGate. (n.d.). Retrieved from ResearchGate website.[25]
-
IR and NMR spectroscopy | PPTX - Slideshare. (n.d.). Retrieved from Slideshare website.[26]
-
Fig. 3. (a-b) -a) FT-IR spectra obtained using KBr method collected in... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[27]
-
KBr Pellet Method - Shimadzu. (n.d.). Retrieved from Shimadzu website.[3]
-
This compound, min 98%, 5 grams - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety website.[28]
-
1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum - ChemicalBook. (n.d.). Retrieved from ChemicalBook website.[29]
-
4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from SpectraBase website.[30]
-
The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from a Wiley-VCH publication.[31]
-
FTIR spectra in KBr monitored in the region between 4000 cm-1 and 500... - ResearchGate. (n.d.). Retrieved from ResearchGate website.[32]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Nitrobiphenyl(92-93-3) MS spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum [chemicalbook.com]
- 18. 4-Bromobiphenyl | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR [m.chemicalbook.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. IR and NMR spectroscopy | PPTX [slideshare.net]
- 27. researchgate.net [researchgate.net]
- 28. calpaclab.com [calpaclab.com]
- 29. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR [m.chemicalbook.com]
- 30. spectrabase.com [spectrabase.com]
- 31. Thieme E-Books & E-Journals [thieme-connect.de]
- 32. researchgate.net [researchgate.net]
Molecular weight and formula of 4-Bromo-4'-nitrobiphenyl
An In-Depth Technical Guide to 4-Bromo-4'-nitrobiphenyl
Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines methods for its spectroscopic characterization. Furthermore, it explores the compound's primary applications in the development of novel materials and as a building block for complex pharmaceutical agents. Safety protocols and handling procedures are also discussed to ensure safe and effective laboratory use. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a practical and in-depth understanding of this versatile chemical compound.
Introduction and Significance
This compound is a halogenated nitroaromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its structure, featuring two distinct and reactive functional groups—a bromine atom and a nitro group—at opposite ends of a biphenyl scaffold, makes it an exceptionally versatile intermediate. The bromine atom is an ideal leaving group for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.
This unique bifunctionality allows for the stepwise and controlled construction of complex molecular architectures. Consequently, this compound is frequently utilized in the synthesis of liquid crystals, specialized polymers, and, significantly, pharmacologically active molecules. Its derivatives are explored for a range of therapeutic applications, leveraging the rigid biphenyl core to orient functional groups for optimal interaction with biological targets[1][2].
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is critical for its effective use in synthesis and for accurate characterization of its derivatives.
Core Properties
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases[3][4][5][][7].
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₂[3][4][5][] |
| Molecular Weight | 278.10 g/mol [3][5][] |
| CAS Number | 6242-98-4[3][4] |
| Appearance | White to off-white or pale yellow solid[7] |
| Melting Point | 173 °C[7] |
| Boiling Point | 386.9 ± 17.0 °C (Predicted)[7] |
| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene[5][] |
| Purity | Typically ≥98%[3][8] |
Molecular Structure Visualization
The structure of this compound consists of two phenyl rings linked by a single bond, with substituents at the para positions.
Caption: Molecular structure of this compound.
Synthesis and Characterization
The most reliable and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol offers high yields and functional group tolerance.
Synthesis Workflow: Suzuki-Miyaura Coupling
The workflow involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings[9].
Materials:
-
4-Bromophenylboronic acid
-
1-Bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-4-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalysis: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 eq), to the mixture under a positive pressure of nitrogen.
-
Causality Insight: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the C-C bond. The base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.
-
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by recrystallization from hot ethanol to yield a pale yellow crystalline solid.
-
Self-Validation: The purity of the final product can be initially confirmed by a sharp melting point (173 °C) and a single spot on the TLC plate[7].
-
Spectroscopic Characterization
Final confirmation of the product's identity and purity requires spectroscopic analysis[5][10][11].
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show four distinct doublet signals in the aromatic region (approx. δ 7.5-8.3 ppm), corresponding to the eight aromatic protons. The two protons adjacent to the bromo-substituted ring and the two protons adjacent to the nitro-substituted ring will have characteristic chemical shifts and coupling constants (J ≈ 8.5 Hz).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display signals for the 12 unique carbon atoms of the biphenyl system. Key signals include the carbon attached to the bromine (C-Br, approx. δ 122 ppm), the carbon attached to the nitro group (C-NO₂, approx. δ 147 ppm), and the two carbons forming the biphenyl linkage[12].
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 277 and a peak at m/z 279 of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Applications in Research and Development
This compound is not an end product but a critical starting material.
-
Pharmaceutical Synthesis: The compound is a precursor for synthesizing molecules with potential therapeutic value. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build complex drug candidates. The biphenyl core acts as a rigid scaffold, which is a common feature in many biologically active compounds[1][2].
-
Materials Science: It serves as a monomer or intermediate in the creation of advanced polymers and organic electronic materials. The defined length and rigidity of the biphenyl unit can impart desirable thermal or liquid crystalline properties to polymers. Its derivatives are also investigated for use in organic light-emitting diodes (OLEDs)[2][13].
-
Building Block for PROTACs: As a bifunctional molecule, it aligns with the structural requirements for building blocks used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics[3].
Safety and Handling
Proper handling is essential due to the compound's potential hazards[8][14][15][16][17].
-
Hazard Identification: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation[8][15][16].
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves[17].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from strong oxidizing agents[3][17].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment[14].
References
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wiley-VCH. (2007). Supporting Information.
- Thermo Fisher Scientific. (2026). Safety Data Sheet - 1-Bromo-4-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). 4'-Bromo-2-nitrobiphenyl. PubChem Compound Database.
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
- Rutgers University. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl.
- Slanina, T., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative.... ACS Publications.
- Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.
- University of Wisconsin. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing the Power of 4-Bromo-4'-nitrobenzophenone....
Sources
- 1. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 6242-98-4 [chemicalbook.com]
- 5. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 8. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 4'-Bromo-2-nitro-biphenyl synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. ipo.rutgers.edu [ipo.rutgers.edu]
4-Bromo-4'-nitrobiphenyl: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in organic chemistry, prized for its unique electronic and structural properties. This guide provides an in-depth exploration of its applications, focusing on its role in palladium-catalyzed cross-coupling reactions, Ullmann coupling, and as a precursor for advanced materials and pharmacologically active compounds. We delve into the mechanistic rationale behind experimental designs, offer detailed, field-proven protocols, and present a forward-looking perspective on its synthetic potential. This document is intended to serve as a comprehensive technical resource for researchers and professionals engaged in synthetic chemistry and drug development.
Compound Profile and Strategic Importance
This compound (CAS: 6242-98-4) is a disubstituted biphenyl featuring two distinct, electronically opposed functional groups at the para positions.[1][2] The electron-withdrawing nitro group (-NO₂) and the synthetically versatile bromo (-Br) group create a molecule with a polarized biphenyl core, making it an excellent substrate for a wide range of chemical transformations.[3][4] Its rigid, rod-like structure is a foundational element in the design of liquid crystals and conjugated polymers.[5][6]
The strategic placement of the bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3] The nitro group, while influencing the reactivity of the C-Br bond, can also be readily transformed into other functional groups, most notably an amine (-NH₂), which is a common feature in many active pharmaceutical ingredients (APIs).[7]
| Property | Value | Source |
| CAS Number | 6242-98-4 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2][] |
| Molecular Weight | 278.10 g/mol | [1][2] |
| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene | [1] |
| Appearance | Pale yellow crystalline solid | N/A |
| Purity | Typically ≥98% | [2] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[9][10] For this compound, this reaction enables the synthesis of a vast library of functionalized, non-symmetrical nitrobiphenyls, which are precursors to liquid crystals and other advanced materials.[4]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[9][11] The use of phosphine ligands (e.g., PPh₃, XPhos) stabilizes the palladium center and facilitates the reaction.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][10][13] The choice of a moderately strong inorganic base is crucial to prevent potential side reactions involving the electron-deficient nitro-aromatic ring.[14]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents, creating a biphasic system where the reaction proceeds efficiently.[10]
Experimental Protocol: Synthesis of 4-Phenyl-4'-nitrobiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.
Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, enabling the introduction of vinyl groups onto the biphenyl core.[4][15][16] This is particularly useful for synthesizing conjugated systems for optoelectronic applications.[4]
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is used. Phosphine-free systems or those with bulky, electron-rich phosphine ligands are often employed to promote high activity.[16][17]
-
Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like sodium acetate is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[11][18]
-
Regioselectivity: The reaction typically exhibits high trans selectivity in the resulting alkene product.[16]
Experimental Protocol: Synthesis of 4-(4-Nitrobiphenyl-4-yl)acrylate
-
Reaction Setup: In a sealed tube, combine this compound (278 mg, 1.0 mmol), n-butyl acrylate (256 mg, 2.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri(o-tolyl)phosphine (30 mg, 0.1 mmol).
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (202 mg, 2.0 mmol).
-
Inert Atmosphere: Purge the tube with argon for 5 minutes.
-
Reaction: Seal the tube and heat to 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature and pour into water (30 mL). Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the product via silica gel chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a vital reaction for synthesizing aryl amines, a common motif in pharmaceuticals.[14][19] It couples this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Ligand Selection: This reaction is highly sensitive to the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which is the product-forming step.[20]
-
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine or the palladium-amine complex.[19] However, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[14] For a substrate with a nitro group, a weaker base like cesium carbonate (Cs₂CO₃) is often a safer and more effective choice to avoid unwanted side reactions.[20][21]
Experimental Protocol: Synthesis of N-phenyl-(4'-nitro-[1,1'-biphenyl]-4-yl)amine
-
Reaction Setup: In an oven-dried vial, combine this compound (278 mg, 1.0 mmol), aniline (102 mg, 1.1 mmol), cesium carbonate (488 mg, 1.5 mmol), and a palladium precatalyst like XPhos Pd G3 (17 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Stir the mixture at 100-110 °C for 18-24 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography on silica gel to obtain the desired aryl amine.
Ullmann Coupling: A Classic Route to Biaryls
The Ullmann reaction is a classic copper-catalyzed method for coupling two aryl halides to form a symmetrical biaryl.[22] While often requiring harsher conditions (high temperatures, stoichiometric copper) than palladium-catalyzed methods, modern variations have improved its scope.[22][23][24] It remains a relevant alternative, particularly for large-scale industrial syntheses where the cost of palladium can be prohibitive. The reaction typically involves heating the aryl halide with copper powder or a copper salt.[25]
Precursor for Advanced Functional Materials
The rigid biphenyl core of this compound makes it an excellent building block for materials with specific electronic and optical properties.[5]
-
Liquid Crystals: Biphenyl derivatives are widely used in liquid crystal displays (LCDs) due to their rod-like shape, which promotes the formation of liquid crystalline phases.[5][6] While this compound itself is not a liquid crystal, it is a key intermediate. The bromo group can be replaced via Suzuki coupling to introduce an alkyl chain, and the nitro group can be converted to a cyano (-CN) group, a common polar terminus in commercial liquid crystals like the 4-alkyl-4'-cyanobiphenyl (nCB) family.[6][26]
-
Organic Semiconductors: The extended π-system of the biphenyl unit is ideal for creating conjugated materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5] Cross-coupling reactions allow for the incorporation of this biphenyl unit into larger polymer backbones, enabling fine-tuning of the material's electronic properties.[5]
Intermediate in Pharmaceutical Synthesis
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs. The nitro group in this compound is particularly valuable as it can be easily reduced to an aniline, a versatile functional group for further derivatization in drug development.[7] This two-step process—cross-coupling followed by nitro reduction—provides a powerful pathway to complex amine-containing biphenyls that are challenging to synthesize by other means.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic molecular tool. Its dual functionality allows for orthogonal chemical modifications, making it a highly versatile platform for constructing complex molecular architectures. Its central role in palladium-catalyzed cross-coupling reactions has cemented its importance in academic research, materials science, and the pharmaceutical industry. As synthetic methodologies continue to advance, the applications for this powerful building block are poised to expand even further, driving innovation in both fundamental and applied chemistry.
References
- Title: this compound | C12H8BrNO2 | CID 233610 - PubChem Source: PubChem URL:[Link]
- Title: 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: 4'-Bromo-2-nitrobiphenyl | C12H8BrNO2 | CID 21857647 - PubChem Source: PubChem URL:[Link]
- Title: this compound, min 98%, 5 grams - CP Lab Safety Source: CP Lab Safety URL:[Link]
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Heck reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: Ullmann reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction Source: ACS Public
- Title: Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex - ResearchGate Source: ResearchG
- Title: Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo - ACS Publications Source: ACS Public
- Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
- Title: A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]
- Title: Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: OAlib URL:[Link]
- Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube Source: YouTube URL:[Link]
- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH Source: N
- Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry Source: Common Organic Chemistry URL:[Link]
- Title: Suzuki Coupling - YouTube Source: YouTube URL:[Link]
- Title: US4990705A - Preparation of 4-bromobiphenyl - Google Patents Source: Google Patents URL
- Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)
- Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI Source: MDPI URL:[Link]
- Title: A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr) Source: Taylor & Francis Online URL:[Link]
- Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube Source: YouTube URL:[Link]
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. rsc.org [rsc.org]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4'-nitrobiphenyl, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials. This document delves into the historical context of its synthesis, details modern preparative methodologies including Suzuki-Miyaura and Ullmann couplings, and presents its physicochemical and spectroscopic properties. Furthermore, it explores the compound's significant applications, with a particular focus on its role in the synthesis of the angiotensin II receptor blocker, Valsartan, and its utility as a precursor for liquid crystalline materials. Safety and toxicological aspects are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Doubly Functionalized Biaryl Scaffold
This compound is a halogenated nitroaromatic compound characterized by a biphenyl backbone substituted with a bromine atom at the 4-position and a nitro group at the 4'-position. This unique arrangement of functional groups imparts a high degree of versatility to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of the reactive carbon-bromine bond allow for a wide range of chemical transformations.
The biphenyl moiety itself is a privileged scaffold in medicinal chemistry and materials science, providing a rigid core that can be strategically functionalized to modulate biological activity or physical properties. The introduction of the bromo and nitro groups at specific positions in this compound offers chemists precise control over subsequent synthetic steps, enabling the construction of complex molecular architectures.
Discovery and Historical Context
While a definitive seminal publication detailing the very first synthesis of this compound is not readily apparent in historical chemical literature, its preparation falls within the broader development of synthetic methodologies for unsymmetrically substituted biphenyls. The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, with reactions like the Ullmann coupling, first reported in 1901, providing a foundational method for the formation of biaryl linkages. It is highly probable that early preparations of this compound were achieved through such classical coupling reactions, likely involving the reaction of a brominated benzene derivative with a nitrated benzene derivative in the presence of copper.
The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling discovered in the late 1970s, revolutionized the synthesis of biaryl compounds, offering milder reaction conditions, higher yields, and greater functional group tolerance. These modern methods have largely superseded the harsher classical techniques for the preparation of this compound and its derivatives.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [PubChem][1] |
| Molecular Weight | 278.10 g/mol | [PubChem][1] |
| Appearance | White to off-white solid | [ChemicalBook][2] |
| Melting Point | 173 °C | [ChemicalBook][2] |
| Boiling Point | 386.9±17.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.521±0.06 g/cm³ (Predicted) | [ChemicalBook][2] |
| Solubility | Insoluble in water | [NOAA][3] |
| CAS Number | 6242-98-4 | [PubChem][1] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be accessed through databases such as PubChem.[1]
-
¹³C NMR: Spectral data is available and can be accessed through databases such as PubChem.[1]
-
IR Spectroscopy: Infrared spectral data, typically showing characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and C-Br stretching, is available.[1]
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum is available and provides information about the electronic transitions within the molecule.[1]
Synthesis Methodologies: A Tale of Two Couplings
The construction of the biaryl bond in this compound is most efficiently achieved through modern cross-coupling reactions. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Ullmann reaction.
Suzuki-Miyaura Cross-Coupling: The Modern Workhorse
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the coupling of 4-bromophenylboronic acid with 1-bromo-4-nitrobenzene or, alternatively, 4-nitrophenylboronic acid with 1,4-dibromobenzene. The former is often preferred due to the commercial availability and stability of the starting materials.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is commercially available and effective. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Sodium carbonate is a cost-effective and commonly used base.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. This biphasic system helps to dissolve both the organic starting materials and the inorganic base.
Figure 1: Suzuki-Miyaura Synthesis Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Ullmann Condensation: The Classical Approach
The Ullmann reaction is a copper-mediated coupling of two aryl halides. While often requiring higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed reactions, it remains a viable method, especially for large-scale industrial synthesis. For this compound, this would typically involve the self-coupling of 1-bromo-4-nitrobenzene, though this can lead to a mixture of products. A more controlled approach would be the coupling of 4-bromoiodobenzene with 1-bromo-4-nitrobenzene, leveraging the differential reactivity of the C-I and C-Br bonds.
Causality Behind Experimental Choices:
-
Copper Source: Copper powder or copper(I) salts are used to mediate the reaction. The copper facilitates the formation of an organocopper intermediate.
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene are often used to achieve the necessary high reaction temperatures.
-
Temperature: The reaction typically requires elevated temperatures, often exceeding 150 °C, to proceed at a reasonable rate.
Figure 2: Ullmann Condensation Workflow
Detailed Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-bromoiodobenzene (1.0 equivalent), 1-bromo-4-nitrobenzene (1.0 equivalent), and activated copper powder (2.0 equivalents).
-
Solvent Addition: Add a high-boiling solvent such as dimethylformamide (DMF).
-
Reaction: Heat the mixture to a high temperature (e.g., 160-180 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove the copper residues. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., toluene).
-
Purification: Wash the organic layer with dilute acid, water, and brine. Dry the organic phase and remove the solvent. The crude product is then purified by recrystallization or column chromatography.
Applications in Drug Development and Materials Science
The unique structural features of this compound make it a valuable precursor in several high-value applications.
Pharmaceutical Intermediate: The Case of Valsartan
A prominent application of this compound is as a key intermediate in the synthesis of Valsartan , an angiotensin II receptor blocker used to treat high blood pressure and heart failure.[4][5] In the synthesis of Valsartan, the biphenyl core is a critical pharmacophore. While various synthetic routes to Valsartan exist, some strategies utilize precursors derived from functionalized biphenyls. For instance, a related compound, 4-bromomethyl-2'-cyanobiphenyl, is a common starting material.[6][7] The synthesis of such precursors can involve the use of this compound, where the nitro group can be reduced to an amine and subsequently transformed into a cyano group, and the bromo group can be used for further functionalization.
Figure 3: Relevance of this compound to Valsartan Synthesis
Precursor for Liquid Crystals
The rigid, rod-like structure of the biphenyl core makes it an ideal scaffold for the design of liquid crystalline materials.[8][9] The terminal substituents on the biphenyl rings play a crucial role in determining the mesomorphic properties (the temperature range and type of liquid crystal phases). This compound can serve as a versatile precursor for various liquid crystals. The nitro group provides a strong dipole moment, which is essential for the electro-optical switching properties of liquid crystal displays (LCDs).[10] The bromine atom can be readily substituted via cross-coupling reactions to introduce various alkyl or alkoxy chains, which influence the melting point and the clearing point of the liquid crystal.
For example, the bromine can be replaced with an alkyl chain via a Suzuki or Grignard coupling, and the nitro group can be retained or modified to another polar group like a cyano group, which is common in many commercial liquid crystals.[11]
Safety and Toxicological Profile
As a halogenated nitroaromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information on the related compound, 4-nitrobiphenyl, provides valuable guidance.
Hazard Summary for 4-Nitrobiphenyl (as a reference):
-
Acute Effects: Exposure can cause irritation to the eyes, mucous membranes, and respiratory tract. Symptoms may include headache, nausea, and fatigue.[12]
-
Chronic Effects: Long-term exposure to high concentrations has been associated with effects on the nervous system, liver, and kidneys.[12]
-
Carcinogenicity: 4-Nitrobiphenyl is listed as a potential occupational carcinogen.[2] There is evidence that it can cause bladder cancer in animals.
Handling and Safety Recommendations:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its dual functionality, combining a reactive bromine atom with a versatile nitro group on a rigid biphenyl scaffold, provides chemists with a powerful tool for the construction of complex and high-value molecules. From its probable origins in classical Ullmann chemistry to its efficient synthesis via modern Suzuki-Miyaura coupling, the journey of this compound mirrors the advancements in synthetic organic chemistry. Its critical role as an intermediate in the preparation of life-saving pharmaceuticals like Valsartan and its utility in the development of advanced materials such as liquid crystals underscore its continued importance in both academic research and industrial applications. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its responsible and effective use.
References
- PubChem. This compound.
- Penikelapati, H. R., et al. (2011). Alternative synthesis of Valsartan via Negishi coupling. Der Pharma Chemica, 3(4), 13-17.
- Google Patents. (2006). A process for the synthesis of valsartan. EP1661891A1.
- Google Patents. (2013).
- Reddy, K. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 25.
- Google Patents. (2009). Synthesis method of valsartan. CN100522953C.
- U.S. Environmental Protection Agency. (1999). 4-Nitrobiphenyl. [Link]
- Papageorgiou, G., et al. (2016).
- Pask, C. M., et al. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. RSC Advances, 7(67), 42275-42282.
- Goodby, J. W., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1641-1651.
- Alfa Aesar. (2014). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. [Link]
- Cooksey, C. J. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(7), 5472-5494.
- National Institute for Occupational Safety and Health. (1976). Hazard review of 4-nitrobiphenyl (4-NBP). CDC Stacks. [Link]
- Pask, C. M., et al. (2017).
- Novina, J. J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o399.
- Google Patents. (1991).
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. [Link]
- National Institute for Occupational Safety and Health. (2019). 4-Nitrobiphenyl. NIOSH Pocket Guide to Chemical Hazards. [Link]
- Price, P. J., et al. (1978). In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes. International Journal of Cancer, 21(3), 361-367.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl. [Link]
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 5. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. epa.gov [epa.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
A Researcher's Guide to the Safe Handling of 4-Bromo-4'-nitrobiphenyl: A Synthesis of SDS Data and Best Practices
Abstract: 4-Bromo-4'-nitrobiphenyl (CAS No. 6242-98-4) is a pivotal building block in organic synthesis, particularly within drug discovery and materials science.[1] As a solid powder, its utility in the laboratory is matched by a significant hazard profile that demands a comprehensive understanding beyond the standard Safety Data Sheet (SDS). This guide synthesizes technical data from multiple authoritative sources to provide researchers, scientists, and drug development professionals with an in-depth framework for risk assessment and safe handling. We will explore its toxicological properties, outline robust protocols for exposure control and emergency response, and provide field-proven insights to foster a culture of safety and scientific integrity.
Section 1: The Hazard Landscape of this compound
This compound is classified as a hazardous substance, presenting multiple risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its potential effects. The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is a known skin and serious eye irritant.[2][3][4] Furthermore, it may cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[2][3] Understanding these classifications is the foundational step in developing a robust safety protocol.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3][4] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[2][3] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | - | H412: Harmful to aquatic life with long lasting effects[2] |
Visualizing the Primary Hazard Profile
The following diagram illustrates the interconnected nature of the primary health hazards associated with this compound, emphasizing the multiple routes of potential exposure.
Caption: Primary routes of exposure and associated health hazards.
Section 2: Proactive Exposure Control & Personal Protective Equipment (PPE)
Given its hazard profile, particularly as a fine, light-yellow powder, the primary principle for handling this compound is the strict avoidance of dust formation and contact.[2][4] This is achieved through a multi-layered approach known as the "Hierarchy of Controls."
-
Engineering Controls: This is the most critical layer of protection. All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[2][4] The workspace should be equipped with readily accessible eyewash stations and safety showers.[2]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures before commencing work.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be relied upon as the primary means of protection.
Table 2: Mandatory Engineering and Personal Protective Measures
| Control Measure | Rationale & Specifications |
| Chemical Fume Hood | Essential for preventing the inhalation of airborne powder.[2][4] Ensure the sash is at the lowest practical height. |
| Safety Goggles | Protects against eye contact and irritation (H319).[4] Must be chemical splash goggles. |
| Nitrile Gloves | Prevents skin contact and potential absorption (H312, H315).[4] Contaminated gloves must be disposed of properly after use.[4] |
| Lab Coat | Protects skin and personal clothing from contamination.[4] Should be buttoned and have full-length sleeves. |
Protocol 1: PPE Workflow for Handling Solid this compound
This protocol ensures a self-validating system for personal protection.
-
Inspection: Before entry into the lab, visually inspect all PPE for defects (e.g., cracks in goggles, tears in gloves). Discard and replace if damaged.
-
Donning (in order):
-
Lab Coat: Securely fasten all buttons.
-
Safety Goggles: Ensure a snug fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.
-
-
Handling: Conduct all manipulations within the chemical fume hood.
-
Doffing (in order, to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated waste container.
-
Lab Coat: Remove by turning it inside out and store it in its designated location.
-
Goggles: Remove last.
-
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]
Section 3: Laboratory Handling, Storage, and Incompatibility
Proper handling and storage are paramount to preventing accidents and maintaining the integrity of the compound.
Handling Procedures:
-
Weighing: When weighing the powder, use a draft shield or conduct the process deep within a fume hood to minimize air currents that could disperse the solid.
-
Transfers: Use spatulas to carefully transfer the solid. Avoid pouring, which can create dust clouds.
-
Solution Preparation: Add the solid slowly to the solvent with stirring to prevent clumping and splashing.
Storage Requirements: The compound must be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][5] Storage at room temperature is generally acceptable.[1][4] It is crucial to store it away from incompatible materials.
Visualizing Chemical Incompatibilities
The following diagram outlines the key chemical classes that must be segregated from this compound to avoid hazardous reactions.
Caption: Key chemical incompatibilities for storage and handling.
Section 4: Emergency Response Protocols
In the event of an exposure, a rapid and correct response is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.
Emergency Response Decision Tree
This workflow provides a clear, step-by-step guide for immediate actions following an accidental exposure.
Caption: Step-by-step decision tree for first aid response.
Accidental Release Measures: In case of a spill, avoid dust formation.[2][4] Wearing full PPE, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2][4] Ensure the area is well-ventilated. Do not allow the chemical to enter drains.[4]
Section 5: Toxicological Insights
While comprehensive human toxicological data is limited, the available information underscores the need for caution.
-
Acute Effects: The compound is categorized as harmful (Category 4) via oral, dermal, and inhalation routes, indicating that significant adverse health effects can occur after a single exposure.[2][3]
-
Irritation: It is a confirmed skin and serious eye irritant (Category 2).[2][3][4]
-
Chronic Effects: Perhaps most concerning for researchers is its classification for Specific Target Organ Toxicity after repeated exposure (STOT RE Category 2).[2][3] This suggests that long-term, low-level exposure could lead to organ damage.[2] The liver, reproductive system, blood, and endocrine system have been identified as potential target organs.[3]
-
Mutagenicity & Carcinogenicity: There is currently no available data to classify the compound for germ cell mutagenicity or carcinogenicity.[2][4] However, the lack of data does not imply a lack of hazard. A related compound, 4-Nitrobiphenyl, is listed as a suspected human carcinogen.[6][7] This relationship warrants treating this compound with a high degree of caution and adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
Conclusion
This compound is an indispensable tool for chemical innovation, but its utility is accompanied by a significant hazard profile. A thorough understanding of its acute and chronic toxicities, coupled with the disciplined application of engineering controls, proper PPE, and safe handling protocols, is not merely a regulatory requirement—it is a cornerstone of responsible scientific practice. By integrating the insights and procedures outlined in this guide, research organizations can empower their scientists to work safely and effectively, ensuring that scientific advancement does not come at the cost of personal health.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem Service, Inc. (2015). Safety Data Sheet: 4-Nitrobiphenyl.
- University of California. (n.d.). 4-Nitrobiphenyl Standard Operating Procedure.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 4-NITROBIPHENYL.
- U.S. Environmental Protection Agency. (1999). 4-Nitrobiphenyl Fact Sheet.
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
- U.S. Environmental Protection Agency Office of Toxic Substances. (1988). 4-Nitrobiphenyl Report.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%.
Sources
An In-depth Technical Guide to the Thermochemical Properties of 4-Bromo-4'-nitrobiphenyl
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-nitrobiphenyl is a halogenated nitroaromatic compound with a rigid biphenyl scaffold, making it a molecule of interest in materials science and as an intermediate in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, sublimation, and combustion, is critical for process safety, optimization of reaction conditions, and computational modeling of its behavior. This guide provides a comprehensive overview of the methodologies for determining these key thermochemical parameters. While direct experimental data for this compound is scarce in publicly accessible literature, this document outlines the established experimental techniques and state-of-the-art computational protocols applicable to this class of compounds. By leveraging data and methods from structurally related molecules, this guide serves as a foundational resource for researchers, enabling them to either determine these properties experimentally or predict them with high accuracy through computational chemistry.
Introduction: The Significance of this compound
This compound (C₁₂H₈BrNO₂) is a disubstituted biphenyl featuring a bromine atom and a nitro group at the para positions of the two phenyl rings.[1] This substitution pattern imparts a significant dipole moment and specific intermolecular interactions, influencing its crystal packing and, consequently, its solid-state thermochemical properties. The presence of a reactive bromine atom makes it a valuable precursor for cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways to a variety of functionalized biphenyl derivatives.
Understanding the energy landscape of this molecule is paramount. The standard molar enthalpy of formation (ΔfH°m) dictates the energy required to synthesize it from its constituent elements and is a fundamental parameter in chemical thermodynamics. The enthalpy of sublimation (ΔsubH°m) , which is the energy needed for a substance to transition from a solid to a gaseous state, is crucial for purification processes, vapor pressure determination, and relating solid-state experimental data to gas-phase computational models. Finally, the enthalpy of combustion (ΔcH°m) provides insight into the energy released upon complete oxidation and is a key parameter for safety assessments.
This guide will delve into the practical and theoretical approaches for elucidating these properties, providing not just the "how" but also the "why" behind the selection of specific methodologies.
Structural Considerations: The Solid State of this compound
Before examining its thermochemical properties, it's essential to understand the solid-state structure of this compound. Biphenyl and its derivatives are known for their torsional flexibility around the central C-C bond. The dihedral angle between the two phenyl rings is a key determinant of the molecular conformation and packing in the crystal lattice.
Studies on this compound have revealed a peculiar orientational disorder in its crystalline form.[2] This disorder, where molecules can adopt a 180° flipped orientation within the crystal lattice, can lead to the formation of bipolar crystals with distinct domains of opposite average polarity.[2] This phenomenon is critical as it can influence the bulk properties of the material, including its pyroelectric and nonlinear optical responses. From a thermochemical standpoint, the existence of polymorphism or disorder can affect the lattice energy and, consequently, the enthalpy of sublimation.
Experimental Determination of Thermochemical Properties
Due to the lack of specific reported experimental values for this compound, this section focuses on the gold-standard methodologies that would be employed for their determination.
Enthalpy of Combustion via Moving-Bomb Calorimetry
For organobromine compounds, static-bomb calorimetry can lead to the formation of corrosive bromine and hydrobromic acid, yielding an ill-defined final state. Therefore, a moving-bomb or rotating-bomb technique is the preferred method.[3][4] This ensures that the combustion products are thoroughly mixed with a reducing solution (e.g., arsenious oxide solution) placed in the bomb, leading to a well-defined final state where all bromine is converted to bromide ions in solution.[3]
-
Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible (e.g., platinum). A cotton fuse of known mass and combustion energy is attached.
-
Bomb Charging: A specific volume of a reducing agent, such as a 0.06 M arsenious oxide solution, is added to the bomb.[3] This is crucial for converting the bromine products into a uniform aqueous solution of HBr.
-
Pressurization and Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in the calorimeter, and after reaching thermal equilibrium, the sample is ignited. The bomb is continuously rotated or moved to ensure complete reaction and dissolution of products.
-
Temperature Measurement: The temperature change of the calorimeter is meticulously recorded with high precision.
-
Product Analysis: After combustion, the bomb is depressurized, and the liquid phase is analyzed for nitric acid (via titration) and hydrobromic acid content. The gaseous phase is analyzed for carbon dioxide.
-
Energy Calculation: The gross heat evolved is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the fuse, the formation of nitric acid, and the solution of combustion products to determine the standard energy of combustion.
The standard molar enthalpy of formation in the crystalline phase, ΔfH°m(cr), is then derived using Hess's Law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and HBr(aq)).
Enthalpy of Sublimation
The enthalpy of sublimation is a critical link between the condensed and gaseous phases. Several methods are available for its determination.
The Knudsen effusion technique is suitable for compounds with low vapor pressures.[5][6][7] It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.
Caption: Computational workflow for G4 enthalpy of formation.
Specific Considerations for this compound
-
Torsional Potential: The rotation around the biphenyl C-C bond is a low-frequency motion that is poorly described by the harmonic oscillator approximation. Therefore, a hindered rotor analysis should be performed to accurately account for its contribution to the thermodynamic functions.
-
Basis Sets: For the bromine atom, it is essential to use basis sets that include polarization and diffuse functions to accurately describe its electronic structure.
-
DFT Functional Selection: For substituted biphenyls, DFT functionals that account for dispersion interactions (e.g., ωB97XD, B3LYP-D3) have been shown to provide more accurate torsional barriers and geometries compared to standard functionals. [8][9]
Summary of Key Thermochemical Parameters and Methodologies
The following table summarizes the key thermochemical properties and the recommended methodologies for their determination for this compound.
| Property | Symbol | Phase | Recommended Experimental Method | Recommended Computational Method |
| Enthalpy of Formation | ΔfH°m(cr) | Crystalline | Moving-Bomb Combustion Calorimetry | Not directly calculated |
| Enthalpy of Sublimation | ΔsubH°m | Solid → Gas | Knudsen Effusion Mass Loss | - |
| Enthalpy of Formation | ΔfH°m(g) | Gaseous | Derived from ΔfH°m(cr) and ΔsubH°m | Gaussian-4 (G4) Theory |
| Enthalpy of Combustion | ΔcH°m | Crystalline | Moving-Bomb Combustion Calorimetry | Derived from calculated ΔfH°m(cr) |
| Enthalpy of Fusion | ΔfusH°m | Solid → Liquid | Differential Scanning Calorimetry (DSC) | - |
Conclusion
References
- Blanquart, G., & Pitsch, H. (2007). Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. The Journal of Physical Chemistry A, 111(28), 6510-6520. [Link]
- Bjellerup, L. (1959). COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. Pure and Applied Chemistry, 2(1), 103-110. [Link]
- Scribd. (n.d.). Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique.
- Lafrance, M., & Le, D. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(31), 5135-5145. [Link]
- ResearchGate. (n.d.). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method.
- University of Wisconsin-River Falls. (2022). Knudsen Effusion.
- Diogo, H. P., et al. (2020). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 25(21), 5081. [Link]
- ResearchGate. (n.d.). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique.
- Ribeiro da Silva, M. A. V., et al. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 125(10), 2223-2232. [Link]
- Wikipedia. (n.d.). Quantum chemistry composite methods.
- ResearchGate. (n.d.). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions.
- PubChem. (n.d.). This compound.
- Hulliger, J., et al. (2016). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. IUCrJ, 3(3), 164-171. [Link]
- ResearchGate. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. scranton.edu [scranton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Bipolar Crystal: An In-depth Technical Guide to the Crystal Structure of 4-Bromo-4'-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Molecule
4-Bromo-4'-nitrobiphenyl (BNBP) is a deceptively simple-looking organic molecule with the chemical formula C₁₂H₈BrNO₂.[1] At first glance, it is a biphenyl system with a bromine atom on one phenyl ring and a nitro group on the other. However, a deeper investigation into its solid-state chemistry reveals a fascinating and complex world of orientational disorder and the formation of bipolar crystals.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, crystal structure, and potential applications of BNBP, with a particular focus on the unique crystallographic features that make it a subject of significant scientific interest. Understanding the solid-state behavior of such molecules is paramount for researchers in materials science and drug development, where crystal packing and intermolecular interactions can profoundly influence a compound's physical properties and biological activity.
Synthesis and Crystallization: Crafting the Building Blocks
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. An alternative approach is the copper-catalyzed Ullmann condensation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
This protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[2][3][5]
Materials:
-
4-bromophenylboronic acid
-
1-bromo-4-nitrobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenylboronic acid (1.0 equivalent), 1-bromo-4-nitrobenzene (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 1-5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Crystallization: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent system, such as ethanol or acetic acid, will yield pale yellow crystals of this compound suitable for X-ray diffraction analysis.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
-
Base: The sodium carbonate is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides a suitable medium for dissolving the organic reactants, the inorganic base, and the catalyst, allowing for an efficient reaction.
Crystallographic Analysis: A Tale of Two Ends
The crystal structure of this compound is not a simple, perfectly ordered arrangement. Instead, it exhibits a peculiar 180° orientational disorder, where the molecules can pack in opposing directions within the crystal lattice.[2][3][4] This leads to the formation of "bipolar" crystals, with domains of opposite average polarity.
Key Crystallographic Data
While a full table of atomic coordinates is best obtained directly from the Cambridge Crystallographic Data Centre (CCDC), the key structural features have been elucidated through single-crystal X-ray diffraction studies.[2][3]
| Property | Value |
| Molecular Formula | C₁₂H₈BrNO₂ |
| Molecular Weight | 278.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ (likely, based on related structures) |
| Key Feature | 180° Orientational Disorder |
Note: The exact space group and unit cell parameters should be referenced from the primary literature, specifically the work of Hulliger et al. (2016) or the corresponding CCDC deposition.
The Phenomenon of Orientational Disorder
The elongated, rod-like shape of the this compound molecule, coupled with the similar steric bulk of the bromo and nitro substituents, allows for a degree of "mistake" during the crystallization process. Molecules can incorporate into the growing crystal lattice in two opposing orientations, leading to a statistical disorder. This is not a random arrangement throughout the crystal but often results in the formation of distinct domains with a net dipole moment in opposite directions.
Diagram of Orientational Disorder:
Caption: Schematic of 180° orientational disorder in the crystal lattice of this compound.
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound involves a standard yet meticulous workflow.
Sources
A Researcher's Guide to Commercial Sourcing of 4-Bromo-4'-nitrobiphenyl for Drug Discovery and Development
This technical guide provides an in-depth analysis of the commercial landscape for 4-Bromo-4'-nitrobiphenyl (CAS No. 6242-98-4), a critical building block for researchers and professionals in drug discovery, medicinal chemistry, and materials science. This document offers a comprehensive overview of reputable suppliers, quality considerations, and practical applications, empowering scientists to make informed procurement decisions for their research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a versatile biphenyl derivative featuring two distinct reactive sites: a bromo group and a nitro group. This unique bifunctionality makes it an invaluable intermediate in organic synthesis. The bromine atom is amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures.[1][2][3][4] Concurrently, the nitro group can be readily reduced to an amine, providing a handle for further functionalization and diversification of the molecular scaffold.[5]
The strategic importance of this compound lies in its utility as a precursor to a diverse array of compounds with potential therapeutic applications. Its derivatives have been investigated for their roles in developing novel anticancer agents, kinase inhibitors, and other biologically active molecules.[5][6] Furthermore, its rigid biphenyl core is a common structural motif in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1][5]
Commercial Supplier Landscape: A Comparative Analysis
Sourcing high-quality this compound is paramount to the success and reproducibility of research outcomes. The following table provides a comparative overview of several reputable commercial suppliers catering to the research and pharmaceutical sectors.
| Supplier | Stated Purity | Available Quantities | Noteworthy Features |
| BOC Sciences | ≥ 98% | mg, g, kg, ton | Offers a wide range of services including custom synthesis, process development, and GMP-compliant production.[] |
| CP Lab Safety | min 98% | 5 grams | Explicitly states the product is for professional research and industrial use only.[8] |
| Apollo Scientific | 95% | 100mg, 250mg, 1g | Provides lead times for UK and US stock.[9] |
| Ivy Fine Chemicals | Not explicitly stated | 250mg, 1g, Bulk/Commercial | Offers clear pricing for smaller quantities and a quote option for bulk orders.[10] |
| ChemicalBook | Varies by supplier | mg to kg scale | A comprehensive directory listing multiple suppliers with varying purities and prices.[11] |
| AK Scientific | Not explicitly stated | 1g | Listed on ChemicalBook with pricing information.[11] |
Quality Control and Verification: Ensuring Experimental Integrity
The purity and structural integrity of starting materials are non-negotiable in drug discovery and development. When procuring this compound, it is imperative to obtain and scrutinize the Certificate of Analysis (CoA) for the specific batch. A comprehensive CoA should include:
-
Purity determination: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Structural confirmation: Verified through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
-
Physical properties: Appearance, melting point, and solubility.
The following diagram illustrates a recommended workflow for supplier selection and quality verification:
Application in Drug Discovery: A Prototypical Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, and this compound is an excellent substrate for this transformation. The following protocol provides a representative experimental procedure for the coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 4-aryl-4'-nitrobiphenyl derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Experimental Protocol:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-4'-nitrobiphenyl.
The following diagram illustrates the key steps in this synthetic transformation:
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound. The following guidelines are based on information typically found in Safety Data Sheets (SDS).[12][13][14][15]
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Causes skin and serious eye irritation.[12]
-
May cause respiratory irritation.[12]
-
May cause damage to organs through prolonged or repeated exposure.[12]
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation and inhalation.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Store at room temperature.[8]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and detailed safety information.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. The selection of a reliable commercial supplier is a critical first step in any research endeavor utilizing this compound. By carefully evaluating suppliers, rigorously verifying product quality, and adhering to safe handling practices, researchers can confidently incorporate this compound into their synthetic workflows to accelerate the discovery and development of novel chemical entities.
References
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
- Ivy Fine Chemicals. (n.d.). This compound [CAS: 6242-98-4].
- Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
- Chem Service. (2015, August 13). SAFETY DATA SHEET.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. ivychem.com [ivychem.com]
- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-4'-nitrobiphenyl
Abstract
4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in organic synthesis, prized for its bifunctional nature. This technical guide provides an in-depth analysis of the reactivity of its carbon-bromine (C-Br) bond. We will explore the profound electronic influence of the para-nitro group, which activates the bromine-substituted ring towards a diverse array of chemical transformations. This document details the mechanistic principles, field-proven experimental protocols, and strategic considerations for leveraging this versatile building block in nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and other significant synthetic operations. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this important molecule.
Introduction: The Molecular Architecture and Synthetic Utility
This compound, a solid organic compound, presents a deceptively simple structure: a biphenyl core functionalized with a bromine atom on one ring and a nitro group on the other, both at the para (4/4') positions.[1] This specific arrangement, however, is the key to its synthetic power. The bromine atom serves as an excellent leaving group and a versatile handle for cross-coupling reactions, while the nitro group acts as a potent electron-withdrawing group, profoundly modulating the reactivity of the entire molecular framework.[1][2] This dual functionality allows for sequential and selective modifications, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] This guide focuses on the chemistry of the C-Br bond, providing a detailed exploration of its reactivity profile.
The Decisive Role of the Nitro Group: Electronic Activation
The reactivity of the bromine atom in this compound is not inherent to the C-Br bond alone but is dictated by the electronic influence of the distal nitro group. The -NO₂ group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the biphenyl system through the sigma bonds.
-
Resonance Effect (-R): The nitro group delocalizes electron density from the aromatic rings onto its oxygen atoms. This effect is particularly strong when the group is in the para position, as it allows for direct delocalization from the second ring.
This strong electron withdrawal significantly reduces the electron density on the carbon atom bonded to the bromine, making it highly electrophilic and susceptible to attack.[3] Furthermore, for reactions involving anionic intermediates, such as nucleophilic aromatic substitution, the nitro group provides critical resonance stabilization, lowering the activation energy of the reaction.[3]
Key Transformations of the C-Br Bond
The activated C-Br bond in this compound is a gateway to numerous high-value chemical transformations. The following sections detail the most important reaction classes, including their mechanisms and detailed experimental protocols.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a cornerstone of aromatic chemistry, and this compound is a prime substrate. The reaction proceeds via a two-step addition-elimination pathway.[4] The key to this reaction's success is the stabilization of the negatively charged intermediate, the Meisenheimer complex, by the electron-withdrawing nitro group.[3][4]
Causality: The nucleophile attacks the electrophilic carbon bearing the bromine atom, forming the resonance-stabilized Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization makes the initial attack (the rate-determining step) energetically favorable. In the second step, the leaving group (bromide) is expelled, and aromaticity is restored.[4]
Caption: The SNAr mechanism for this compound.
Experimental Protocol: Synthesis of 4-Methoxy-4'-nitrobiphenyl
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium methoxide (CH₃ONa, 1.2 eq) to the solution.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][5]
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[6]
Causality: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The cycle begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Phenyl-4'-nitrobiphenyl
-
Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[5]
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere until TLC analysis indicates the consumption of the starting material (typically 12-24 hours).[5]
-
Workup: Cool the mixture, dilute it with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate it in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~92 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~88 |
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[7][8]
Causality: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst.[9] The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species that is converted back to the active Pd(0) catalyst by the base.[9]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Heck Coupling with Styrene
-
Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 2-6 mol%).[9]
-
Reagent Addition: Add a polar aprotic solvent like DMF or NMP, followed by the alkene (e.g., styrene, 1.5 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).[9]
-
Reaction: Heat the mixture to 100-120 °C, monitoring by TLC.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
This reaction creates a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[10][11]
Causality: The reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the C-Br bond occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from palladium yields the aryl-alkyne product.[10][12]
Experimental Protocol: Coupling with Phenylacetylene
-
Setup: To a Schlenk tube, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1-2 mol%).
-
Reagent Addition: Add a solvent such as THF or DMF and a base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Workup: Filter the reaction mixture through celite to remove catalyst residues, washing with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
This is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[13]
Causality: Similar to other palladium-catalyzed reactions, the cycle involves oxidative addition of the C-Br bond to Pd(0). The amine then coordinates to the palladium complex, and a base facilitates the deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[14]
Trustworthiness Note: The choice of base is critical. Strong bases like sodium tert-butoxide can react with the nitro group.[14] Therefore, milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred for substrates containing sensitive functional groups.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
-
Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable ligand (e.g., XPhos or RuPhos, 1.5-3 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).[15]
-
Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq) and an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for forming C-C (biaryl synthesis) and C-heteroatom (C-O, C-N) bonds using copper as a catalyst.[16][17] It typically requires higher temperatures than palladium-catalyzed alternatives but remains a cost-effective and powerful tool, especially for certain substrates.[16] The electron-withdrawing nitro group activates the aryl halide, making it a suitable substrate.[16]
Experimental Protocol: Ullmann Ether Synthesis with Phenol
-
Setup: Combine this compound (1.0 eq), phenol (1.5 eq), copper(I) iodide (CuI, 10-20 mol%), a ligand such as 1,10-phenanthroline (20-40 mol%), and a strong base like potassium carbonate (K₂CO₃, 2.0 eq) in a sealed tube.
-
Solvent: Add a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-160 °C for 24-48 hours.
-
Workup: Cool the reaction, pour into water, and neutralize with dilute HCl.
-
Purification: Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Reactivity of the Nitro Group: A Gateway to New Functionality
While the C-Br bond is the primary focus, the nitro group is not merely a spectator. Its reduction to an amino group is one of the most valuable transformations of this molecule, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[18] This opens up entirely new avenues for subsequent reactions.
Causality: The reduction can be achieved under various conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method.[18][19] Alternatively, easily oxidized metals in acidic media, such as tin(II) chloride (SnCl₂) or iron (Fe) in HCl, are commonly used and offer excellent chemoselectivity, leaving other functional groups intact.[18][19][20][21]
Caption: Workflow for the reduction of the nitro group.
Experimental Protocol: Reduction of Nitro Group with SnCl₂
-
Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.
-
Workup: Cool the reaction and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the mixture with ethyl acetate. The tin salts can be removed by filtration through celite before or after extraction.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 4-bromo-4'-aminobiphenyl, which can be further purified if necessary.
Conclusion and Strategic Outlook
The bromine atom in this compound is a highly reactive and synthetically versatile functional group. Its reactivity is profoundly enhanced by the strong electron-withdrawing nature of the para-nitro group, which activates the molecule for a broad spectrum of transformations including nucleophilic aromatic substitution and numerous transition-metal-catalyzed cross-coupling reactions. The ability to also selectively reduce the nitro group to an amine further expands its utility, establishing this compound as a premier bifunctional building block. A thorough understanding of the principles and protocols outlined in this guide empowers chemists to strategically design and execute complex synthetic routes for the development of novel pharmaceuticals, functional materials, and other high-value chemical entities.
References
- PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different....
- Wikipedia. Ullmann condensation.
- ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Construction of amino acid derivatives possessing a 4-bromobiphenyl....
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Sonogashira coupling.
- Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Wikipedia. Reduction of nitro compounds.
- RSC Publishing. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Wikipedia. Heck reaction.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions.
- Organic Chemistry Portal. Ullmann Reaction.
- National Institutes of Health. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
- Wikipedia. Ullmann reaction.
- University of Scranton. Advanced Organic Module | Green Chemistry.
Sources
- 1. CAS 6242-98-4: 4-Bromo-4′-nitro-1,1′-biphenyl | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 20. prepchem.com [prepchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Electronic Properties of 4-Bromo-4'-nitrobiphenyl
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 4-Bromo-4'-nitrobiphenyl, a molecule of significant interest in the fields of materials science and nonlinear optics. We will delve into the structural characteristics that underpin its electronic behavior, providing detailed experimental and computational methodologies for the determination of key electronic parameters. This guide is intended to serve as a valuable resource for researchers seeking to understand and exploit the unique properties of this and similar organic molecules in the development of novel electronic and photonic devices. While direct applications in drug development are not prominently documented, the foundational understanding of its electronic behavior may inform the design of electronically active moieties in medicinal chemistry.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls represent a crucial class of organic compounds with tunable electronic and photophysical properties. The biphenyl backbone, consisting of two phenyl rings connected by a single bond, allows for a high degree of rotational freedom, which is significantly influenced by the nature and position of substituents. This conformational flexibility, in turn, dictates the extent of π-conjugation between the rings and, consequently, the molecule's electronic characteristics.
This compound is a prime example of a push-pull system, where the electron-withdrawing nitro group (-NO2) and the electron-donating (via the lone pairs) yet inductively withdrawing bromo group (-Br) create a significant intramolecular charge transfer character. This inherent asymmetry is a key determinant of its nonlinear optical properties and its potential for use in organic electronic devices.
Molecular Structure and Synthesis
The electronic properties of this compound are intrinsically linked to its molecular structure. The dihedral angle between the two phenyl rings is a critical parameter, as it governs the extent of π-orbital overlap. In the solid state, this compound exhibits a twisted conformation.[1] This twist from planarity is a balance between the stabilizing effect of extended conjugation (favoring planarity) and the steric hindrance between the ortho-hydrogens on the adjacent rings (favoring a twisted conformation).
A peculiar aspect of this compound is its tendency to form bipolar crystals due to 180° orientational disorder.[2] This means that within the crystal lattice, molecules can be oriented in opposite directions, leading to domains with opposing net dipole moments.[2] This phenomenon has significant implications for the macroscopic electronic and optical properties of the bulk material.
Synthesis Protocol: Suzuki-Miyaura Coupling
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and good functional group tolerance. A typical protocol is as follows:
Materials:
-
1-Bromo-4-nitrobenzene
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and 4-bromophenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Core Electronic Properties: A Methodological Deep Dive
A thorough understanding of a molecule's electronic properties is paramount for its application in electronic and photonic devices. Here, we detail the key parameters and the established methodologies for their determination.
Dipole Moment
The dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule. In this compound, the significant difference in electronegativity between the nitro and bromo substituents results in a substantial permanent dipole moment.
Experimental Determination: Solvatochromism
The solvatochromic method is a powerful technique to experimentally determine the change in dipole moment between the ground and excited states. It relies on the principle that the absorption or emission spectrum of a molecule can shift in wavelength depending on the polarity of the solvent.
Protocol: Solvatochromic Analysis
-
Prepare a series of dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, methanol).
-
Record the UV-Vis absorption and fluorescence emission spectra for each solution.
-
Determine the Stokes shift (the difference in wavenumber between the absorption and emission maxima) for each solvent.
-
Plot the Stokes shift against the solvent polarity function, such as the Lippert-Mataga equation:
Δν = ν_abs - ν_em = (2/hc) * ((μ_e - μ_g)²/a³) * f(ε, n) + const.
where:
-
Δν is the Stokes shift
-
ν_abs and ν_em are the wavenumbers of absorption and emission maxima
-
h is Planck's constant
-
c is the speed of light
-
μ_e and μ_g are the dipole moments of the excited and ground states, respectively
-
a is the Onsager cavity radius of the solute
-
f(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.
-
-
The slope of the resulting plot can be used to calculate the difference between the excited and ground state dipole moments (μ_e - μ_g).
Polarizability and Hyperpolarizability
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are the nonlinear counterparts to polarizability and are responsible for nonlinear optical phenomena. For molecules with a significant intramolecular charge transfer character like this compound, the first hyperpolarizability (β) is of particular interest.
Experimental Determination: Electric Field-Induced Second Harmonic Generation (EFISH)
EFISH is a standard technique for measuring the first hyperpolarizability of molecules in solution.
Protocol: EFISH Measurement
-
Dissolve the this compound sample in a suitable non-centrosymmetric solvent (e.g., chloroform or dichloromethane).
-
Place the solution in a liquid cell with two parallel electrodes.
-
Apply a strong, static DC electric field across the electrodes to partially align the molecular dipoles.
-
Pass a high-intensity, pulsed laser beam (e.g., from a Nd:YAG laser at 1064 nm) through the solution.
-
The interaction of the laser with the aligned molecules generates a second harmonic signal at double the frequency (532 nm).
-
Measure the intensity of the second harmonic signal.
-
By comparing the signal intensity with that of a known reference standard (e.g., quartz), the first hyperpolarizability (β) of the molecule can be determined.
HOMO-LUMO Gap
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines a molecule's electronic transition energies, chemical reactivity, and charge transport properties.
Computational Determination: Density Functional Theory (DFT)
DFT has proven to be a highly effective computational method for accurately predicting the electronic structure and properties of organic molecules.
Protocol: DFT Calculation of HOMO-LUMO Gap
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Structure Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals.
-
-
HOMO-LUMO Gap Determination:
-
The HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO: E_gap = E_LUMO - E_HOMO
-
Visualization of Molecular Orbitals and Workflow
The spatial distribution of the HOMO and LUMO can provide valuable insights into the nature of electronic transitions and charge transfer within the molecule.
Caption: Workflow for DFT calculation of the HOMO-LUMO gap and visualization of frontier molecular orbitals.
Redox Properties
The redox potentials of a molecule describe its ability to accept or donate electrons. These properties are crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Experimental Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule.
Protocol: Cyclic Voltammetry Measurement
-
Dissolve this compound in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the reduction and oxidation of the molecule.
-
From the peak potentials, the reduction and oxidation potentials can be determined. These values can be used to estimate the HOMO and LUMO energy levels.
Potential Applications
The unique electronic properties of this compound make it a promising candidate for several advanced applications.
Nonlinear Optics: The significant first hyperpolarizability (β) arising from its intramolecular charge transfer character makes it a potential material for second-harmonic generation and other nonlinear optical applications.[3]
Organic Electronics: As a substituted biphenyl, it can serve as a building block for larger conjugated systems used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][5] The ability to tune its electronic properties through chemical modification is a key advantage in this area.
Molecular Switches: The conformational flexibility of the biphenyl linkage could potentially be exploited in the design of molecular switches, where an external stimulus (e.g., light or an electric field) could alter the dihedral angle and thus modulate the electronic properties of the molecule.
Data Summary
| Property | Symbol | Experimental Method | Computational Method | Significance |
| Dipole Moment | µ | Solvatochromism | DFT | Governs intermolecular interactions and alignment in electric fields. |
| Polarizability | α | - | DFT | Determines the linear optical response. |
| First Hyperpolarizability | β | EFISH | DFT | Key parameter for second-order nonlinear optical effects. |
| HOMO-LUMO Gap | E_gap | Cyclic Voltammetry, UV-Vis Spectroscopy | DFT | Determines electronic transition energy and chemical stability. |
| Redox Potentials | E_red, E_ox | Cyclic Voltammetry | - | Indicates the ease of electron injection and removal. |
Conclusion
This compound is a molecule with a rich set of electronic properties stemming from its push-pull nature and conformational flexibility. This guide has outlined the key theoretical concepts and provided detailed experimental and computational protocols for the characterization of its dipole moment, polarizability, hyperpolarizability, HOMO-LUMO gap, and redox potentials. A thorough understanding of these properties is essential for harnessing the full potential of this and related organic materials in the development of next-generation electronic and photonic technologies. Further research into the precise quantification of its electronic parameters and exploration of its utility in device fabrication is highly encouraged.
References
- Nuñez-Vergara, L. J., Santander, P., Navarrete-Encina, P. A., & Squella, J. A. (2003). Electrochemical reduction of C-4 nitrosophenyl 1,4-dihydropyridines and their parent C-4 nitrophenyl derivatives in protic media. Electrochimica Acta, 48(10), 1339-1347.
- BenchChem. (2025). Application Notes and Protocols for High-Yield Synthesis of 4,4'-Dinitrobiphenyl Derivatives.
- Kadish, K. M., et al. (2018). Electrochemistry of Bis(pyridine)cobalt (Nitrophenyl)corroles in Nonaqueous Media. Inorganic Chemistry, 57(3), 1226-1241.
- ChemicalBook. (n.d.). 4'-Bromo-2-nitro-biphenyl synthesis.
- Novina, J. J., Vasuki, G., Kumar, S., & Thomas, K. R. J. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(2), o319.
- Kadish, K. M., et al. (2019). Electrochemistry of Bis(pyridine)cobalt (Nitrophenyl)corroles in Nonaqueous Media. Inorganic Chemistry, 58(3), 1226-1241.
- Negishi, E.-i., et al. (1983). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Organic Syntheses, 61, 82.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 233610, this compound.
- Hulliger, J., et al. (2016). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. IUCrJ, 3(3), 164-174.
- Sreejith, S., et al. (2018). Design and Synthesis of Triphenylamine Based Cyano Stilbenes for Picric Acid Sensing and Two Photon Absorption Applications. ChemistrySelect, 3(44), 12481-12488.
- Balaji, R., & Ramalingam, S. (2017). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of ChemTech Research, 10(9), 869-880.
- Gherman, A. M., et al. (2007). Electrochemical Study of Diphenyl Ether Derivatives Used as Herbicides.
- Imae, I., et al. (2016). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. New Journal of Chemistry, 40(10), 8432-8439.
- Brandán, S. A., et al. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Journal of Molecular Structure, 1074, 338-349.
- Al-Yasari, R. K. (2016). studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Chemistry Journal of Moldova, 11(1), 61-68.
- Ren, P., & Ponder, J. W. (2003). Polarizable Atomic Multipole-based Molecular Mechanics for Organic Molecules. The Journal of Physical Chemistry B, 107(24), 5933-5947.
- Jakkampudi, S., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Journal of the American Chemical Society, 138(33), 10605-10616.
- Fronczek, F. W. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(4), o548.
- Anthony, J. E. (2008). Organic semiconductors for organic field-effect transistors.
- Moorthy, J. N., & Samanta, A. (2012). Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. Physical Chemistry Chemical Physics, 14(36), 12596-12602.
- El-ghayoury, A., et al. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 37, 01007.
- de la Cruz, G., et al. (2013). Calculated and experimental dipole moments l(Debyes) of the ONP, MNP and PNP isomers. Journal of Molecular Modeling, 19(7), 2733-2743.
- Kłos, J., & Kotochigova, S. (2023). 2023 Table of Polarizabilities. arXiv preprint arXiv:2307.08573.
- Santa Cruz Biotechnology. (n.d.). Methyl 4′-bromo-4-nitro[1,1′-biphenyl]-2-carboxylate.
- CymitQuimica. (n.d.). 4-Bromo-4′-nitro-1,1′-biphenyl.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14593, 4-Amino-4'-nitrobiphenyl.
- Horowitz, G. (2010). Organic field-effect transistors. Opto-Electronics Review, 18(2), 1-11.
- Tetrahedron. (n.d.). 6242-98-4 | this compound.
- Adachi, C. (n.d.). Organic Field-Effect Transistor (OFET).
- Wikipedia. (2023). 4-Nitrobiphenyl.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10.
- Burgener, M., et al. (2010). Polymorphism, polar morphology and absolute structure determination of 4-iodo-4 0 -nitrobiphenyl (INBP). CrystEngComm, 12(5), 1252-1262.
- Garito, A. F., & Singer, K. D. (1982). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Johns Hopkins APL Technical Digest, 3(3), 227-234.
- Wikipedia. (2023). Organic field-effect transistor.
- National Institute of Standards and Technology. (n.d.). 4-Hydroxy-4'-nitrobiphenyl. In NIST Chemistry WebBook.
- Marder, S. R., Sohn, J. E., & Stucky, G. D. (Eds.). (1991). Materials for Nonlinear Optics: Chemical Perspectives. American Chemical Society.
- Maram, R., & D'Aguanno, G. (2019).
- Boyd, R. W. (2020). Nonlinear Optics (4th ed.). Academic Press.
- Kowerdziej, R., et al. (2018). Revealing the Wonder of Natural Photonics by Nonlinear Optics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. secjhuapl.edu [secjhuapl.edu]
- 4. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]
A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-4'-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of 4-Bromo-4'-nitrobiphenyl in Modern Research
This compound is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a strategic precursor for a variety of complex molecules, including those used as protein degrader building blocks.[1] The integrity and purity of this compound are paramount, as any degradation can lead to impurities in the final product, potentially impacting its efficacy, safety, and regulatory approval. This guide provides an in-depth analysis of the stability of this compound, recommended storage conditions, and a self-validating experimental framework for its stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.1 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid/powder | [3] |
| Melting Point | Approximately 173 °C | [3] |
| CAS Number | 6242-98-4 | [1] |
Understanding the Stability of this compound: A Mechanistic Approach
While specific, long-term stability data for this compound is not extensively published, an analysis of its constituent functional groups and related chemical entities allows for the prediction of potential degradation pathways. The primary areas of concern for the stability of this molecule are thermal stress, photolytic exposure, and hydrolysis.
Thermal Stability
This compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability under standard conditions. However, at elevated temperatures, two primary degradation pathways can be anticipated:
-
Debromination: The carbon-bromine bond can undergo homolytic cleavage at high temperatures, leading to the formation of radical species. This can result in the formation of 4-nitrobiphenyl and other polymeric impurities.
-
Decomposition of the Nitro Group: Aromatic nitro compounds can undergo complex thermal decomposition reactions, which may involve reduction of the nitro group or cleavage of the aromatic ring at very high temperatures.
Photostability
Nitroaromatic compounds are known to be susceptible to photochemical degradation. The nitro group can absorb UV light, leading to an excited state that can undergo various reactions. For this compound, potential photolytic degradation pathways include:
-
Photoreduction of the Nitro Group: In the presence of a hydrogen donor, the excited nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.
-
Ring Activation: The excited state of the nitroaromatic system can lead to reactions on the aromatic rings, although this is generally less common than reactions involving the nitro group itself.
Hydrolytic Stability
Aryl bromides are generally resistant to hydrolysis under neutral pH conditions. The carbon-bromine bond in this compound is stabilized by its attachment to the sp² hybridized carbon of the aromatic ring. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to form 4-hydroxy-4'-nitrobiphenyl is a possibility, though likely to be slow.
Recommended Storage and Handling Protocols
Based on the chemical properties and potential instabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | The compound is a stable solid at ambient temperatures. Refrigeration is not typically necessary and may introduce moisture if not handled correctly. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal for long-term storage. | While stable in air, an inert atmosphere minimizes the risk of oxidative degradation over extended periods. |
| Container | Tightly sealed, amber glass bottle. | Protects from moisture and light, which can initiate degradation. |
| Location | Store in a dry, well-ventilated area away from strong bases and oxidizing agents. | Avoids potential chemical incompatibilities. |
A visual representation of the recommended storage workflow is provided below.
Figure 1. Recommended workflow for the receipt and storage of this compound.
A Self-Validating Experimental Framework for Stability Assessment
To provide researchers and drug development professionals with a robust system for evaluating the stability of their specific batches of this compound, a comprehensive forced degradation and stability testing protocol is outlined below. This framework is designed to be self-validating by identifying potential degradation products and establishing a stability-indicating analytical method. This approach is in alignment with the principles outlined in the ICH guidelines for stability testing.[1][4]
Part 1: Development and Validation of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.
Step-by-Step HPLC Method Development:
-
Column Selection: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the non-polar parent compound from potentially more polar degradants.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable detection wavelength should be chosen to maximize sensitivity for both the parent compound and potential degradants.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Part 2: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
Experimental Protocols for Forced Degradation:
-
Acidic Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before analysis by the validated HPLC method.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide for degradation and 0.1 M hydrochloric acid for neutralization.
-
If no degradation is seen, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Analyze the samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid material, to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be stored in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
-
The logical flow of the forced degradation study is depicted in the following diagram.
Figure 2. A systematic workflow for conducting forced degradation studies on this compound.
Part 3: Long-Term and Accelerated Stability Studies
Once the stability-indicating method is established, formal stability studies can be initiated to determine the retest period or shelf life.
Protocol for Formal Stability Studies:
-
Batch Selection: Use at least three representative batches of this compound.
-
Container Closure System: Store the samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed: At each time point, the samples should be tested for appearance, purity (by the validated HPLC method), and identification of any degradation products.
Conclusion and Best Practices
The stability of this compound is a critical parameter that underpins its successful application in research and development. While the compound is generally stable under recommended storage conditions, a thorough understanding of its potential degradation pathways is essential for risk mitigation. By implementing the recommended storage and handling protocols and adopting the self-validating experimental framework for stability assessment, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate. This proactive approach to stability testing not only supports robust scientific outcomes but also facilitates a smoother transition from research to commercial application.
References
- ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. [Link]
- PubChem. (n.d.). This compound. [Link]
- ICH. (1996). Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6), 38-47.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- NIH. (n.d.).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Sources
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Strategic C-C Bond Formation Using 4-Bromo-4'-nitrobiphenyl in Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Importance of Substituted Biphenyls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and material science industries for constructing complex molecular architectures.[2] Biaryl scaffolds, in particular, are prevalent in liquid crystals, organic electronics, and a vast array of biologically active compounds.
This guide focuses on a key building block, 4-bromo-4'-nitrobiphenyl, a versatile substrate for Suzuki-Miyaura coupling. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, while the electron-withdrawing nitro group not only influences the electronic properties of the molecule but also serves as a synthetic precursor for further functionalization, such as reduction to an amine. This document provides a comprehensive overview of the reaction mechanism, a detailed, field-proven protocol for a representative coupling reaction, and expert insights into optimization and troubleshooting.
The Catalytic Heart of the Reaction: Mechanism of Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Core Mechanistic Steps
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond (C-Br) of the aryl halide (this compound). This irreversible step oxidizes the catalyst to a square planar Pd(II) species.[4][5] The reactivity order for halides is generally I > Br > OTf >> Cl.[5]
-
Transmetalation: This is often the rate-determining step. The organoborane compound (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic boronate complex.[2][6] This boronate then exchanges its organic group with the halide on the Pd(II) center, forming a diarylpalladium(II) intermediate. The choice of base and solvent is critical for this step to proceed efficiently.[7]
-
Reductive Elimination: The newly formed diarylpalladium(II) complex undergoes reductive elimination, where the two organic moieties are expelled as the final coupled product. This step forms the desired C-C bond and regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1][4][5]
Protocol: Synthesis of 4,4'-Dinitrobiphenyl via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4,4'-dinitrobiphenyl by coupling this compound with 4-nitrophenylboronic acid. This serves as an exemplar reaction that can be adapted for other boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | ≥97% | The primary substrate. |
| 4-Nitrophenylboronic acid | ≥97% | The coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Palladium(0) catalyst. Handle in a glovebox or under inert gas. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Base. Must be finely powdered and dried before use. |
| Toluene | Anhydrous | Reaction solvent. |
| Ethanol | 200 Proof | Co-solvent. |
| Deionized Water | 18 MΩ·cm | Co-solvent for dissolving the base. |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent. |
| Brine | Saturated NaCl(aq) | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent. |
| Argon or Nitrogen Gas | High Purity (99.998%) | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (flame-dried)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
Septa, needles, and syringes
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Apparatus for filtration (Büchner funnel) and recrystallization
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of argon or nitrogen.
-
Charging Reactants: To the flask, add this compound (1.00 g, 3.40 mmol, 1.0 equiv), 4-nitrophenylboronic acid (0.68 g, 4.08 mmol, 1.2 equiv), and finely powdered anhydrous sodium carbonate (0.72 g, 6.80 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.
-
Degassing: The integrity of the Pd(0) catalyst is paramount.[7] Thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon/nitrogen. This removes dissolved oxygen which can lead to catalyst decomposition and undesirable homocoupling side reactions.[7]
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.196 g, 0.17 mmol, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (approximately 95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The crude product is obtained as a yellowish solid. Recrystallize from a suitable solvent like benzene or hot ethanol to yield pure 4,4'-dinitrobiphenyl as pale-yellow crystals.[8][9]
Product Characterization
The identity and purity of the synthesized 4,4'-dinitrobiphenyl should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Crystalline solid, pale-yellow |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol [10] |
| Melting Point | ~237 °C[8] |
| ¹H NMR | Spectra should be consistent with the symmetrical structure. |
| ¹³C NMR | Spectra should show the expected number of carbon signals. |
| IR Spectroscopy | Presence of characteristic nitro group (NO₂) stretches. |
Troubleshooting and Scientific Considerations
Even robust protocols can require optimization. A logical approach grounded in mechanistic principles is key to overcoming common challenges.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive Catalyst: Catalyst degraded due to oxygen exposure. | Ensure rigorous degassing of solvents and reaction mixture before adding the catalyst.[7] |
| Inefficient Transmetalation: Incorrect base or solvent system. The base may not be strong enough or soluble enough. | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, DMF). Stronger bases are often more effective for challenging couplings.[5][7] | |
| Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen. | Improve degassing protocol. Maintain a positive inert gas pressure throughout the reaction.[7] |
| Dehalogenation: Reduction of the aryl bromide starting material. | This can be influenced by the ligand and base. Consider screening different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos) or lowering the reaction temperature.[4][7][11] | |
| Protodeboronation: Loss of the boronic acid functional group from the coupling partner. | Use anhydrous conditions or switch to more stable boronic esters (e.g., pinacol esters).[4] |
Expert Insight - The Role of Ligands: While this protocol uses a common pre-catalyst, Pd(PPh₃)₄, where the triphenylphosphine ligands are already incorporated, many modern Suzuki couplings use a combination of a palladium source (like Pd(OAc)₂) and a separate, more specialized ligand. For electron-deficient aryl bromides like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands can significantly accelerate the rate-limiting oxidative addition step and promote reductive elimination, leading to higher yields and faster reaction times.[11][12]
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing functionalized biaryl compounds. By understanding the underlying catalytic mechanism, researchers can effectively implement and troubleshoot the provided protocol. The ability to strategically introduce new carbon-carbon bonds while retaining the versatile nitro functionality makes this reaction a valuable tool for professionals in drug discovery, materials science, and synthetic organic chemistry, enabling the rapid construction of complex and high-value molecules.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Bjørsvik, H. R., & Liguori, L. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9591–9594.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Wikipedia. (2024). Suzuki reaction. Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575.
- PrepChem.com. Preparation of 4,4′-dinitrobiphenyl. PrepChem.com.
- National Center for Biotechnology Information. (2024). 4,4'-Dinitro-1,1'-biphenyl. PubChem Compound Summary.
- Stenutz. 4,4'-dinitrobiphenyl. Stenutz.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-4'-nitrobiphenyl
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2] Its utility is underscored by the mild reaction conditions often employed, including the possibility of conducting the reaction at room temperature and in aqueous media, and its tolerance for a wide array of functional groups.[1]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of 4-bromo-4'-nitrobiphenyl. This substrate is of particular interest as the resulting alkynyl-functionalized nitrobiphenyls are valuable precursors for a variety of advanced materials and potential pharmaceutical agents. The presence of the electron-withdrawing nitro group on the biphenyl scaffold influences the reactivity of the aryl bromide, a factor that will be addressed in the subsequent sections.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the alkyne. The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) species, forming a palladium(II) intermediate.[3] The electron-withdrawing nitro group on the biphenyl system can facilitate this step by making the carbon-bromine bond more susceptible to cleavage.
The Copper Cycle: The copper(I) co-catalyst is crucial for the activation of the terminal alkyne.[1] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide.[4] This species then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium(II) complex, which forms the desired carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction parameters may be necessary for specific alkynes to achieve maximum yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure dryness before use. |
| Terminal Alkyne | ≥98% | Commercially Available | Purify if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Store under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Protect from light and moisture. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled or from a sure-seal bottle. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Use freshly distilled or from a sure-seal bottle. |
| Schlenk Flask | - | - | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | - | - | - |
| Inert Gas (Argon or Nitrogen) | High Purity | - | - |
Reaction Setup and Procedure
The following procedure should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation and unwanted side reactions.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure a Schlenk flask equipped with a magnetic stir bar is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture via syringe.
-
Reaction Conditions: Immerse the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by a wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature in increments of 10 °C. The choice of a more electron-rich and bulky phosphine ligand in conjunction with a palladium precursor like Pd₂(dba)₃ can also enhance catalytic activity.[3]
-
Homocoupling of the Alkyne (Glaser Coupling): The formation of a diyne byproduct is a common side reaction, often favored by the presence of oxygen.[6] Ensuring a rigorously inert atmosphere is crucial. If homocoupling persists, a copper-free Sonogashira protocol may be employed, although this often requires more active palladium catalysts and potentially higher reaction temperatures.[3]
-
Substrate Purity: The purity of all reagents, particularly the alkyne and the aryl halide, is critical for a successful reaction. Impurities can poison the catalyst and lead to lower yields.
Quantitative Data Summary
The following table provides a representative, though hypothetical, summary of expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes based on the general reactivity principles of the reaction. Actual yields will depend on the specific alkyne and optimization of the reaction conditions.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Nitro-4'-(phenylethynyl)-1,1'-biphenyl | 85-95 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-4'-nitro-1,1'-biphenyl | 80-90 |
| 3 | Trimethylsilylacetylene | 4-Nitro-4'-((trimethylsilyl)ethynyl)-1,1'-biphenyl | 90-98 |
| 4 | Propargyl alcohol | 3-(4'-Nitro-[1,1'-biphenyl]-4-yl)prop-2-yn-1-ol | 75-85 |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of functionalized biphenyl systems. The electron-deficient nature of the substrate generally leads to efficient oxidative addition, a key step in the catalytic cycle. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and by selecting the appropriate catalyst system, high yields of the desired alkynylated products can be achieved. This protocol serves as a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development, providing both a practical experimental procedure and the underlying scientific principles for successful implementation.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007, 107, 874-922.
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Plenio, H.; Schilz, M. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. J. Org. Chem.2012, 77, 2798-2807.
- Tykwinski, R. R. Evolution of the Sonogashira coupling reaction. Angew. Chem. Int. Ed.2003, 42, 1566-1568.
- YouTube. Sonogashira coupling. [Link]
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Wikipedia. Glaser coupling. [Link]
- NIH.
- Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
Sources
Application Notes and Protocols for the Heck Reaction of 4-Bromo-4'-nitrobiphenyl
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 4-bromo-4'-nitrobiphenyl as an aryl halide substrate. The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into reaction mechanisms, optimization of critical parameters, and step-by-step experimental procedures. The protocols and discussions herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction: The Significance of the Heck Reaction
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, has revolutionized the synthesis of complex organic molecules by providing a powerful method for the creation of substituted alkenes.[1][3] The reaction's broad functional group tolerance and versatility have made it an indispensable tool in pharmaceuticals, materials science, and agrochemicals.[4] This guide focuses on the application of the Heck reaction to this compound, a substrate of interest due to the electronic influence of the nitro group, which can significantly impact reactivity.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through a sequence of well-defined steps involving a palladium(0) active species.[5]
Generation of the Active Pd(0) Catalyst
While a Pd(0) complex like tetrakis(triphenylphosphine)palladium(0) can be used directly, it is often more convenient and efficient to generate the active Pd(0) species in situ from a more stable Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂).[1][6] In the presence of phosphine ligands, the Pd(II) salt is reduced to Pd(0).[1]
The Core Catalytic Steps
The catalytic cycle can be visualized as a series of interconnected transformations:
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the aryl-bromide bond of this compound, forming a Pd(II) complex.[3][5]
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium(II) center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[3][6]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[3][5]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Optimizing Reaction Conditions for this compound
The success of a Heck reaction is highly dependent on the careful selection and optimization of several key parameters.[7][8] For a substrate like this compound, the electron-withdrawing nitro group can influence the rate of oxidative addition and the stability of the intermediates.
Catalyst and Ligand Selection
The choice of the palladium source and accompanying ligand is critical for achieving high catalytic activity and stability.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | Cost-effective, air-stable, and readily reduced in situ to the active Pd(0) species.[1] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | A pre-formed Pd(0) catalyst, useful for reactions sensitive to the conditions required for in situ reduction.[3] | |
| Ligands | Triphenylphosphine (PPh₃) | A common and effective monodentate phosphine ligand for many Heck reactions.[3] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | A bulkier ligand that can sometimes improve yields and selectivity.[5] | |
| Bidentate phosphines (e.g., BINAP) | Can offer greater stability to the catalytic complex and may be beneficial for challenging substrates.[6] | |
| N-Heterocyclic Carbenes (NHCs) | Highly stable and effective ligands, particularly for less reactive aryl chlorides, but also show excellent activity with aryl bromides.[7] |
The Role of the Base
The base plays a crucial role in the reductive elimination step, regenerating the active Pd(0) catalyst.[1] The choice of base can significantly impact the reaction rate and yield.
| Base | Class | Comments |
| Triethylamine (Et₃N) | Organic Amine | A commonly used base, often acts as both a base and a solvent.[1] |
| Potassium carbonate (K₂CO₃) | Inorganic | A solid, non-nucleophilic base, suitable for a wide range of substrates.[3] |
| Sodium acetate (NaOAc) | Inorganic Salt | A mild base that can be effective in many Heck couplings.[3] |
| Cesium carbonate (Cs₂CO₃) | Inorganic | A stronger inorganic base that can be highly effective, particularly with more challenging substrates.[9] |
Solvent and Temperature Considerations
The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. The reaction temperature is a critical parameter that influences reaction kinetics.[7]
-
Common Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and toluene are frequently used. For greener protocols, water or ionic liquids have also been successfully employed.[10][11]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C.[2] Optimization is necessary to find the balance between a sufficient reaction rate and potential thermal decomposition of reactants or products.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with representative alkenes. Note: These are generalized procedures and may require optimization for specific applications. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
General Experimental Workflow
Figure 2: A generalized workflow for the Heck reaction.
Protocol 1: Coupling of this compound with Styrene
This protocol describes a typical procedure for the synthesis of 4-nitro-4'-(E)-styrylbiphenyl.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Add styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling of this compound with n-Butyl Acrylate
This protocol outlines the synthesis of n-butyl (E)-3-(4'-nitro-[1,1'-biphenyl]-4-yl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add finely ground potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous NMP (5 mL) via syringe.
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique (TLC or GC-MS).
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Dilute the filtrate with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Concluding Remarks
The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes from aryl halides such as this compound. The successful application of this reaction hinges on a rational approach to the selection of catalyst, ligand, base, and solvent, coupled with careful optimization of the reaction temperature. The protocols provided in this guide serve as a solid foundation for researchers to explore the vast synthetic potential of this important transformation. Further optimization and adaptation of these conditions will undoubtedly lead to the development of novel and efficient synthetic routes to a wide array of valuable compounds.
References
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes. Coordination Chemistry Reviews, 178-180, 511-528.
- Li, C.-J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3165.
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371-2374.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-4'-nitrobiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1] This reaction offers significant advantages over traditional methods, such as the Ullmann condensation, by providing a broader substrate scope, higher functional group tolerance, and milder reaction conditions.[2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-4'-nitrobiphenyl, a substrate featuring both an aryl bromide and an electron-withdrawing nitro group. The presence of the nitro group presents unique challenges and considerations that will be addressed herein. We will provide a detailed experimental protocol, delve into the reaction mechanism, offer troubleshooting guidance, and outline essential safety precautions.
Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The Role of the Ligand
The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are often employed to promote the reductive elimination step and to stabilize the palladium catalyst, preventing the formation of inactive palladium black. For sterically demanding substrates, ligands such as XPhos, RuPhos, and SPhos have demonstrated high efficacy.
The Influence of the Base
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose. However, for substrates containing base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, although this can sometimes lead to lower reaction rates.[3]
Challenges with Nitro-Containing Substrates
The presence of a nitro group on the aryl halide can influence the reaction in several ways:
-
Electronic Effects: The electron-withdrawing nature of the nitro group can make the aryl bromide more susceptible to oxidative addition.
-
Compatibility with Strong Bases: The nitro group can be sensitive to strong bases, potentially leading to side reactions. Careful selection of the base and reaction temperature is crucial to avoid degradation of the starting material or product.[3]
-
Catalyst Inhibition: In some cases, the nitro group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Experimental Protocol: Amination of this compound with Aniline
This protocol details the synthesis of N-(4'-nitro-[1,1'-biphenyl]-4-yl)aniline.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Aniline | Amine coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Toluene (anhydrous) | Solvent |
| Schlenk flask | Reaction vessel for inert atmosphere |
| Magnetic stirrer with heating | For mixing and heating the reaction |
| Inert gas supply (Argon or Nitrogen) | To maintain an oxygen-free environment |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Silica gel | For column chromatography |
| Solvents for chromatography | e.g., Hexanes, Ethyl Acetate |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-(4'-nitro-[1,1'-biphenyl]-4-yl)aniline.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.
Sources
Strategic Synthesis of Calamitic Liquid Crystals Utilizing 4-Bromo-4'-nitrobiphenyl as a Core Building Block
An Application Note for Advanced Materials Synthesis
This document provides detailed application notes and protocols for the utilization of 4-Bromo-4'-nitrobiphenyl as a key starting material in the synthesis of calamitic (rod-shaped) liquid crystalline materials. The protocols outlined herein leverage modern synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction, to construct molecules with desirable mesomorphic properties. This guide is intended for researchers and scientists in materials science and drug development, offering in-depth technical guidance grounded in established chemical principles.
Introduction: The Versatility of the this compound Scaffold
The biphenyl unit is a foundational rigid core in the vast majority of commercially significant thermotropic liquid crystals, most notably in display technologies.[1] Its linear geometry and electronic properties are ideal for inducing the anisotropic molecular arrangements that define liquid crystalline phases.[2] this compound is an exceptionally useful precursor for this purpose due to its orthogonal functionalities. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various non-polar "tail" groups.[3][4] Concurrently, the nitro group provides strong polarity, which is critical for influencing the dielectric anisotropy and melting behavior of the final molecule.[5] This nitro group can also be chemically modified in subsequent steps to introduce other essential functionalities, such as the cyano group prevalent in many nematic liquid crystals.[6]
This application note will focus on a primary, highly efficient synthetic route: the Suzuki-Miyaura cross-coupling to append a flexible alkoxy chain, followed by a discussion of the characterization of the resulting liquid crystalline material.
Core Synthetic Strategy: Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4][7] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.[8]
In our context, we will couple this compound with an alkoxy-substituted phenylboronic acid. This strategy allows for the modular synthesis of a homologous series of compounds, where the chain length of the alkoxy group can be systematically varied to fine-tune the mesomorphic properties (e.g., the temperature range of the nematic or smectic phases).[9]
Application Protocol: Synthesis of 4-(4'-Octyloxyphenyl)-4''-nitrobiphenyl
This protocol details the synthesis of a representative liquid crystal candidate via a Suzuki-Miyaura cross-coupling reaction.
Principle of the Method
The reaction proceeds through a catalytic cycle involving the palladium catalyst. The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10] An aqueous base like sodium carbonate is typically sufficient and environmentally benign.[8]
Experimental Workflow Diagram
Caption: Synthetic workflow for a terphenyl-based liquid crystal via Suzuki coupling.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (3-neck) |
| 4-Octyloxyphenylboronic acid | Reflux condenser |
| Tetrakis(triphenylphosphine)palladium(0) | Magnetic stirrer with heating mantle |
| Sodium Carbonate (Anhydrous) | Nitrogen/Argon gas inlet |
| Toluene (Anhydrous) | Separatory funnel |
| Ethanol (95%) | Rotary evaporator |
| Deionized Water | Column chromatography setup (Silica gel) |
| Ethyl Acetate (HPLC Grade) | Recrystallization glassware |
| Hexanes (HPLC Grade) | Thin Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate | Melting point apparatus |
| DSC and POM instruments |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq), 4-octyloxyphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Causality Note: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromobiphenyl starting material. The palladium catalyst is used in a catalytic amount (3 mol%) as it is regenerated during the reaction. An inert nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
-
Solvent and Base Addition: Add toluene (e.g., 80 mL) and ethanol (e.g., 20 mL) to the flask. Separately, prepare a 2M aqueous solution of sodium carbonate and add it to the reaction mixture (3.0 eq).
-
Causality Note: A biphasic solvent system like Toluene/Ethanol/Water is often used. Toluene solubilizes the organic reactants, while ethanol helps to solubilize the palladium complex and the base. The aqueous base activates the boronic acid for the transmetalation step.[4]
-
-
Reaction Execution: Vigorously stir the mixture and heat it to reflux (approximately 85-95 °C) under the nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Trustworthiness Check: Monitor the reaction by TLC by spotting the starting material and the reaction mixture side-by-side. The disappearance of the this compound spot indicates the reaction is complete.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add deionized water and ethyl acetate. Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the collected organic layer sequentially with deionized water and then with brine (saturated NaCl solution).
-
Causality Note: The water wash removes the inorganic base (sodium carbonate) and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Final Recrystallization: Further purify the product by recrystallizing from a suitable solvent system (e.g., ethanol or an ethanol/heptane mixture) to obtain the final product as a crystalline solid. Dry the crystals under vacuum.
Characterization and Data Analysis
The successful synthesis and liquid crystalline nature of the product must be confirmed through rigorous characterization.
Structural Verification
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the correct chemical shifts, integrations, and coupling patterns for all protons and carbons in the final molecule.
-
FTIR Spectroscopy: Verifies the presence of key functional groups, such as the C-O-C stretch of the ether, the aromatic C=C stretches, and the characteristic strong asymmetric and symmetric stretches of the -NO₂ group.
Mesomorphic Property Evaluation
-
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures and associated enthalpy changes. A sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase by observing the characteristic optical textures that form as the sample is heated and cooled on a hot stage. For example, a nematic phase will exhibit a threaded or schlieren texture.[2]
Representative Data
The following table summarizes expected results for the synthesized 4-(4'-Octyloxyphenyl)-4''-nitrobiphenyl.
| Parameter | Result | Method |
| Yield | 80-90% (after purification) | Grav. |
| Appearance | Pale yellow crystalline solid | Visual |
| ¹H NMR | Consistent with proposed structure | NMR |
| Phase Transitions (DSC) | ||
| Heating Cycle | Cr → N: ~95 °C; N → I: ~140 °C | DSC |
| Cooling Cycle | I → N: ~139 °C; N → Cr: ~75 °C | DSC |
| Mesophase Texture | Nematic (Schlieren/Threaded) | POM |
Note: Cr = Crystal, N = Nematic, I = Isotropic Liquid. Transition temperatures are hypothetical and serve as representative examples.
Conclusion
This compound stands out as a strategic and versatile precursor for the synthesis of advanced liquid crystalline materials. The protocol detailed in this note, centered on the robust Suzuki-Miyaura coupling, provides a reliable and modular route to novel terphenyl-based calamitic liquid crystals. The orthogonal reactivity of the bromo and nitro functional groups opens avenues for creating a wide array of molecular architectures, enabling researchers to systematically investigate structure-property relationships and design next-generation materials for optical and electronic applications.
References
- Benchchem. (n.d.). Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols. Benchchem.
- Bruce, D. W., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1641-1650.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- ResearchGate. (2018). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Hulliger, J., et al. (2016). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 4), 555-562.
- Abberley, M., et al. (2017). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs. Journal of Materials Chemistry C, 5(33), 8495-8502.
- RSC Publishing. (n.d.). Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with....
- Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. colorado.edu [colorado.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromo-4'-nitrobiphenyl as a Versatile Precursor for Pharmaceutical Intermediates
Abstract: The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). 4-Bromo-4'-nitrobiphenyl is a strategic precursor, offering two distinct, orthogonally reactive functional groups—a bromo moiety amenable to carbon-carbon and carbon-heteroatom bond formation, and a nitro group that can be readily transformed into an amine. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and validated protocols for its conversion into valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, focusing on cornerstone palladium-catalyzed reactions and subsequent functional group transformations, thereby equipping researchers with the knowledge to leverage this versatile building block in drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound stands as a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its utility is derived from the presence of two key functional groups on a stable biphenyl core:
-
The Bromine Atom: Situated at the 4-position, this halogen serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of more complex biaryl systems or the introduction of various substituents. The reactivity of aryl bromides in such couplings is well-established, offering a reliable entry point for molecular elaboration.[2]
-
The Nitro Group: Positioned at the 4'-position, the nitro group is a versatile functional moiety. It is strongly electron-withdrawing, which can influence the reactivity of the ring system. More importantly, it can be selectively reduced to a primary amine, providing a nucleophilic site for further derivatization, such as amide bond formation or the construction of heterocyclic rings.[3]
This orthogonal reactivity allows for a stepwise and controlled synthetic strategy, making this compound a highly valuable and cost-effective starting material for a diverse range of pharmaceutical intermediates.
Core Transformations and Mechanistic Insights
The true potential of this compound is unlocked through a series of powerful and well-understood chemical transformations. This section will detail the key reactions, providing both the "how" and the "why" behind the chosen methodologies.
Palladium-Catalyzed Cross-Coupling Reactions: Building the Molecular Framework
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are central to the utility of this compound.[4] Two of the most impactful of these are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] In the context of our precursor, this reaction is ideal for extending the biphenyl structure, a key step in the synthesis of many APIs, including the "sartan" class of antihypertensives like Valsartan and Telmisartan.[6][7]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands is critical; bulky, electron-rich ligands such as those from the Buchwald group (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition step and promote reductive elimination, leading to higher yields and faster reaction times.[8]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and must be compatible with other functional groups in the substrates.[9]
-
Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. Water is often necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[11][12] This reaction allows for the direct coupling of an aryl halide with a primary or secondary amine. Starting with this compound, this transformation can be used to introduce a variety of nitrogen-containing substituents, which after reduction of the nitro group, can lead to complex diamino-biphenyl structures.
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is paramount and often dictates the success of the reaction. Bulky, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[13]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base must be carefully considered to avoid side reactions with other functional groups.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Reduction of the Nitro Group: Unveiling the Amine
The transformation of the nitro group into a primary amine is a fundamental step that dramatically increases the synthetic versatility of the biphenyl scaffold. This reduction is typically performed after any desired cross-coupling reactions at the bromo position.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are commonly used under a hydrogen atmosphere.[3] It is important to note that under certain conditions, catalytic hydrogenation can also lead to the reduction of the aryl bromide (hydrodebromination). Therefore, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid provide milder, alternative methods for nitro group reduction.[14] These can be particularly useful when other functional groups in the molecule are sensitive to catalytic hydrogenation.
Caption: General scheme for the reduction of the nitro group.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key intermediates from this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 4-Bromo-4'-(p-tolyl)biphenyl
This protocol details the synthesis of a more complex biaryl system, a common core structure in various pharmaceutical candidates.
| Parameter | Value/Reagent | Rationale |
| Reactants | This compound (1.0 equiv), (4-methylphenyl)boronic acid (1.2 equiv) | A slight excess of the boronic acid ensures complete consumption of the starting aryl bromide. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A reliable and commercially available Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv) | An effective and economical base for this transformation. |
| Solvent | Toluene/Ethanol/Water (3:1:1) | A mixed solvent system to ensure solubility of all reactants and the base. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Reaction Time | 12-16 hours | Typically sufficient for complete conversion, monitored by TLC. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), (4-methylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 3:1:1) via cannula.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination - Synthesis of N-benzyl-4'-nitro-[1,1'-biphenyl]-4-amine
This protocol exemplifies the formation of a C-N bond, creating a diarylamine structure.
| Parameter | Value/Reagent | Rationale |
| Reactants | This compound (1.0 equiv), Benzylamine (1.2 equiv) | A slight excess of the amine coupling partner is used. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) precatalyst. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand that is highly effective for C-N coupling. |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Toluene | Anhydrous conditions are crucial to prevent quenching of the strong base. |
| Temperature | 100 °C | A typical temperature for Buchwald-Hartwig aminations. |
| Reaction Time | 8-12 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) under an inert atmosphere.
-
Add this compound (1.0 equiv) to the tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by benzylamine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Characterization: Confirm the structure of the purified product using appropriate spectroscopic methods (NMR, MS, IR).
Protocol 3: Nitro Group Reduction - Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carbonitrile
This protocol demonstrates the reduction of the nitro group to an amine, following a cyanation reaction (a variation of a cross-coupling reaction) at the bromo position. 4'-Amino-[1,1'-biphenyl]-4-carbonitrile is a valuable intermediate for various heterocyclic syntheses.[15][16]
| Parameter | Value/Reagent | Rationale |
| Reactant | 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv) | The product from a preceding cyanation reaction. |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv) | A mild and effective reducing agent for nitro groups. |
| Solvent | Ethanol | A common solvent for SnCl₂ reductions. |
| Temperature | 70 °C | Gentle heating accelerates the reduction. |
| Reaction Time | 3-5 hours | Monitored by TLC for the disappearance of the starting material. |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4'-Nitro-[1,1'-biphenyl]-4-carbonitrile (1.0 equiv) in ethanol.
-
Add Tin(II) chloride dihydrate (4.0 equiv) to the solution.
-
Heat the mixture to 70 °C and stir.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Basify the solution with aqueous sodium bicarbonate until a pH of ~8 is reached.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization: The final product, 4'-Amino-[1,1'-biphenyl]-4-carbonitrile, should be characterized by spectroscopic methods to confirm its structure and purity.[16]
Safety and Handling
This compound and its derivatives should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, these compounds may cause skin and eye irritation.[17] Palladium catalysts and phosphine ligands can be toxic and air-sensitive, and should be handled in a fume hood under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a demonstrably versatile and valuable precursor for the synthesis of a wide range of pharmaceutical intermediates. Its orthogonal functionalities allow for the strategic and controlled application of powerful synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, followed by chemoselective reduction of the nitro group. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the design and execution of innovative synthetic routes for the next generation of therapeutic agents.
References
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
- Multistep synthesis of a valsartan precursor in continuous flow.
- Synthesis of Valsartan via Decarboxylative Biaryl Coupling.
- Process for preparation of valsartan intermediate.
- Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library. [Link]
- New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry. [Link]
- Efficient synthesis of Telmisartan. Beilstein Journals. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- This compound Safety Data Sheet. Thermo Fisher Scientific. Please search for the specific SDS on the manufacturer's website.
- Buchwald-Hartwig Amin
- Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An. Journal of the Serbian Chemical Society. [Link]
- Scheme 1 Synthesis of Boscalid 1 (16) and derivatives 17 and 18.
- Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. [Link]
- Practical method for the large-scale synthesis of 4′-chloro-2-nitrobiphenyl: A key intermediate of Boscalid.
- Controlling Site Selectivity in Pd-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
- Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]
- The Versatility of 4-Bromo-4'-iodobiphenyl in Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- 4′-Amino-[1,1′-biphenyl]-4-carbonitrile. Lumora Chemicals. [Link]
- Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts.
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- US20190144392A1 - Process for preparing boscalid.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. E-Journal of Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- 4-Aminobiphenyl. Wikipedia. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
- Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumorachemicals.com [lumorachemicals.com]
- 16. 4′-Amino-biphenyl-4-carbonitrile | CymitQuimica [cymitquimica.com]
- 17. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Biphenyl Blueprint: Harnessing 4-Bromo-4'-nitrobiphenyl in Advanced Materials Synthesis
In the landscape of materials science, the quest for novel molecules with tailored electronic, optical, and self-assembling properties is perpetual. Among the vast arsenal of synthetic building blocks, 4-Bromo-4'-nitrobiphenyl stands out as a versatile and highly functionalized intermediate. Its unique constellation of a rigid biphenyl core, a reactive bromo group, and a transformable nitro moiety makes it a cornerstone for the synthesis of a diverse range of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in cutting-edge materials research.
Core Attributes of this compound
The utility of this compound in materials science is rooted in its distinct structural features:
-
Rigid Biphenyl Scaffold: The biphenyl unit imparts rigidity and linearity to molecular structures, which is a critical prerequisite for the formation of liquid crystalline phases and for facilitating charge transport in organic semiconductors.
-
Reactive Bromine Handle: The bromo substituent serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile construction of extended π-conjugated systems by forming new carbon-carbon bonds.
-
Versatile Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH2). This transformation opens up a vast chemical space for further functionalization, including polymerization to form polyamides and polyimides, or for the synthesis of dyes and other chromophores.
| Property | Value |
| Molecular Formula | C12H8BrNO2[1] |
| Molecular Weight | 278.1 g/mol [1] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 145-148 °C |
| CAS Number | 6242-98-4[1] |
Application in Liquid Crystals: Engineering Mesophase Behavior
The biphenyl core of this compound is a classic mesogen, a molecular unit that can exhibit liquid crystalline behavior under certain conditions. By strategically modifying the bromo and nitro groups, a wide array of liquid crystalline materials with specific phase behaviors can be synthesized. A prominent application is in the synthesis of 4-alkoxy-4'-nitrobiphenyls, which are known to exhibit nematic and smectic phases.[2][3][4]
The nitro group, being polar, contributes to the dipole moment of the molecule, which is a key factor in determining the dielectric anisotropy of the resulting liquid crystal—a crucial parameter for display applications. The synthesis of these materials typically involves the conversion of the bromo group to a hydroxyl group, followed by etherification to introduce an alkoxy chain of a desired length. The length of this alkyl chain is a primary determinant of the transition temperatures and the type of mesophase formed.
Protocol 1: Synthesis of 4-Heptoxy-4'-nitrobiphenyl, a Nematic Liquid Crystal
This protocol outlines a two-step synthesis of a representative 4-alkoxy-4'-nitrobiphenyl liquid crystal starting from this compound.
Step 1: Synthesis of 4-Hydroxy-4'-nitrobiphenyl
This step involves a nucleophilic aromatic substitution to replace the bromine atom with a hydroxyl group.
-
Materials: this compound, potassium hydroxide, dimethyl sulfoxide (DMSO), water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in DMSO.
-
Add a solution of potassium hydroxide (2 eq.) in water.
-
Heat the reaction mixture at 120°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-Hydroxy-4'-nitrobiphenyl.
-
Step 2: Synthesis of 4-Heptoxy-4'-nitrobiphenyl (Williamson Ether Synthesis)
-
Materials: 4-Hydroxy-4'-nitrobiphenyl, 1-bromoheptane, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-Hydroxy-4'-nitrobiphenyl (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1-bromoheptane (1.2 eq.) to the mixture.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate and evaporate the acetone under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 4-Heptoxy-4'-nitrobiphenyl.
-
Expected Results: The final product should be a crystalline solid at room temperature, exhibiting a nematic liquid crystal phase upon heating. The phase transition temperatures can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Application in Organic Electronics: Building Blocks for π-Conjugated Systems
In the realm of organic electronics, the ability to construct well-defined, extended π-conjugated systems is paramount for achieving efficient charge transport and luminescence. This compound serves as an excellent starting point for the synthesis of such materials, primarily through the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the coupling of the 4-bromobiphenyl unit with various aryl boronic acids, leading to the formation of terphenyls, quaterphenyls, and even larger oligomeric and polymeric structures.
The nitro group can be retained to tune the electron-accepting properties of the material or, more commonly, reduced to an amine to create hole-transporting materials or precursors for emissive polymers.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Terphenyl Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
-
Materials: this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], potassium carbonate, toluene, ethanol, water.
-
Procedure:
-
In a Schlenk flask, combine this compound (1 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2 eq.).
-
Add the palladium catalyst, Pd(PPh3)4 (0.03 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-nitro-p-terphenyl.
-
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.
-
Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic reactants and the inorganic base.
Application as a Versatile Synthetic Intermediate: The Gateway to Functional Polymers
The reduction of the nitro group in this compound to an amine yields 4-amino-4'-bromobiphenyl, a bifunctional monomer that is a valuable precursor for a variety of polymers. The amino group can participate in step-growth polymerization reactions, such as polycondensation, to form aramids (aromatic polyamides) or polyimides. These polymers are known for their high thermal stability, excellent mechanical properties, and chemical resistance.
The remaining bromo group can be used for post-polymerization modification, allowing for the grafting of side chains with specific functionalities, or it can be used in cross-linking reactions to create robust polymer networks.
Protocol 3: Reduction of this compound to 4-Amino-4'-bromobiphenyl
This protocol details a standard procedure for the reduction of the nitro group using tin(II) chloride.
-
Materials: this compound, tin(II) chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid, ethanol, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq.) in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the starting material.
-
After the reaction is complete, carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10). This will precipitate tin salts.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 4-amino-4'-bromobiphenyl can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict the key reaction pathways described in this guide.
Caption: Synthetic pathways from this compound.
Concluding Remarks
This compound is a testament to the power of molecular design in materials science. Its well-defined structure and the orthogonal reactivity of its functional groups provide chemists with a powerful tool to construct a vast array of functional materials. From the ordered phases of liquid crystals to the conjugated backbones of organic semiconductors and the robust chains of high-performance polymers, the applications of this versatile building block are extensive and continue to expand. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their pursuit of the next generation of advanced materials.
References
- Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation sc
- Investigation of the mesogenic behavior of alkoxy and fluorine tail terminated alkoxy nitrobiphenyls for chemoresponsive liquid crystal. NSF Public Access Repository. [Link]
- This compound | C12H8BrNO2 | CID 233610. PubChem. [Link]
- Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation sc
- Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs.
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Taylor & Francis Online. [Link]
- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]
- 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material.
- Time course experiments of (a) the Suzuki‐Miyaura coupling of 4 b and...
- This compound, min 98%, 5 grams. CP Lab Safety. [Link]
- FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. Semantic Scholar. [Link]
- Novel fluorinated liquid crystals X. The synthesis and mesomorphic states of 1-(4-bromophenyl)2-(4'-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-yl)acetylene. Semantic Scholar. [Link]
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
- Preparation of 4-bromobiphenyl.
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- 4-Aminobiphenyl. Wikipedia. [Link]
- Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.
- Protein-, (Poly)peptide-, and Amino Acid-Based Nanostructures Prepared via Polymerization-Induced Self-Assembly. Semantic Scholar. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-4'-nitrobiphenyl
Introduction: The Strategic Importance of 4-Bromo-4'-nitrobiphenyl in Modern Synthesis
This compound is a pivotal substrate in synthetic organic chemistry, serving as a versatile building block for a myriad of complex organic molecules. Its structure, featuring a reactive carbon-bromine bond and an electron-withdrawing nitro group, makes it an ideal candidate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1][2] The resulting substituted biphenyl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
The electron-deficient nature of the nitrophenyl ring in this compound influences its reactivity in palladium-catalyzed cycles. This guide provides an in-depth exploration of several key cross-coupling reactions utilizing this substrate, offering detailed protocols and insights into the mechanistic nuances that govern these powerful transformations.
The Catalytic Cycle: A Universal Mechanism
Palladium-catalyzed cross-coupling reactions, despite their variations, generally adhere to a common mechanistic pathway.[4][5][6] This catalytic cycle involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.[1][2] This is often the rate-determining step.
-
Transmetalation (for Suzuki, Negishi, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.[1][2]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][4]
The efficiency of this cycle is profoundly influenced by the choice of ligands, base, and solvent, which will be discussed in the context of specific reaction protocols.
Diagram: The General Palladium Cross-Coupling Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds.[2] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[2]
Experimental Protocol: Synthesis of 4-Nitro-1,1':4',1''-terphenyl
This protocol details the coupling of this compound with phenylboronic acid.
Reagent Table
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 92-93-3 | 278.10 | 278 mg (1.0 mmol) | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg (1.2 mmol) | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 35 mg (0.03 mmol) | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), followed by toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Causality and Insights
-
The Ligand's Role: Triphenylphosphine (PPh₃) is a classic ligand that stabilizes the Pd(0) species. More advanced, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder conditions.[4][7][8]
-
The Base is Crucial: The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[2]
-
Solvent System: The biphasic toluene/water system is common for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in drug molecules.[9]
Experimental Protocol: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-amine
This protocol describes the coupling of this compound with ammonia, using a surrogate.
Reagent Table
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 92-93-3 | 278.10 | 278 mg (1.0 mmol) | 1.0 |
| Benzophenone imine | 1013-88-3 | 181.24 | 217 mg (1.2 mmol) | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 9.2 mg (0.01 mmol) | 0.02 (Pd) |
| XPhos | 564483-18-7 | 476.62 | 19 mg (0.04 mmol) | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 115 mg (1.2 mmol) | 1.2 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Procedure
-
Glovebox Setup: Inside an inert atmosphere glovebox, weigh this compound (278 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol) into a 25 mL Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add toluene (5 mL) and benzophenone imine (217 mg, 1.2 mmol) to the tube.
-
Reaction: Seal the tube and bring it out of the glovebox. Heat the mixture to 100 °C and stir for 16 hours.
-
Hydrolysis: Cool the reaction to room temperature. Add 3 M aqueous HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Workup: Neutralize the mixture with saturated aqueous sodium bicarbonate. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to afford 4'-Nitro-[1,1'-biphenyl]-4-amine.[11][12]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Causality and Insights
-
Advanced Ligand System: XPhos is a bulky, electron-rich biarylphosphine ligand. Such ligands are critical for the success of modern Buchwald-Hartwig aminations.[13] The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitates the final reductive elimination step.[8]
-
Strong, Non-Nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base. Its strength is required to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate.[10] Its non-nucleophilic nature prevents unwanted side reactions. However, care must be taken with nitro-containing substrates as strong bases can sometimes lead to degradation.[10][13]
-
Ammonia Surrogate: Benzophenone imine serves as a convenient and easy-to-handle source of ammonia. The resulting N-arylated imine is readily hydrolyzed under acidic conditions to reveal the primary amine.
Application Protocol 3: Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for C-C bond formation.[14][15][16] It is particularly useful for the synthesis of stilbenes and cinnamates.
Experimental Protocol: Synthesis of 4-Nitro-4'-vinyl-1,1'-biphenyl
This protocol details the coupling of this compound with styrene.
Reagent Table
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 92-93-3 | 278.10 | 278 mg (1.0 mmol) | 1.0 |
| Styrene | 100-42-5 | 104.15 | 156 mg (1.5 mmol) | 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2.2 mg (0.01 mmol) | 0.01 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 6.1 mg (0.02 mmol) | 0.02 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 202 mg (2.0 mmol) | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Procedure
-
Setup: In a sealed tube, combine this compound (278 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (6.1 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL), styrene (156 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the trans-stilbene product.
Causality and Insights
-
Catalyst Precursor: Pd(OAc)₂ is a common Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species, often by the phosphine ligand or another component in the reaction mixture.[16]
-
Base Role in Heck Reaction: In the Heck cycle, the base (triethylamine) is not involved in transmetalation but is crucial for regenerating the Pd(0) catalyst after the β-hydride elimination step.[16][17] It neutralizes the H-X acid formed.
-
Regio- and Stereoselectivity: The reaction typically exhibits high trans selectivity in the product alkene.[15] The regioselectivity of addition to the alkene is governed by sterics, with the aryl group adding to the less substituted carbon of the double bond.
Conclusion and Best Practices
This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a rational selection of catalyst, ligand, base, and solvent.
-
Ligand Selection is Key: For challenging couplings, screening a panel of modern, sterically demanding, and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to achieve optimal results.[18][19][20]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst. Using Schlenk techniques or a glovebox is highly recommended.
-
Solvent Purity: Anhydrous and degassed solvents are essential to prevent quenching of intermediates and catalyst deactivation.
By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage these powerful synthetic tools to construct complex molecular architectures from this compound.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Sambasivan, R., & Ball, Z. T. (2012). Developing Ligands for Palladium(II)
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- The Role of Phosphine Ligands in Palladium C
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Heck reaction. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis. (n.d.). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- 4-Amino-4'-nitrobiphenyl. (n.d.). PubChem.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.
- 4-AMINO-4'-NITROBIPHENYL. (n.d.). gsrs.
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. scite.ai [scite.ai]
- 19. theses.enscm.fr [theses.enscm.fr]
- 20. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Selective Nitration of 4-Bromobiphenyl
Abstract
This comprehensive guide details the experimental setup for the selective nitration of 4-bromobiphenyl, a critical transformation in the synthesis of various functional materials and pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the reaction, providing a robust, step-by-step protocol that emphasizes safety, efficiency, and reproducibility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful execution and high-purity product isolation.
Introduction: The Significance of Nitrated Biphenyls
4-Bromobiphenyl serves as a versatile building block in organic synthesis. The introduction of a nitro group onto its aromatic framework via electrophilic aromatic substitution significantly enhances its utility. The resulting 4-bromo-4'-nitrobiphenyl is a key precursor for a range of more complex molecules, including potential liquid crystals, polymers, and pharmacologically active compounds.[1] The nitro moiety can be readily reduced to an amine, which then opens up a plethora of further chemical modifications.
The primary challenge in the nitration of 4-bromobiphenyl lies in controlling the regioselectivity. The biphenyl system contains two phenyl rings, and the bromine substituent on one ring acts as a deactivating, ortho-, para-directing group.[2][3] However, the unsubstituted phenyl ring is more activated towards electrophilic attack. Consequently, the nitration is expected to occur predominantly on the unsubstituted ring.[2][4] Steric hindrance will favor substitution at the para-position (C4') over the ortho-positions (C2' and C6').[5] This guide will focus on a protocol designed to maximize the yield of the desired this compound isomer.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The nitration of 4-bromobiphenyl proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[6] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, the so-called "mixed acid."
Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack The electron-rich π-system of the unsubstituted phenyl ring of 4-bromobiphenyl attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]
Step 3: Deprotonation A weak base in the reaction mixture, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[7]
An alternative and often milder nitrating system involves the use of a nitrate salt, such as copper(II) nitrate, in acetic anhydride.[8][9] This method, known as the Menke nitration, generates acetyl nitrate (CH₃COONO₂) in situ, which then serves as the nitrating agent.[10] This can be particularly useful for substrates that are sensitive to the harsh conditions of mixed acid.
Diagram of the Reaction Mechanism
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving concentrated acids must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Bromobiphenyl | ≥98% | Sigma-Aldrich, Acros |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | Fisher Scientific, VWR |
| Concentrated Nitric Acid | ACS Reagent, 70% | Fisher Scientific, VWR |
| Ethanol (95%) | Reagent Grade | Pharmco-Aaper |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific, VWR |
| Sodium Bicarbonate | ACS Reagent | EMD Millipore |
| Anhydrous Sodium Sulfate | ACS Reagent | EMD Millipore |
| Crushed Ice |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Safety Precautions
-
Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[11] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.[11]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[12] Maintain strict temperature control and add reagents slowly to prevent runaway reactions.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes.[13] Ensure the procedure is conducted in a well-ventilated fume hood.
-
Emergency Preparedness: Have an emergency eyewash and safety shower readily accessible.[11] A spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) should be available.
Step-by-Step Procedure
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath with stirring.
-
Slowly and dropwise, add 5 mL of concentrated nitric acid to the sulfuric acid. This nitrating mixture should be prepared fresh and kept cold.
-
In a separate 50 mL Erlenmeyer flask, dissolve 2.33 g (10 mmol) of 4-bromobiphenyl in approximately 10 mL of dichloromethane.
Nitration Reaction: 5. Slowly add the 4-bromobiphenyl solution dropwise to the cold, stirring nitrating mixture over a period of 15-20 minutes. 6. Use a thermometer to monitor the internal temperature of the reaction, ensuring it does not rise above 10 °C.[12] 7. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. 8. Remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion.
Work-up and Purification: 9. Carefully and slowly pour the reaction mixture into a 400 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold water.[13] This should be done with vigorous stirring. 10. A precipitate of the crude product should form. 11. Collect the solid product by vacuum filtration using a Büchner funnel. 12. Wash the collected solid thoroughly with cold water until the filtrate is neutral (test with pH paper). This removes residual acids. 13. Transfer the crude solid to a beaker and recrystallize from hot 95% ethanol. The ortho-isomer, being more soluble, will largely remain in the mother liquor.[14] 14. Collect the purified, crystalline product by vacuum filtration and wash with a small amount of cold ethanol. 15. Dry the product in a vacuum oven or air-dry to a constant weight.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Results and Characterization
The successful synthesis should yield this compound as pale yellow crystals.
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 6242-98-4 |
| Molecular Formula | C₁₂H₈BrNO₂ |
| Molecular Weight | 278.11 g/mol |
| Theoretical Yield | 2.78 g (for 10 mmol starting material) |
| Expected Yield | 75-85% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 191-193 °C (literature value) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (d, 2H), 7.78 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H) |
Characterization Notes:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct doublets in the aromatic region, corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings. The downfield shift of the protons on the nitrated ring is characteristic.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss during work-up or recrystallization | Increase reaction time at room temperature; Ensure complete precipitation during quenching; Minimize the amount of hot ethanol used for recrystallization. |
| Dark, Oily Product | Over-nitration (dinitration); Oxidation side reactions | Maintain strict temperature control (<10 °C) during addition; Ensure slow, controlled addition of the substrate. |
| Product Fails to Solidify | High proportion of the lower-melting ortho-isomer; Impurities | Ensure slow addition at low temperature to favor para-substitution; Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate). |
| Acidic Product | Inadequate washing after filtration | Wash the crude product on the filter funnel with copious amounts of cold water until the filtrate is confirmed to be neutral with pH paper.[13] |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of 4-bromobiphenyl, grounded in a solid understanding of the reaction mechanism. By adhering to the outlined procedures, particularly with respect to temperature control and safety precautions, researchers can confidently synthesize high-purity this compound. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product, a valuable intermediate for further synthetic endeavors.
References
- Menke, J. B. (1925). Nitration with nitrates. Recueil des Travaux Chimiques des Pays-Bas, 44(2), 141-149. [Link]
- Quora. (2019). Why does the nitration of furan require HNO3 and acetic anhydride? [Link]
- Homework.Study.com. (n.d.). At what position and on which ring would you expect nitration of 4-bromobiphenyl to occur? [Link]
- Google Patents. (n.d.). EP0147798A2 - Nitration reactions with acid anhydride promoters.
- American Chemical Society. (1959). Kinetics of Aromatic Nitration in Acetic Anhydride. Journal of the American Chemical Society, 81(21), 5641–5645. [Link]
- Studylib. (n.d.).
- YouTube. (2024).
- Chegg. (n.d.). At what position and on what ring do you expect nitration of 4-bromobiphenyl to occur?
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
- ACS Publications. (1942). The Nitration of Certain Halobiphenyls. I. Nitro Derivatives of 4-Bromobiphenyl. Journal of the American Chemical Society, 64(8), 1848–1850. [Link]
- National Academic Digital Library of Ethiopia. (2013).
- Unacademy. (n.d.).
- YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]
- University of Northern Iowa. (n.d.).
- YouTube. (2025).
- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. [Link]
- PubMed Central. (2014). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. Acta Crystallographica Section B, 70(Pt 3), 494–502. [Link]
Sources
- 1. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. Menke nitration - Wikipedia [en.wikipedia.org]
- 9. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
The Strategic Synthesis of Functional Polyphenylenes: A Guide to the Polymerization of 4-Bromo-4'-nitrobiphenyl
Introduction: The Architectural Significance of 4-Bromo-4'-nitrobiphenyl in Polymer Chemistry
In the landscape of advanced material synthesis, the monomer this compound stands out as a bifunctional building block of considerable strategic importance. Its dissymmetric structure, featuring an electron-withdrawing nitro group and a readily displaceable bromo group, offers a versatile platform for the construction of well-defined poly(p-phenylene) backbones. The resulting polymers, bearing a regular arrangement of nitro functionalities, are not merely structural materials but are endowed with latent functionalities. The nitro groups can serve as precursors for highly sought-after amino-functionalized polyphenylenes, which exhibit interesting electronic and optoelectronic properties. Furthermore, the inherent polarity imparted by the nitro substituents can lead to materials with significant nonlinear optical (NLO) responses.[1][2]
This technical guide provides an in-depth exploration of the synthetic pathways to harness the potential of this compound in polymer science. We will delve into the mechanistic intricacies and provide field-proven protocols for two of the most powerful methods for C-C bond formation in polymer synthesis: Suzuki-Miyaura coupling and Yamamoto coupling.[3][4] Beyond the synthesis, we will discuss the critical aspects of polymer characterization and the subsequent chemical modifications that unlock the full application potential of these materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who seek to leverage the unique attributes of nitro-functionalized polyphenylenes.
Core Synthetic Strategies: From Monomer to Macromolecule
The successful polymerization of this compound hinges on the selection of an appropriate cross-coupling methodology. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, a factor that must be considered in catalyst and condition selection.
Suzuki-Miyaura Polycondensation: A Precise Approach to Poly(4-nitro-p-phenylene)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[3][5][6] In the context of polymerization, it offers a pathway to well-defined polymer architectures. For this compound, a self-condensation reaction is not directly possible. Therefore, it is typically copolymerized with a suitable bifunctional comonomer, such as a diboronic acid or its ester derivative. However, for the synthesis of a homopolymer, a preliminary conversion of the monomer to a boronic acid derivative would be necessary, followed by polymerization. A more direct approach for homopolymerization is the Yamamoto coupling.
Yamamoto Coupling: A Direct Route to Poly(4-nitro-p-phenylene)
The Yamamoto coupling provides a more direct route for the homopolymerization of aryl halides.[4][7] This nickel-catalyzed reaction proceeds via a dehalogenative coupling mechanism and is particularly effective for the synthesis of poly(p-phenylene)s. The reaction is typically carried out in an anhydrous solvent with a zerovalent nickel complex, often generated in situ.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with checkpoints and expected outcomes based on established methodologies for similar monomers.
Protocol 1: Synthesis of Poly(4-nitro-p-phenylene) via Yamamoto Coupling
This protocol details the synthesis of the target polymer using a nickel-catalyzed Yamamoto coupling reaction.
Diagrammatic Workflow of Yamamoto Polymerization
Caption: Workflow for the synthesis of poly(4-nitro-p-phenylene).
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial | Dry thoroughly before use. |
| Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | >98% | Commercial | Handle in a glovebox. |
| 2,2'-Bipyridine | >99% | Commercial | Recrystallize if necessary. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Use freshly distilled solvent. |
| Toluene | Anhydrous | Commercial | Use freshly distilled solvent. |
| Methanol | Reagent Grade | Commercial | For precipitation. |
| Acetone | Reagent Grade | Commercial | For washing. |
Procedure:
-
Catalyst Preparation: In a glovebox, add Ni(COD)₂ (2.0 equiv.), 2,2'-bipyridine (2.0 equiv.), and a stir bar to a flame-dried Schlenk flask.
-
Monomer Addition: Add this compound (1.0 equiv.) to the flask.
-
Solvent Addition: Add anhydrous DMF and toluene (typically in a 1:1 ratio) to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C under a nitrogen atmosphere with vigorous stirring for 24-48 hours. The reaction mixture will typically become dark and viscous.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Wash the polymer sequentially with copious amounts of methanol and acetone to remove residual catalyst and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60°C overnight to yield poly(4-nitro-p-phenylene) as a solid.
Expected Outcome: A yellow to brown solid powder. The yield and molecular weight will depend on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.
Protocol 2: Post-Polymerization Reduction of Nitro Groups
This protocol describes the conversion of the synthesized poly(4-nitro-p-phenylene) to poly(4-amino-p-phenylene), a conductive polymer precursor.[8][9]
Diagrammatic Reaction Scheme of Nitro Group Reduction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel | MDPI [mdpi.com]
Application Notes and Protocols: 4-Bromo-4'-nitrobiphenyl as a Versatile Building Block for Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of 4-Bromo-4'-nitrobiphenyl in OLED Material Synthesis
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in modern displays and lighting, offering superior contrast, color fidelity, and form factor flexibility.[1][2] The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure.[2] The rational design and synthesis of novel hole-transporting materials (HTMs), emissive materials (EMs), and electron-transporting materials (ETMs) are therefore of paramount importance. This compound stands out as a strategic building block in this endeavor. Its bifunctional nature, featuring a reactive bromo-substituent and an electron-withdrawing nitro-group, provides a versatile platform for the synthesis of a diverse range of functional molecules for OLEDs. The bromine atom serves as a handle for carbon-carbon and carbon-nitrogen bond formation through well-established cross-coupling reactions, while the nitro group can be readily converted to an amino group, offering a pathway to hole-transporting triarylamine derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of this compound in the synthesis of advanced OLED materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful synthesis and process optimization. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6242-98-4 | [3] |
| Molecular Formula | C₁₂H₈BrNO₂ | [3] |
| Molecular Weight | 278.10 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 173 °C | [4] |
| Boiling Point | 386.9±17.0 °C (Predicted) | [4] |
| Density | 1.521±0.06 g/cm³ (Predicted) | [4] |
| Storage | Room temperature, in a dry, sealed container | [4] |
Core Synthetic Strategies: Functionalization of this compound
The synthetic utility of this compound in OLED material development is primarily realized through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the precise installation of various aromatic and heteroaromatic moieties, enabling the fine-tuning of the electronic and photophysical properties of the target molecules.
Figure 1: Synthetic pathways for OLED materials from this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5] In the context of this compound, this reaction is instrumental in synthesizing extended π-conjugated systems, which are often the core of emissive materials. By coupling with various aryl or heteroaryl boronic acids or esters, the emission color and quantum efficiency of the resulting molecule can be precisely tuned.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction is particularly crucial for the synthesis of hole-transporting materials, which are predominantly based on triarylamine structures.[8][9] The bromine atom of this compound provides a reactive site for coupling with a wide range of primary and secondary amines, including carbazole and diphenylamine derivatives, which are common motifs in high-performance HTMs.
Application Protocol: Synthesis of a Polyimide-Based Hole-Transporting Layer (HTL)
This section details a multi-step synthesis of a polyimide hole-injecting and transporting material, starting from a derivative of this compound. This example showcases the strategic use of this building block to create high-performance polymeric materials for OLEDs. The overall synthetic workflow is depicted below.
Sources
- 1. Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 4-Bromo-4'-nitrobiphenyl
Abstract
This comprehensive technical guide provides detailed protocols and expert insights for the chemical functionalization of 4-Bromo-4'-nitrobiphenyl, with a primary focus on the selective reduction of the nitro group. This compound is a pivotal intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and organic light-emitting diode (OLED) materials. The strategic modification of its nitro group, while preserving the synthetically valuable bromo-substituent, is a critical transformation. This guide details a robust and chemoselective protocol using stannous chloride dihydrate (SnCl₂·2H₂O), a method prized for its mild conditions and high functional group tolerance. We will explore the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and discuss the critical aspects of reaction work-up and product characterization, ensuring a reliable and reproducible outcome for researchers in organic synthesis and drug development.
Introduction: Strategic Importance of this compound
This compound serves as a bifunctional scaffold in organic synthesis. The bromine atom is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex biaryl systems.[1][2][3] The nitro group, on the other hand, is a powerful electron-withdrawing group that can be transformed into a variety of other functionalities, most notably the amino group.[4][5] The resulting 4'-Bromo-[1,1'-biphenyl]-4-amine is a key building block for advanced materials and pharmacologically active molecules.[6][7]
The primary challenge in the functionalization of this compound lies in the selective transformation of the nitro group without affecting the aryl bromide. Standard catalytic hydrogenation using palladium on carbon (Pd/C), a common method for nitro reduction, is often contraindicated due to the high risk of competitive hydrodebromination.[8] This necessitates the use of chemoselective reagents that can differentiate between these two reducible functional groups.
Chemoselective Reduction of the Nitro Group
Several reagents have been developed for the selective reduction of nitroarenes in the presence of sensitive functional groups like halogens.[9][10] These can be broadly categorized as:
-
Catalytic Transfer Hydrogenation: Using hydrogen donors like ammonium formate with a catalyst. While selective, optimization is often required.[8]
-
Metal-Based Reductions: Utilizing metals such as iron (Fe) or zinc (Zn) in acidic media. These are classic and robust methods.[11][12]
-
Metal Salt Reductions: Employing metal salts like tin(II) chloride (SnCl₂), which is particularly effective and mild.[11][12][13]
For its reliability, mild reaction conditions, and excellent chemoselectivity, this guide will focus on the reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O).[12][14] This reagent effectively reduces the nitro group to an amine while leaving the C-Br bond intact.[15]
Mechanism of Reduction with Stannous Chloride
The reduction of a nitro group by SnCl₂ is a classic example of a metal-mediated electron transfer process. The reaction proceeds through a series of intermediates, initiated by the transfer of electrons from the Sn(II) species to the electron-deficient nitro group. The overall stoichiometry involves the transfer of six electrons to fully reduce the nitro group to an amine. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the corresponding aniline.[13][16] The presence of a proton source, typically from the solvent (e.g., ethanol) or the water in the dihydrate salt, is crucial for the protonation steps that lead to the elimination of water molecules.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine from this compound.
Overall Experimental Workflow
The process begins with the dissolution of the starting material, followed by the addition of the reducing agent and heating. The reaction progress is monitored, and upon completion, a specific work-up procedure is employed to handle the tin byproducts and isolate the crude product, which is then purified.
Caption: Experimental workflow for the synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine.
Detailed Protocol: Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine
This protocol is designed for a ~5 mmol scale and can be adapted for larger or smaller quantities.
Materials and Equipment:
-
This compound (MW: 278.10 g/mol )[17]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, MW: 225.63 g/mol )
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.39 g, 5.0 mmol, 1.0 equiv.).
-
Add absolute ethanol (25 mL) and stir until the starting material is fully dissolved.
-
To this solution, add tin(II) chloride dihydrate (5.64 g, 25.0 mmol, 5.0 equiv.) in one portion.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Maintain the reflux for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot (visualized under UV light) indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 100 mL of an ice-water slurry with stirring.
-
Carefully add 10% aqueous NaOH solution dropwise to the mixture until the pH is greater than 10. This step is crucial for precipitating tin salts as tin hydroxides and liberating the free amine. A thick, white precipitate will form. Caution: Basification can be exothermic.
-
Transfer the entire mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The tin salts can sometimes form an emulsion; if this occurs, filtration through a pad of Celite before extraction can be beneficial.[16]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (50 mL) and then with brine (50 mL) to remove residual salts and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 4'-Bromo-[1,1'-biphenyl]-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford the pure product as a solid.
-
Data and Expected Results
| Parameter | Starting Material (this compound) | Product (4'-Bromo-[1,1'-biphenyl]-4-amine) |
| Molecular Formula | C₁₂H₈BrNO₂ | C₁₂H₁₀BrN |
| Molecular Weight | 278.10 g/mol [17] | 248.12 g/mol |
| Appearance | Pale yellow solid | Off-white to pale solid |
| CAS Number | 6242-98-4[17] | 3365-82-0 |
| Expected Yield | N/A | 85-95% (after purification) |
| TLC Rf | Higher Rf (less polar) | Lower Rf (more polar) |
| Melting Point | Not specified | 139-140 °C[17] |
Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized 4'-Bromo-[1,1'-biphenyl]-4-amine, the following analytical techniques are recommended:
-
¹H NMR: The proton NMR spectrum should show characteristic aromatic signals. The integration should correspond to the 10 protons in the structure. The appearance of a broad singlet corresponding to the -NH₂ protons (which may be exchangeable with D₂O) is a key indicator of successful reduction.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the 12 distinct carbon atoms of the biphenyl core.
-
FT-IR Spectroscopy: The disappearance of the strong symmetric and asymmetric N-O stretching bands of the nitro group (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) provides definitive evidence of the transformation.[8]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (m/z ≈ 247/249 for the bromine isotopes).
Alternative Functionalization Pathways
While reduction to the amine is the most common transformation, the nitro group can, in principle, undergo other reactions. Partial reduction can lead to hydroxylamines or azo compounds, though this requires careful control of reagents and conditions.[9] Additionally, under specific circumstances, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the bromo-substituent is typically more labile in such reactions depending on its position and the nature of the nucleophile.
Conclusion
The selective reduction of this compound to 4'-Bromo-[1,1'-biphenyl]-4-amine is a critical transformation for the synthesis of high-value chemical entities. The protocol detailed in this guide, utilizing tin(II) chloride dihydrate, offers a reliable, high-yielding, and chemoselective method that is well-suited for both research and development laboratories. By providing a thorough explanation of the underlying chemistry, a detailed experimental procedure, and clear validation checkpoints, this application note serves as an authoritative resource for scientists and professionals in the field of organic and medicinal chemistry.
References
- PubChem. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information.
- De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synthesis, 2004(11), 1835-1838.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Khan Academy. (2019). reduction of nitro groups to anilines. YouTube.
- Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions | Request PDF. (n.d.). ResearchGate.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis.
- LookChem. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- ResearchGate. (n.d.). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.
- Wikipedia. (n.d.). 4-Nitrobiphenyl.
- PubChem. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di.
- Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1).
- ResearchGate. (n.d.). (PDF) 4-Bromo-N-(4-bromophenyl)aniline.
- Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
- ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols..
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine | C24H18BrN | CID 57746354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. bnmv.ac.in [bnmv.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. 3365-82-0|4'-Bromo-[1,1'-biphenyl]-4-amine|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 12. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4'-Bromo-[1,1'-biphenyl]-4-amine | C12H10BrN | CID 279574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzenamine, 4-bromo- (CAS 106-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes and Protocols for the Chemoselective Catalytic Reduction of 4-Bromo-4'-nitrobiphenyl
Abstract
This document provides a comprehensive technical guide for the catalytic reduction of the nitro group in 4-Bromo-4'-nitrobiphenyl to synthesize 4-Bromo-4'-aminobiphenyl. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety without initiating hydrodebromination of the C-Br bond. These application notes detail the mechanistic underpinnings of this reaction, compare various catalytic systems, provide a robust and scalable experimental protocol, and offer a systematic troubleshooting guide. The information is curated for researchers, chemists, and process development professionals seeking to optimize this crucial synthetic step.
Introduction: The Synthetic Imperative
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[1][2] 4-Bromo-4'-aminobiphenyl, the product of the selective reduction of this compound, serves as a key building block for pharmaceuticals, liquid crystals, and specialty polymers. Its bifunctional nature, possessing a nucleophilic amino group and a synthetically versatile aryl bromide, allows for subsequent diverse chemical modifications, such as cross-coupling reactions.[3]
The core challenge of this synthesis is the inherent susceptibility of the aryl bromide to reductive cleavage (hydrodehalogenation) under typical catalytic hydrogenation conditions.[4][5] Catalysts highly active for nitro group reduction, such as standard Palladium on Carbon (Pd/C), can also readily cleave the C-Br bond, leading to the formation of 4-aminobiphenyl as an undesired byproduct.[4][6] This not only reduces the yield of the target molecule but also complicates purification. Therefore, the selection of the catalyst and the precise control of reaction parameters are paramount to ensure high chemoselectivity.
Mechanistic Considerations: A Tale of Two Pathways
The catalytic reduction of a nitroarene is a complex six-electron process that generally proceeds through a "direct hydrogenation" pathway.[1] This involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.
Figure 1: Reaction pathways in the reduction of this compound.
The challenge arises because the catalysts employed for this transformation, particularly palladium and platinum, are also effective for the hydrogenolysis of carbon-halogen bonds.[4] Furthermore, the electron-donating nature of the newly formed amino group can activate the C-Br bond, making the product, 4-Bromo-4'-aminobiphenyl, potentially more susceptible to dehalogenation than the starting material.[4]
Comparative Analysis of Catalytic Systems
Achieving a high degree of chemoselectivity hinges on the judicious selection of the catalyst and reaction conditions. While standard Pd/C is often too reactive, several alternative systems have demonstrated superior performance in selectively reducing halogenated nitroaromatics.
| Catalyst System | Key Features & Rationale | Typical Conditions | Selectivity | Reference |
| Sulfided Platinum on Carbon (Pt(S)/C) | The sulfur selectively "poisons" the catalyst sites responsible for hydrogenolysis, thus inhibiting dehalogenation while maintaining high activity for nitro reduction. | H₂ (1-5 bar), Methanol or Ethanol, Room Temp to 50°C | High to Excellent | [4][6] |
| Modified Palladium on Carbon (e.g., with PPh₃ or Vanadates) | Organic ligands like triphenylphosphine (PPh₃) or inorganic species like sodium metavanadate (NaVO₃) can modify the electronic properties and surface morphology of the Pd catalyst.[7][8] This modification can sterically or electronically hinder the adsorption of the aryl halide portion of the molecule, suppressing dehalogenation.[7][8] | H₂ (1-10 bar), THF or other ethers, 25-80°C | Good to Excellent | [7][8] |
| Raney® Cobalt (Raney Co) | Generally less active for C-X bond hydrogenolysis compared to Pd or Pt, offering a good balance of reactivity and selectivity. May require more forcing conditions. | H₂ (20-50 bar), Ethers (e.g., THF, 2-MeTHF), 80-100°C | High | [4][9] |
| Iron Powder (Fe) in Acidic Media | A classical, cost-effective method using stoichiometric metal reductant. The reaction proceeds via single electron transfers. It is highly chemoselective and does not typically affect aryl halides. | Fe powder, NH₄Cl or HCl/AcOH, Ethanol/Water, Reflux | Excellent | [1][10][11] |
| Hydrazine Hydrate with Pd/C | Catalytic transfer hydrogenation using hydrazine as the hydrogen source. This method can be highly selective, and the selectivity can often be tuned by adjusting reaction time and temperature. | N₂H₄·H₂O, Pd/C (low loading), Methanol, 60-80°C | High to Excellent | [2] |
Detailed Experimental Protocol: Selective Reduction using Sulfided Pt/C
This protocol describes a reliable and scalable method for the selective reduction of this compound using a commercially available sulfided platinum catalyst. This system is chosen for its high selectivity, mild operating conditions, and good reproducibility.
Figure 2: General workflow for the catalytic hydrogenation protocol.
Materials:
-
5% Platinum, sulfided, on carbon support (5% Pt(S)/C)
-
Methanol (MeOH), ACS grade
-
Diatomaceous earth (Celite®)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Standard glassware and a pressure-rated hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
Reactor Preparation: To a suitable pressure hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pt(S)/C catalyst (typically 2-5 mol % Pt relative to the substrate). Rationale: The catalyst is handled under an inert atmosphere to prevent potential ignition of the dry catalyst in the presence of flammable solvents and air.
-
Solvent Addition: Add methanol to the vessel to achieve a substrate concentration of approximately 0.1-0.2 M. Rationale: Methanol is an excellent solvent for the substrate and product, and it is a standard solvent for catalytic hydrogenations. Concentration can impact selectivity; lower concentrations sometimes favor higher selectivity by minimizing catalyst deactivation.[9]
-
Inerting and Hydrogenation: Seal the reactor securely. Purge the system 3-5 times with nitrogen gas to remove all air, followed by 2-3 purges with hydrogen gas.[4]
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3 bar). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40°C). Rationale: Vigorous stirring is crucial to ensure efficient gas-liquid mass transfer, which is often the rate-limiting step in heterogeneous catalysis.[14]
-
Monitoring: Monitor the reaction's progress by observing the uptake of hydrogen from the ballast tank. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Upon completion, cool the reactor to ambient temperature. Carefully vent the hydrogen pressure and purge the vessel several times with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake thoroughly with additional methanol to ensure complete recovery of the product. Rationale: Celite prevents the fine catalyst particles from clogging the filter paper and ensures safe handling of the potentially pyrophoric catalyst.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-4'-aminobiphenyl, which is typically a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product in high purity.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following guide provides a logical framework for addressing common issues.
Figure 3: Troubleshooting decision tree for the catalytic reduction.
Key Optimization Insights:
-
Catalyst Poisoning: Ensure the purity of the starting material and solvents. Trace impurities, particularly sulfur-containing compounds, can severely deactivate noble metal catalysts.[14]
-
Product Lability: As mentioned, the product amine can be more susceptible to dehalogenation than the starting nitro compound.[9] Therefore, it is critical to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Solvent Effects: While polar protic solvents like methanol and ethanol are common, aprotic ethers like THF can sometimes offer higher selectivity, particularly with cobalt or modified palladium catalysts.[9]
Conclusion
The catalytic reduction of this compound is a synthetically valuable yet challenging transformation. Success hinges on suppressing the undesired hydrodebromination side reaction. By understanding the underlying reaction mechanisms and carefully selecting a chemoselective catalytic system, such as sulfided platinum on carbon, high yields of the desired 4-Bromo-4'-aminobiphenyl can be reliably achieved. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and process chemists to implement and optimize this critical reaction in their synthetic campaigns.
References
- Loos, P. et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Huang, R. et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Petroleum Science.
- Taba, K. M. et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. National Institutes of Health.
- Ravil, L. et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- ACS Publications. (n.d.). Carbon Deposition on Heterogeneous Pt Catalysts Promotes the Selective Hydrogenation of Halogenated Nitroaromatics. ACS Applied Materials & Interfaces.
- Wu, Q. et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Petroleum Science.
- Wang, X. et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Nanoscale.
- Gallagher, W. P. et al. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development.
- ResearchGate. (n.d.). Mechanism of Nitroarenes Reduction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- NIH. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. PMC.
- Gamble, A. B. et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- Wikipedia. (n.d.). 4-Aminobiphenyl.
- Reddit. (2024). Hydrogenation Reduction. r/Chempros.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Royal Society of Chemistry. (n.d.). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry.
- Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation).
- ResearchGate. (n.d.). Mild and Efficient PtO2-Catalyzed One-Pot Reductive Mono-N-Alkylation of Nitroarenes.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
- University of Rochester. (n.d.). Nitro Reduction - Common Conditions.
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
- Royal Society of Chemistry. (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
- PubMed Central. (n.d.). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals.
- Wikipedia. (n.d.). Adams' catalyst.
- iScience. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Bromo-4'-iodobiphenyl in Pharmaceutical and Chemical Synthesis.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- International Nano Letters. (n.d.). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- PubMed. (2021). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods.
- ResearchGate. (n.d.). Reduction of 4-nitrophenol catalyzed by nitroreductase.
- ResearchGate. (n.d.). Catalytic Activity of Bare and Porous Palladium Nanostructures in the Reduction of 4-Nitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 8. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
Derivatization of 4-Bromo-4'-nitrobiphenyl for biological assays
APPLICATION NOTE & PROTOCOLS
Introduction: The Strategic Importance of the 4-Bromo-4'-nitrobiphenyl Scaffold
The this compound scaffold is a deceptively simple yet powerful building block in the design of sophisticated chemical tools for biological research.[1][2] Its value lies in the orthogonal reactivity of its two key functional groups. The bromo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4][5] Simultaneously, the nitro group acts as a latent amine and a bioreductive trigger.[6][7] This dual functionality allows for the strategic construction of complex molecules designed to interact with or report on biological systems.
Nitroaromatic compounds are key components in hypoxia-activated prodrugs and diagnostic probes.[8][9][10] Many nitroreductase (NTR) enzymes, which are significantly upregulated in the hypoxic microenvironments of solid tumors, can reduce the nitro group to an amine.[6][8] This bioactivation can trigger the release of a cytotoxic agent or induce a dramatic change in a molecule's fluorescence, providing a mechanism for targeted cancer therapy and diagnostics.[6][9][11] This application note provides a comprehensive guide to the chemical derivatization of this compound and its subsequent application in a model biological assay for nitroreductase activity.
Core Derivatization Strategies: Leveraging Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are exceptionally well-suited for modifying the this compound core.[3][12] The two most common and robust methods for this scaffold are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).
Suzuki-Miyaura Coupling: Building Molecular Complexity
The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[3][4][13] This reaction is renowned for its mild conditions and high tolerance for various functional groups, including the nitro group present on our scaffold.[3][13]
-
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts often offer higher efficiency and broader substrate scope.[4][13]
-
Base: A base, such as sodium or potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[4][13]
-
Solvent: A biphasic solvent system, like Toluene/Water or Dioxane/Water, is commonly used to dissolve both the organic and inorganic reagents.[4]
-
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the premier method.[12][14][15] It directly couples an amine with the aryl bromide. This is particularly useful for attaching fluorescent reporter groups, linkers for bioconjugation, or other pharmacophores.[16]
-
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the crucial reductive elimination step.[16][17] Using a pre-formed Pd(0) catalyst or a modern palladacycle pre-catalyst ensures reliable activation.[17]
-
Base: A strong, non-nucleophilic base is needed. While sodium tert-butoxide is common, weaker bases like cesium carbonate may be preferred to avoid potential side reactions with the sensitive nitro group.[14][17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.[17]
-
Experimental Protocols
Protocol 1: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-ylboronic acid via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura coupling to create a new biphenyl derivative, which could then be used in further coupling reactions.
Reaction Scheme:
Caption: Suzuki-Miyaura borylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, B₂pin₂, Pd(dppf)Cl₂, and KOAc.
-
Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester.
Validation:
-
Purity: Assessed by ¹H NMR and LC-MS.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary (Representative)
| Derivative | Coupling Partner | Method | Yield (%) | Purity (LC-MS) |
| 1 | Phenylboronic acid | Suzuki | 85% | >98% |
| 2 | Morpholine | Buchwald-Hartwig | 78% | >97% |
| 3 | 4-Methoxyphenylboronic acid | Suzuki | 91% | >99% |
| 4 | Aniline | Buchwald-Hartwig | 72% | >95% |
Application in Biological Assays: A Fluorogenic Probe for Nitroreductase (NTR) Activity
A powerful application of these derivatives is the creation of fluorogenic probes to detect NTR activity, a biomarker for hypoxic cancer cells.[6][8] The strategy involves creating a molecule where the nitro group "quenches" the fluorescence of a nearby fluorophore. Upon enzymatic reduction of the nitro group to an amine, the electronic properties of the system are altered, "un-quenching" the fluorophore and causing a significant increase in fluorescence emission.[6]
Caption: Workflow for detecting NTR activity with a fluorogenic probe.
Protocol 2: In Vitro Nitroreductase Activity Assay
This protocol outlines the use of a hypothetical derivative, Probe-NO₂ (synthesized from this compound), to measure the activity of a purified NTR enzyme.
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.
-
Probe-NO₂ Stock Solution: 10 mM stock in DMSO.
-
NTR Enzyme Stock: Purified enzyme at a known concentration (e.g., 1 mg/mL) in assay buffer.
-
NADH Stock Solution: 10 mM stock in assay buffer (prepare fresh).
Procedure (96-well plate format):
-
In a black, clear-bottom 96-well plate, prepare reaction wells by adding:
-
80 µL of Assay Buffer
-
10 µL of NADH Stock Solution (Final concentration: 1 mM)
-
5 µL of Probe-NO₂ Stock Solution (Final concentration: 50 µM)
-
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the NTR Enzyme solution to each well. For a negative control, add 5 µL of assay buffer instead.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., one reading every minute). Use excitation and emission wavelengths appropriate for the fluorophore used in the probe's synthesis.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence intensity per minute) for each well. Subtract the rate of the negative control (background) from the enzyme-containing wells to determine the specific NTR activity.
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for developing chemical probes and prodrug candidates. The orthogonal reactivity of the bromo and nitro groups allows for precise, modular synthesis of complex molecules using well-established palladium-catalyzed reactions.[12][13] The protocols detailed herein provide a foundation for synthesizing these derivatives and applying them in biologically relevant assays, such as the detection of nitroreductase activity.[8][18] Future work can expand on this platform by incorporating different fluorophores, targeting moieties for specific cellular uptake, or linking cytotoxic payloads for hypoxia-activated cancer therapy.[9][19]
References
- Benchchem.Application Notes and Protocols for Detecting Nitroreductase Activity using 6-Nitro-2H-1-benzopyran-2-one.
- NIH National Library of Medicine.Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.
- Benchchem.
- ResearchGate.
- Benchchem.Detailed experimental protocol for Suzuki-Miyaura coupling of 4-bromobenzonitrile.
- MDPI.Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.
- Benchchem.Application Notes and Protocols for the Suzuki-Miyaura Reaction of 2-Bromo-1-iodo-4-nitrobenzene.
- Benchchem.Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis.
- Wikipedia.
- FEMS Microbiology Letters.Reduction of polynitroaromatic compounds: the bacterial nitroreductases.
- Chemistry LibreTexts.
- MDPI.Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- Benchchem.Application Note: Synthesis of N-(4-bromophenyl)
- PubMed.A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- NIH National Library of Medicine.Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Royal Society of Chemistry.The synthesis of new fluorescent bichromophoric compounds as ratiometric pH probes for intracellular measurements.
- MDPI.Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- D-Scholarship@Pitt.1) Synthesis and Fluorometric Characterizations of Pittsburgh Green Fluorescent Probes, FR901464 Analog, and a Suzuki-Miyaura Coupling Reaction. 2) Exploration of Chiral Induced Spin Selectivity Effect in Enantioselective Organic Reactions.
- NIH National Library of Medicine.The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- SvedbergOpen.The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- CP Lab Safety.this compound, min 98%, 5 grams.
- MDPI.Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
- ResearchGate.Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- PubChem.this compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. svedbergopen.com [svedbergopen.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-4'-nitrobiphenyl
Welcome to the technical support guide for the synthesis of 4-Bromo-4'-nitrobiphenyl. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this crucial chemical intermediate. We will delve into the common challenges, provide robust troubleshooting strategies, and offer a detailed, optimized protocol based on the highly efficient Suzuki-Miyaura cross-coupling reaction.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various functional materials, liquid crystals, and pharmaceutical compounds. Its preparation, most commonly via palladium-catalyzed cross-coupling reactions, appears straightforward but is often plagued by issues that can significantly impact yield and purity. The molecule's structure, featuring an electron-withdrawing nitro group and an electron-rich bromo-substituted ring, presents a unique set of challenges that require careful optimization of reaction parameters.
This guide provides a structured, question-and-answer-based approach to navigate these challenges, grounded in the fundamental principles of organometallic chemistry.
Troubleshooting Guide: From Low Yields to Pure Product
This section directly addresses the most common problems encountered during the synthesis of this compound.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A low or failed reaction is the most frequent issue. The cause is almost always related to one of four key areas: the catalyst system, the reaction base, reagent quality, or the reaction environment. A systematic approach is crucial for diagnosis.[1][2]
Primary Causes & Solutions:
-
Inactive Catalyst System: The palladium catalyst is the engine of the reaction. Its activity is paramount.
-
The Problem: The active Pd(0) species is susceptible to oxidation if exposed to air, rendering it inactive. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but may degrade with improper storage.[2][3]
-
The Solution:
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst or a stable pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf), which generate the active Pd(0) in situ.
-
Ligand Choice is Critical: For this specific coupling, the electron-withdrawing nitro group on one ring and the bromo-group on the other create a moderately challenging substrate. While PPh₃ can work, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the rate-limiting oxidative addition step and improve yields.[1][4][5]
-
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[6]
-
The Problem: An inappropriate base can fail to activate the boronic acid sufficiently, or it can be too harsh, promoting side reactions.
-
The Solution: Screen a variety of bases. For this substrate, moderately strong inorganic bases are typically most effective. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to weaker bases like sodium carbonate (Na₂CO₃) or organic bases.[1][6]
-
-
Poor Reagent Quality: The stability of the boronic acid reagent is a frequent point of failure.
-
Reaction Environment: The Suzuki-Miyaura coupling is highly sensitive to oxygen.
-
The Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[10]
-
The Solution: Rigorously deoxygenate the reaction mixture and solvent. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and maintaining a positive pressure of inert gas throughout the reaction.[1][3][11]
-
Q2: I'm observing significant side products along with my desired product. How can I identify and prevent them?
Impurity profiling is key to optimization. The three most common byproducts in this synthesis are a result of homocoupling, protodeboronation, and dehalogenation.
Common Side Products and Mitigation Strategies
| Side Product | Structure | Formation Mechanism | Prevention Strategy |
| 4,4'-Dinitrobiphenyl | O₂N-Ph-Ph-NO₂ | Homocoupling: Oxidative coupling of two molecules of 4-nitrophenylboronic acid. Often promoted by oxygen and certain Pd(II) species.[10] | 1. Rigorous Degassing: Ensure the reaction is free of oxygen.[10][11] 2. Use a Pd(0) Source: Use a catalyst that is already in the Pd(0) state or efficiently generates it.[10] |
| Nitrobenzene | Ph-NO₂ | Protodeboronation: Cleavage of the C-B bond of 4-nitrophenylboronic acid by a proton source (e.g., water).[1] | 1. Use a Milder Base: Strong bases like hydroxides can accelerate this process. K₃PO₄ or Cs₂CO₃ are better choices.[1][6] 2. Use Anhydrous Conditions: If necessary, use dry solvents.[1] 3. Use Boronic Esters: Pinacol esters are more stable against protodeboronation.[10] |
| 4-Nitrobiphenyl | Ph-Ph-NO₂ | Dehalogenation: The bromo group on 1-bromo-4-nitrobenzene is replaced by a hydrogen atom. This can occur via a hydride transfer to the Pd(II)-aryl intermediate.[9] | 1. Avoid Hydride Sources: Solvents like isopropanol or bases like amines can sometimes act as hydride donors. 2. Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion.[11] |
Q3: My product seems impure after workup, and purification by column chromatography is difficult. What can I do?
Purification is often challenging because the product, starting materials, and byproducts can have similar polarities.
-
The Problem: this compound, the unreacted 1-bromo-4-nitrobenzene, and the homocoupled 4,4'-dinitrobiphenyl are all relatively nonpolar aromatic compounds.
-
The Solution:
-
Optimize the Reaction: The best way to ensure easy purification is to run a clean reaction with high conversion. Use the troubleshooting steps above to minimize side products.
-
Crystallization: This is often the most effective purification method for this compound. After a preliminary workup, attempt to crystallize the crude product from a suitable solvent system, such as ethanol, hexane, or a mixture of ethyl acetate and hexane.[12]
-
Chromatography Gradient: If column chromatography is necessary, use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane). Start with pure hexane and very slowly increase the ethyl acetate concentration to achieve the best separation.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for this target: Suzuki-Miyaura or Ullmann coupling?
While the Ullmann coupling is the classic method for biaryl synthesis, the Suzuki-Miyaura reaction is superior for this target in almost every aspect.[13][14]
-
Ullmann Coupling: This reaction typically involves the coupling of two aryl halides using stoichiometric amounts of copper metal at very high temperatures (often >200 °C).[13][15][16] While it can be effective for symmetrical biaryls, it suffers from a reputation for harsh conditions, limited functional group tolerance, and often erratic yields.[13]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction uses an aryl halide and an arylboronic acid. It proceeds under much milder conditions, requires only catalytic amounts of palladium, and exhibits broad functional group tolerance, making it highly compatible with the nitro group.[9][17] For laboratory and industrial synthesis, the Suzuki coupling is the preferred method for its reliability, milder conditions, and higher yields.
Q2: How critical is the choice of solvent?
The solvent system is crucial for ensuring all components remain in solution and for facilitating the reaction.[1] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1][9]
-
Common Choices: Toluene, 1,4-dioxane, or THF are excellent choices.
-
The Role of Water: A small amount of water (e.g., in a 10:1 organic solvent/water mixture) can often be beneficial. It helps dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and can accelerate the transmetalation step.[6] However, excess water can promote protodeboronation.[1]
Q3: Can I use 4-chloro-1-nitrobenzene instead of 4-bromo-1-nitrobenzene to save costs?
Yes, but it is significantly more challenging. The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of the C-X bond follows the order: C-I > C-Br > C-Cl .[9][18]
-
Aryl Bromides: These are excellent substrates, offering a good balance of reactivity and stability.
-
Aryl Chlorides: The C-Cl bond is much stronger and less reactive. To achieve good yields with an aryl chloride, a more advanced catalyst system is almost always required. This typically involves using highly electron-rich and sterically bulky phosphine ligands (like SPhos, XPhos) or NHC ligands to facilitate the difficult oxidative addition step.[1] Standard Pd(PPh₃)₄ is often ineffective for aryl chlorides.[1]
Visualizing the Process: Diagrams and Workflows
A clear understanding of the reaction mechanism and a logical troubleshooting plan are essential for success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann coupling: the first publication - operachem [operachem.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Common side products in the synthesis of 4-Bromo-4'-nitrobiphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic origins of common impurities and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
The synthesis of unsymmetrical biphenyls like this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While powerful, these methods are susceptible to side reactions that can complicate purification and reduce yields. This guide focuses on the most prevalent synthetic routes and their associated side products.
Section 1: Suzuki-Miyaura Coupling Impurities
The Suzuki-Miyaura coupling is the most widely used method for this transformation due to its mild conditions and high functional group tolerance.[1][2] It typically involves the reaction of 4-bromophenylboronic acid with 1-bromo-4-nitrobenzene (or vice-versa) in the presence of a palladium catalyst and a base.
Question 1: I'm observing significant amounts of 4,4'-dinitrobiphenyl and/or 4,4'-dibromobiphenyl in my crude product. What's causing this homocoupling, and how can I prevent it?
Answer:
This is the most common issue in Suzuki couplings and is known as homocoupling or dimerization. It arises from the unwanted reaction of two identical coupling partners.
Causality: The primary cause of homocoupling is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the dimerization of the boronic acid reagent.[3] Additionally, certain reaction conditions can favor the coupling of the aryl halide with itself.
Troubleshooting & Solutions:
-
Rigorous Degassing: Oxygen is a major culprit. Ensure all solvents and the reaction vessel are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4]
-
Use a Pd(0) Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) state. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate issues, though it introduces its own common impurity (see Question 3).
-
Optimize Base and Solvent: The choice of base is critical. Stronger bases can sometimes accelerate unwanted side reactions. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water).[5]
-
Control Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard practice. A large excess can sometimes increase the rate of its homocoupling.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting logic for addressing homocoupling.
Question 2: My yield is low, and I've identified nitrobenzene and bromobenzene as byproducts. What causes this?
Answer:
The formation of arenes corresponding to your starting materials is due to two different side reactions: dehalogenation of the aryl halide and protodeboronation of the boronic acid.
Causality:
-
Dehalogenation: This is the reduction of the aryl halide (e.g., 1-bromo-4-nitrobenzene to nitrobenzene). After the initial oxidative addition step, the palladium complex can inadvertently pick up a hydride species from the solvent or base, followed by reductive elimination to release the dehalogenated arene.[3]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond (e.g., 4-bromophenylboronic acid to bromobenzene). This reaction is often promoted by excess base or water, especially at elevated temperatures.[5]
Troubleshooting & Solutions:
-
Use Anhydrous Solvents: If dehalogenation is a significant issue, ensure your organic solvents are anhydrous, as water can sometimes be a hydride source.
-
Modify the Base: For protodeboronation, avoid overly harsh basic conditions or prolonged heating. Sometimes using a milder base like KF can be effective.[6]
-
Protect the Boronic Acid: For particularly sensitive substrates, using boronate esters (e.g., pinacol esters) or MIDA boronates can increase stability and prevent premature protodeboronation.[5]
Question 3: My NMR shows a significant amount of triphenylphosphine oxide. How can I remove it?
Answer:
Triphenylphosphine oxide (TPPO) is a notoriously difficult-to-remove byproduct that forms from the oxidation of triphenylphosphine ligands, which are common in palladium catalysts like Pd(PPh₃)₄.
Causality: The phosphine ligands are prone to oxidation during the reaction and workup. TPPO has a polarity similar to many target molecules and is often soluble in common organic solvents, making its removal challenging.
Troubleshooting & Solutions:
-
Alternative Catalysts: The simplest way to avoid TPPO is to use a phosphine-free catalyst or a catalyst with different ligands (e.g., those based on N-heterocyclic carbenes).[6]
-
Column Chromatography: TPPO can be separated by silica gel chromatography, but it may require specific solvent systems. A common technique is to use an eluent containing a small percentage of a polar solvent like methanol or a small amount of triethylamine to help move the TPPO along the column.[7]
-
Precipitation/Filtration: If your desired product is non-polar, you can sometimes precipitate the TPPO. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexane or a mixture of hexane and ether. The less soluble TPPO may precipitate and can be removed by filtration.[7]
-
Acidic Wash: TPPO can be complexed with certain metal salts. Washing the organic layer with a solution of ZnCl₂ in dilute HCl can sometimes help partition the TPPO into the aqueous layer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling | Oxygen in the reaction mixture; Pd(II) species | Rigorously degas all solvents and reagents; use a Pd(0) catalyst source.[3][4] |
| Dehalogenation | Hydride transfer from solvent or base | Use anhydrous solvents; screen different bases.[3] |
| Protodeboronation | Excess base or water; high temperatures | Use milder base (e.g., KF); use boronate esters instead of boronic acids.[5] |
| TPPO Contamination | Use of triphenylphosphine-based catalysts | Use phosphine-free catalysts; employ specialized purification like precipitation or specific chromatography methods.[7] |
Section 2: Ullmann and Gomberg-Bachmann Reaction Impurities
While less common now, these classical methods may still be encountered. They are generally associated with harsher conditions and a wider array of side products.
Question 4: I'm attempting an Ullmann coupling and getting mostly homocoupled products. How can I promote the desired cross-coupling?
Answer:
The Ullmann reaction, which uses copper catalysis, is notorious for producing homocoupled byproducts (4,4'-dinitrobiphenyl and 4,4'-dibromobiphenyl).[8][9]
Causality: The reaction proceeds through organocopper intermediates. The high temperatures traditionally required (>200 °C) provide enough energy to readily couple two molecules of the more reactive aryl halide, often outcompeting the desired cross-coupling pathway.[8]
Troubleshooting & Solutions:
-
Use Stoichiometry to Your Advantage: Use a significant excess of the less valuable or more volatile starting material to statistically favor the cross-coupling reaction.
-
Modern Ligated Systems: Traditional Ullmann reactions used stoichiometric copper powder. Modern protocols use catalytic amounts of a copper salt (e.g., CuI) with a ligand (e.g., L-proline, phenanthroline).[10] These systems operate under much milder conditions, which significantly suppresses homocoupling.
-
Consider an Alternative Route: For unsymmetrical biphenyls, the Suzuki-Miyaura reaction is almost always a superior choice to the Ullmann coupling in terms of selectivity and yield.[11]
Question 5: Why is my Gomberg-Bachmann reaction so low-yielding and producing a mixture of isomers?
Answer:
The Gomberg-Bachmann reaction proceeds via a free-radical mechanism involving a diazonium salt.[12] This mechanism is inherently less selective than concerted organometallic pathways.
Causality: The aryl radical generated from the diazonium salt can attack the aromatic partner at any position (ortho, meta, or para). While there might be some electronic preference, the selectivity is often poor, leading to a mixture of isomers that are difficult to separate. Furthermore, the diazonium salt itself is unstable and can decompose through various pathways, leading to tars and low yields, which are often below 40%.[12][13]
Troubleshooting & Solutions:
-
Phase-Transfer Catalysis: The use of diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst has been shown to improve yields and simplify handling.[12][14]
-
Accept the Limitations: For this specific target, the Gomberg-Bachmann reaction is not a recommended synthetic route due to the high probability of forming isomeric 2-bromo-4'-nitrobiphenyl and 3-bromo-4'-nitrobiphenyl, which would be very challenging to purify from the desired product.
General FAQs
Q: Which synthetic method is generally recommended for the cleanest synthesis of this compound? A: The Suzuki-Miyaura coupling is overwhelmingly the method of choice. Its mild conditions, high yields, excellent functional group tolerance, and predictable selectivity make it far superior to the Ullmann or Gomberg-Bachmann reactions for this target.[1][15]
Q: What is the best general purification technique for removing these side products? A: A combination of recrystallization and silica gel column chromatography is typically required.
-
Recrystallization: This is effective if the desired product and a major impurity have significantly different solubilities in a particular solvent. For example, the homocoupled products might be much less soluble than the desired cross-coupled product.
-
Column Chromatography: This is the most powerful method for separating compounds with different polarities. The polarity of this compound is moderate, allowing for good separation from non-polar homocoupled byproducts (like 4,4'-dibromobiphenyl) and more polar impurities using a hexane/ethyl acetate gradient.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
1-Bromo-4-nitrobenzene (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Deionized Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 1-bromo-4-nitrobenzene, 4-bromophenylboronic acid, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the toluene and water solvent mixture via syringe. Sparge the resulting slurry with the inert gas for 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Diagram: Suzuki-Miyaura Catalytic Cycle and Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Bromo-4'-nitrobiphenyl by Recrystallization
Welcome to the technical support center for the purification of crude 4-Bromo-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond simple protocols to provide in-depth, field-tested insights in a responsive question-and-answer format to address the real-world challenges you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common and frustrating phenomenon in recrystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2][3] This occurs when the crude solid melts before it crystallizes, which can happen if the melting point of your compound (or the impure mixture) is lower than the temperature of the solution at the point of supersaturation.[2] For this compound, this can be exacerbated by the presence of significant impurities, which depress the melting point.[2][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[2][3]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Gently reheat the flask to re-dissolve the oil. Add a small additional volume (10-20%) of the hot solvent to decrease the saturation temperature.[2] This ensures that the solution cools to a lower temperature before becoming supersaturated, hopefully below the melting point of your compound.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[1] Once your compound is fully dissolved in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated with a beaker or watch glass to slow heat loss.[5] Avoid immediately placing it in an ice bath.
-
Consider a Different Solvent System: The initial choice of solvent may be suboptimal. If oiling out persists, a new solvent or a mixed-solvent system may be necessary. For this compound, which has been successfully recrystallized from acetic acid, you might also test solvents like acetone, acetonitrile, or benzene.[6]
-
Charcoal Treatment for Impurities: If you suspect a high impurity load is causing the issue, adding activated charcoal to the hot solution before filtration can help adsorb these impurities.[1][2]
Q2: I've selected a solvent, but my yield of purified this compound is extremely low. What are the likely causes?
A2: A low recovery is a frequent challenge in recrystallization and can often be traced back to the choice and volume of the solvent.[2][7]
Common Causes and Solutions:
-
Excessive Solvent Volume: This is the most common reason for poor yield.[8] The goal is to create a saturated solution at high temperature, not a dilute one.[5] If too much solvent is used, a significant portion of your product will remain in the mother liquor even after cooling.[2][7]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well when hot but poorly when cold.[5][10] If the compound has significant solubility at low temperatures, your recovery will be compromised.[7]
-
Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Using a slight excess of hot solvent before a hot filtration can also help prevent premature crystallization.[12]
-
Q3: After cooling my solution of this compound, no crystals have formed. What should I do?
A3: The failure of crystals to form upon cooling usually indicates that the solution is not supersaturated.
Inducement Techniques:
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[2][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[2] This "seed" provides a template for further crystal formation.
-
Reduce Solvent Volume: As mentioned for low yield, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[2][9]
-
Extended Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound.[9][13]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is a standard approach when a suitable single solvent has been identified (e.g., acetic acid[6]).
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount (e.g., 50 mg) of crude this compound into a test tube. Add a potential solvent (e.g., acetic acid) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this temperature.[11]
-
Dissolution: Transfer the bulk of your crude this compound to an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat your chosen solvent to just below its boiling point.
-
Addition of Hot Solvent: Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration. To do this, pre-heat your filtration apparatus (funnel and receiving flask) and add a small excess of hot solvent to your solution to prevent premature crystallization. Filter the hot solution quickly.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.[5][9] Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This technique is useful when no single solvent has the ideal properties.[10][14] It involves a "good" solvent that dissolves the compound well and a "bad" (or anti-solvent) in which the compound is insoluble.[15][16] Both solvents must be miscible.[16][17]
Step-by-Step Methodology:
-
Solvent Pair Selection: Identify a pair of miscible solvents. For a relatively non-polar compound like this compound, a potential pair could be Toluene (good solvent) and Hexane (bad solvent).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[17]
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).[15][16][17] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[15][17]
-
Cooling and Isolation: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Properties of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Acetic Acid | 118 | Polar Protic | Reported solvent for this compound recrystallization.[6] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent for many organic compounds.[18] |
| Acetonitrile | 82 | Polar Aprotic | Another potential solvent for crystallization.[6] |
| Toluene | 111 | Non-polar | Good for dissolving non-polar compounds; can be paired with an anti-solvent.[18] |
| Hexane | 69 | Non-polar | Often used as an anti-solvent in mixed-solvent systems. |
| Ethanol | 78 | Polar Protic | Can be effective, often used in combination with water.[14] |
Visualization
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- University of York. Solvent Choice. Chemistry Teaching Labs.
- recrystallization-2.doc.pdf. (n.d.).
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- PubMed Central. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals.
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... (n.d.).
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Mettler Toledo. Oiling Out in Crystallization.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
- Recrystallization - Single Solvent. (n.d.).
- Brainly. (2019, October 14). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were....
- University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
- YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Home Page [chem.ualberta.ca]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. homework.study.com [homework.study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purifying 4-Bromo-4'-nitrobiphenyl via Column Chromatography
Welcome to the technical support center for the purification of 4-Bromo-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this compound. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the principles at play, enabling you to adapt and troubleshoot your purification effectively.
Understanding the Molecule: this compound
This compound (C₁₂H₈BrNO₂) is a biphenyl derivative with a molecular weight of approximately 278.1 g/mol .[1] Its structure, featuring a polar nitro group and a less polar brominated ring, dictates its behavior on a silica gel stationary phase. The key to a successful separation lies in finding a mobile phase that provides a good balance of solubility and differential partitioning between the stationary and mobile phases.
Core Protocol: Flash Column Chromatography of this compound
This protocol is a robust starting point for the purification of this compound. Optimization may be necessary based on the specific impurities present in your crude sample.
Thin-Layer Chromatography (TLC) Analysis: The Roadmap to Separation
Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using TLC. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any impurities.
Recommended Starting Solvent Systems for TLC:
-
Hexane:Ethyl Acetate (9:1 to 7:3 v/v)
-
Dichloromethane:Hexane (1:1 to 3:1 v/v)
Visualization:
This compound is UV active due to its aromatic rings. Spots can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent green background.[2] Staining with potassium permanganate can also be used, though it is a destructive method.
Column Preparation: The Foundation of a Good Separation
Proper column packing is critical to avoid issues like band broadening and channeling.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Packing Method: A slurry packing method is recommended.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
Sample Loading: Introducing the Crude Mixture
-
Dry Loading (Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[3]
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the initial eluent.
-
Carefully pipette this solution onto the top of the column. This method is less ideal as it can disturb the silica bed.
-
Elution and Fraction Collection: The Separation in Action
-
Eluent: Begin with a low polarity eluent (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (gradient elution) if necessary to elute your compound. Isocratic elution (using a single solvent mixture) can also be effective if the TLC shows good separation.
-
Flow Rate: A steady, controlled flow rate is essential. For flash chromatography, this is typically achieved by applying gentle air pressure.
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify which contain the purified this compound.
Product Isolation: The Final Step
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Question 1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.
-
Possible Cause: this compound, while having a polar nitro group, is still a relatively non-polar molecule. If it's not moving, your starting material might be something significantly more polar.
-
Solution:
-
Confirm the identity of your starting material using other analytical techniques (e.g., NMR, Mass Spectrometry).
-
Try a more polar solvent system. A small percentage of methanol in dichloromethane can be effective for more polar compounds. However, be cautious as methanol can sometimes cause issues with silica gel.
-
Question 2: I see streaking of my compound on the TLC plate and the column.
-
Possible Cause:
-
Overloading: Too much sample has been applied to the TLC plate or column.
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to streak as it moves.
-
Acidic Impurities: The crude product may contain acidic impurities that interact strongly with the silica gel.
-
-
Solution:
-
Reduce Load: Use a more dilute solution for TLC spotting and load less material onto your column.
-
Change Solvent System: Try a different eluent in which your compound is more soluble.
-
Neutralize Silica: For compounds sensitive to the acidic nature of silica gel, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent).[4] However, this should be a last resort as it can affect the separation of other components.
-
Question 3: My compound is eluting with impurities, even though they were well-separated on the TLC plate.
-
Possible Cause:
-
Poor Column Packing: Channeling in the silica bed can lead to poor separation.
-
Overloading the Column: Exceeding the capacity of the column will result in co-elution. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Cracks in the Silica Bed: Allowing the column to run dry can cause cracks to form, ruining the separation.
-
-
Solution:
-
Repack the Column: Ensure a uniform and well-settled silica bed.
-
Reduce Sample Load: Use less crude material for the amount of silica gel.
-
Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.
-
Question 4: The purified product appears to be degrading on the column.
-
Possible Cause: Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel, leading to degradation.
-
Solution:
-
Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina as the stationary phase if silica gel proves to be too harsh.
-
Deactivate the Silica Gel: As mentioned previously, adding a small amount of a base like triethylamine to the eluent can help.
-
Minimize Time on the Column: Run the column as quickly as possible without sacrificing separation.
-
Question 5: I have successfully purified the compound, but the yield is low.
-
Possible Cause:
-
Incomplete Elution: The compound may still be on the column.
-
Loss During Workup: Material can be lost during transfers and solvent removal.
-
Recrystallization as an Alternative: If the crude product is a solid and the impurities have different solubility profiles, recrystallization can sometimes be a more efficient purification method with higher yields. Recrystallization from acetic acid has been reported for this compound.
-
-
Solution:
-
Flush the Column: After collecting the main fractions, flush the column with a more polar solvent to see if any more product elutes.
-
Careful Handling: Be meticulous during all transfer and evaporation steps.
-
Consider Recrystallization: If applicable, attempt to purify a small amount of the crude material by recrystallization to compare the yield and purity with the column chromatography result.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, provides good resolution for a wide range of compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Dichloromethane:Hexane mixtures | Offers a good polarity range for eluting this compound. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on a column. |
| Sample Loading | Dry loading | Prevents disturbance of the silica bed and often leads to better separation. |
| Visualization | UV light (254 nm) | Non-destructive and effective for this UV-active compound. |
References
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Huff, B. E. et al. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. 1998;75:53.
- PubChem. This compound.
- CP Lab Safety. This compound, min 98%, 5 grams.
- Nichols, L. Visualizing a TLC plate. YouTube. 2021.
- Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. YouTube. 2021.
Sources
Troubleshooting low yields in Suzuki coupling with 4-Bromo-4'-nitrobiphenyl
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-bromo-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield or failing completely. What are the most common initial culprits?
A1: Low or no yield in the Suzuki coupling of this compound often points to a few critical factors. The electron-withdrawing nature of the nitro group makes the C-Br bond more susceptible to oxidative addition, which is generally favorable.[1] However, this electronic property can also influence side reactions. The primary areas to investigate are:
-
Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst oxidation and deactivation.[2]
-
Suboptimal Base: The choice and quality of the base are crucial for activating the boronic acid.[3] An inappropriate base can lead to slow transmetalation or side reactions.
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[2]
-
Presence of Water: While a small amount of water is often beneficial, and sometimes necessary for the transmetalation step, excess water can promote dehalogenation and other side reactions.[4][5]
Q2: I am observing a significant amount of 4-nitrobiphenyl as a byproduct. What is causing this dehalogenation, and how can I prevent it?
A2: The formation of 4-nitrobiphenyl is a classic case of a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen.[5][6] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[5]
-
Mechanism of Dehalogenation: Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace water.[4][5]
-
Prevention Strategies:
-
Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices to minimize this side reaction.[5]
-
Solvent Selection: Protic solvents like alcohols can be a source of hydrides.[4] Consider using aprotic solvents such as dioxane, THF, or toluene.[4]
-
Rigorous Inert Atmosphere: Ensure thorough degassing to remove oxygen, which can indirectly contribute to pathways that generate Pd-H.
-
Q3: My main impurity is 4,4'-dinitrobiphenyl. What is this homocoupling product, and how can I minimize its formation?
A3: The presence of 4,4'-dinitrobiphenyl indicates homocoupling of your starting material, this compound. This can occur, but a more common issue is the homocoupling of the boronic acid partner.[7][8] Homocoupling of the boronic acid is primarily driven by two factors:
-
Presence of Oxygen: Dissolved oxygen can promote the homocoupling of boronic acids by oxidizing the active Pd(0) catalyst to Pd(II) species, which can then facilitate this unwanted reaction.[7][8]
-
Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ to Pd(0). One pathway for this reduction involves the homocoupling of two boronic acid molecules.[4][8]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Sparge all solvents (including water) with an inert gas (argon or nitrogen) or use freeze-pump-thaw cycles.[7]
-
Use of Pd(0) Pre-catalysts: Employing a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for an in-situ reduction step that can lead to homocoupling.[7]
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Catalytic System for this compound
The electron-deficient nature of this compound makes the oxidative addition step relatively facile.[1] However, the choice of ligand and palladium source is still critical to balance the catalytic cycle and avoid side reactions.
Problem: Low conversion despite using a standard palladium catalyst.
Underlying Cause: The chosen ligand may not be optimal for stabilizing the palladium complex throughout the catalytic cycle, or the catalyst loading may be insufficient. For electron-deficient substrates, a highly active and robust catalyst is beneficial.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst performance.
Detailed Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Preparation: In separate vials, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) with the respective ligand (e.g., SPhos, XPhos, PPh₃, 2.5 mol%) in degassed solvent.
-
Reaction Initiation: Add the catalyst solutions to the reaction vials.
-
Heating and Monitoring: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor progress by TLC or LC-MS at regular intervals.[5]
-
Analysis: Compare the conversion to the desired product across the different ligands to identify the most effective one.
| Ligand Type | Rationale | Potential Outcome |
| Triphenylphosphine (PPh₃) | A standard, less electron-rich ligand. | May be sufficient, but can be slow. |
| Buchwald Ligands (SPhos, XPhos) | Bulky and electron-rich, accelerating oxidative addition and reductive elimination.[9][10] | Often provides higher yields and faster reaction times, especially for challenging substrates.[9] |
| NHC Ligands (PEPPSI-IPr) | Strong electron donors that form very stable palladium complexes. | Can offer superior reactivity and stability.[11] |
Guide 2: Selecting the Optimal Base and Solvent System
The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction outcome.[3] The solvent influences the solubility of all components and can also play a role in side reactions.[12]
Problem: Significant dehalogenation or other side reactions are observed.
Underlying Cause: The base may be too strong or acting as a hydride source, or the solvent may be participating in unwanted pathways.
Troubleshooting Decision Tree:
Caption: Optimizing base and solvent to minimize side reactions.
Comparative Data on Common Bases and Solvents:
| Base | Solvent System | Typical Temperature (°C) | Comments |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A common first choice, generally effective.[13] |
| K₃PO₄ | Toluene, Dioxane (often with some H₂O) | 80-110 | A stronger base than carbonates, often good for less reactive boronic acids. Can be used under nearly anhydrous conditions.[5] |
| Cs₂CO₃ | Dioxane, Toluene | 80-100 | Highly effective but more expensive. Its high solubility can be advantageous.[14] |
| Organic Bases (e.g., Et₃N) | Toluene, THF | 60-80 | Generally less effective than inorganic bases in Suzuki couplings.[14] |
Experimental Protocol: Base and Solvent Screening
-
Setup: Prepare an array of reaction tubes, each charged with this compound (1.0 equiv) and the boronic acid (1.2 equiv).
-
Variable Addition: To each tube, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv) and solvent system (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1, 2-MeTHF).[13]
-
Degassing: Thoroughly degas each reaction mixture.
-
Catalyst Addition: Add the optimized catalyst system to each tube.
-
Reaction: Heat all reactions at the same temperature and for the same duration.
-
Analysis: Quench the reactions and analyze the crude mixtures by LC-MS or ¹H NMR to determine the yield of the desired product and the extent of side product formation.
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Reddit User Discussion. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp. [Link]
- Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
- Mondal, B., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
- ResearchGate. (2021). Screening of different bases for Suzuki coupling. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in 4-Bromo-4'-nitrobiphenyl by NMR Spectroscopy
Welcome to the technical support guide for the analysis of 4-Bromo-4'-nitrobiphenyl. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for routine purity assessment and in-depth structural elucidation. As a key intermediate in the synthesis of pharmaceuticals and functional materials, ensuring the purity of this compound is paramount. This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and confidently identify impurities.
Section 1: Sample Preparation and Data Acquisition FAQs
This section addresses foundational issues that can compromise spectral quality before you even begin interpretation. Proper sample preparation is a non-negotiable prerequisite for high-quality, reproducible NMR data.[1][2]
Q1: My baseline is distorted and my peaks are broad. What is the likely cause?
A1: This is a classic symptom of poor magnetic field homogeneity, often referred to as "bad shimming." Several factors related to sample preparation can cause this:
-
Incomplete Dissolution: Solid particles suspended in the NMR tube will severely disrupt the magnetic field.[1] If you observe any cloudiness or visible particulates, you must filter the sample into a clean NMR tube using a pipette with a small cotton or glass wool plug.
-
High Concentration: Overly concentrated samples can lead to viscosity-induced line broadening and make shimming difficult.[2][3] For a typical small molecule like this compound (MW ~278 g/mol ), a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient for ¹H NMR.[3]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium from synthesis) can cause significant peak broadening. While difficult to remove post-synthesis, be aware of this possibility if other troubleshooting steps fail.
Q2: What is the optimal sample concentration for detecting low-level impurities?
A2: There is a trade-off between detecting low-level impurities and avoiding issues from high sample concentration. A good starting point is 10-20 mg/mL (approximately 35-70 mM).[4] This concentration provides a strong signal for the main compound, allowing for the detection of impurities at the ~0.5-1% level with a standard number of scans. If you need to detect impurities below this level, you will need to increase the number of scans significantly, which increases the experiment time.
Q3: My compound is not fully soluble in CDCl₃. What are my options?
A3: While deuterated chloroform (CDCl₃) is a common first choice, it may not be the best solvent for all biphenyl derivatives. If you encounter solubility issues, consider the following alternatives:[5]
-
Acetone-d₆: Often provides better solubility for moderately polar compounds.
-
DMSO-d₆ (Dimethyl sulfoxide): An excellent solvent for highly polar compounds, but be aware it is difficult to remove from the sample after analysis. Its residual solvent peak at ~2.50 ppm can sometimes overlap with signals of interest.
-
Gentle Heating: Gently warming the sample vial can aid dissolution, but ensure your compound is thermally stable.
-
Solvent Mixtures: A mixture, such as CDCl₃ with a few drops of DMSO-d₆, can sometimes achieve the desired solubility without significantly altering the chemical shifts.
Section 2: Troubleshooting the ¹H NMR Spectrum
Once a high-quality spectrum is acquired, the challenge shifts to interpretation. This section focuses on identifying the signals of this compound and distinguishing them from common impurities.
Q4: What is the expected ¹H NMR spectrum for pure this compound?
A4: this compound has a C₂ symmetry axis, but the two phenyl rings are electronically distinct due to the different substituents (-Br and -NO₂). This results in a spectrum with four distinct signals in the aromatic region, each integrating to 2 protons. The signals appear as doublets due to ortho-coupling.
-
The Nitro-Substituted Ring: The powerful electron-withdrawing nitro group (-NO₂) strongly deshields the protons on its ring. You will see two doublets at the far downfield end of the aromatic region. The protons ortho to the nitro group are the most deshielded.
-
H-3', H-5': ~8.3 ppm (d, J ≈ 9 Hz)
-
H-2', H-6': ~7.8 ppm (d, J ≈ 9 Hz)
-
-
The Bromo-Substituted Ring: The bromine atom is less electron-withdrawing. These protons will be more upfield.
-
H-3, H-5: ~7.7 ppm (d, J ≈ 8.5 Hz)
-
H-2, H-6: ~7.5 ppm (d, J ≈ 8.5 Hz)
-
These chemical shifts can vary slightly based on solvent and concentration.[6]
Q5: I see extra signals in my spectrum. How do I identify the source?
A5: Unassigned peaks typically originate from residual solvents, starting materials, or reaction byproducts. The synthesis of this compound is often achieved via a Suzuki-Miyaura coupling, which is a key piece of information for predicting likely impurities.[7]
Common impurities to look for are:
-
Starting Materials: Check for signals corresponding to unreacted 4-bromonitrobenzene or the boronic acid/ester partner. 1-Bromo-4-nitrobenzene, for example, shows two doublets around 8.10 and 7.69 ppm.[8]
-
Homocoupling Byproducts: Suzuki reactions can produce dimers of the starting materials.[9][10] Look for the highly symmetric signals of 4,4'-dinitrobiphenyl[11][12] or 4,4'-dibromobiphenyl.
-
Debromination Product (4-Nitrobiphenyl): This is a very common byproduct resulting from protodebromination. Its signals may overlap with the target compound but will have a different pattern.[13][14]
-
Unsubstituted Biphenyl: The presence of unsubstituted biphenyl can indicate a side reaction or an impurity in the starting materials. It typically shows signals between 7.3 and 7.7 ppm.[15][16]
The table below summarizes the expected chemical shifts for these common impurities.
Table 1: Characteristic ¹H NMR Data for this compound and Potential Impurities (in CDCl₃)
| Compound | Protons Ortho to Br | Protons Meta to Br | Protons Ortho to NO₂ | Protons Meta to NO₂ | Other Key Signals | Reference |
| This compound | ~7.5 ppm (d) | ~7.7 ppm (d) | ~8.3 ppm (d) | ~7.8 ppm (d) | - | [6] |
| 4-Nitrobiphenyl | - | - | ~8.3-8.35 ppm (d) | ~7.75-7.78 ppm (d) | Phenyl group: ~7.47-7.59 ppm (m) | [13][14] |
| 4-Bromobiphenyl | ~7.4-7.5 ppm (m) | ~7.5-7.6 ppm (m) | - | - | Phenyl group: ~7.3-7.6 ppm (m) | [17] |
| 4,4'-Dinitrobiphenyl | - | - | ~8.3 ppm (d) | ~7.8 ppm (d) | Symmetric, two doublets only | [11][18] |
| Biphenyl | ~7.6 ppm (d) | ~7.4-7.5 ppm (m) | - | - | Symmetric, complex multiplet | [13][16] |
| 1-Bromo-4-nitrobenzene | ~7.7 ppm (d) | - | - | ~8.1 ppm (d) | Symmetric, two doublets only | [8] |
Q6: I have a broad singlet around 1.56 ppm in my CDCl₃ spectrum. What is it?
A6: A broad singlet at this chemical shift in CDCl₃ is almost always water (H₂O). NMR solvents are hygroscopic and can absorb moisture from the air. Other common contaminants include a singlet for acetone at 2.17 ppm or signals for ethyl acetate if it was used during workup.[5] Using a reference table for common NMR solvent impurities is essential for identifying these signals.[19]
Section 3: Advanced Troubleshooting with 2D NMR
Q7: The aromatic signals are crowded and overlapping. How can I confidently assign them to different molecules?
A7: When 1D ¹H NMR spectra are too complex due to overlapping signals, a 2D NMR experiment is the most powerful tool for clarification.
-
COSY (Correlation Spectroscopy): This is the go-to experiment for this situation. A COSY spectrum shows correlations between protons that are coupled to each other (typically protons on adjacent carbons).
-
How it helps: For an impurity like 4-nitrobiphenyl, you would see a cross-peak connecting the doublet at ~8.3 ppm with the doublet at ~7.8 ppm (the two signals from the nitro-substituted ring). You would also see correlations between the protons of the other phenyl ring. Crucially, you will not see cross-peaks between protons on different rings or between protons from different molecules. This allows you to trace the connectivity of each aromatic system present in your sample, effectively separating the signals from your product and each impurity.
-
Section 4: Key Experimental Protocols
Protocol 1: Standard Sample Preparation for Impurity Analysis
-
Weigh approximately 10-15 mg of your this compound sample into a clean, dry vial.
-
Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Gently agitate the vial to dissolve the sample completely. A brief, gentle warming or sonication can be used if necessary.[4]
-
Once fully dissolved, use a glass Pasteur pipette with a small plug of cotton or glass wool at the tip to filter the solution directly into a clean, high-quality 5 mm NMR tube.[3]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[2]
Protocol 2: D₂O Shake for Identifying Exchangeable Protons
This technique is useful for identifying signals from acidic protons, such as the -OH protons of a residual boronic acid impurity.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 30 seconds to ensure mixing.[5]
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton (e.g., -OH) will have disappeared or significantly decreased in intensity.
Section 5: Visual Workflows
The following diagrams illustrate logical workflows for troubleshooting and impurity identification.
Caption: General NMR impurity troubleshooting workflow.
Caption: Origin of common impurities from synthesis.
References
- The Royal Society of Chemistry. (2013). "Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- PubChem. (n.d.). 4,4'-Dinitro-1,1'-biphenyl.
- SpectraBase. (n.d.). Biphenyl - Optional[1H NMR] - Spectrum.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- SpectraBase. (n.d.). 4-(1-oxo-3-Methylbutyl)-4'-bromobiphenyl - Optional[13C NMR] - Chemical Shifts.
- University College London. (n.d.). Sample Preparation.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- SpectraBase. (n.d.). 4,4'-Dinitrobiphenyl - Optional[13C NMR] - Chemical Shifts.
- I.R.I.S. (n.d.). Sample preparation for NMR analysis.
- The University of Queensland. (n.d.). 4,4'-Dinitrobiphenyl | C12H8N2O4 | MD Topology | NMR | X-Ray.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Sustainable Catalysis (pp. 297-317).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- SpectraBase. (n.d.). 4-METHOXY-2'-NITROBIPHENYL - Optional[13C NMR] - Chemical Shifts.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Springer Nature Experiments. (2013). Screening Protein–Small Molecule Interactions by NMR.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di-n-alkylsilylethynyl) Biphenyls.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams.
- ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
Sources
- 1. organomation.com [organomation.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 17. 4-Bromobiphenyl(92-66-0) 1H NMR spectrum [chemicalbook.com]
- 18. 4,4'-Dinitrobiphenyl | C12H8N2O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 19. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-Bromobiphenyl
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical support for the nitration of 4-bromobiphenyl. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot common issues and optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction's mechanism, regioselectivity, and safety.
Q1: At what position and on which ring does the nitration of 4-bromobiphenyl occur, and why?
A1: The nitration of 4-bromobiphenyl is a classic example of an electrophilic aromatic substitution reaction. The outcome is determined by the directing effects of the two substituents on the biphenyl system: the bromine atom and the second phenyl ring.
-
The Bromine Atom: Bromine is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it deactivates the ring it is attached to, making it less susceptible to electrophilic attack compared to benzene. However, its resonance effect directs incoming electrophiles to the ortho and para positions.
-
The Phenyl Group: The unsubstituted phenyl ring acts as an activating group, directing electrophiles to its own ortho and para positions.
Because the bromine atom deactivates its own ring, the electrophilic attack preferentially occurs on the unsubstituted phenyl ring . The main products are therefore 4-bromo-2'-nitrobiphenyl (ortho-attack) and 4-bromo-4'-nitrobiphenyl (para-attack).[1][2] Steric hindrance at the 2' position often results in the 4'-nitro isomer being the major product.
Q2: What is the active electrophile in this reaction, and how is it generated?
A2: The active electrophile is the highly reactive nitronium ion (NO₂⁺) . It is not present in nitric acid itself but is generated in situ through the action of a strong acid catalyst, typically concentrated sulfuric acid.[3][4] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4][5][6]
Reaction for NO₂⁺ Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Q3: What safety precautions are essential when performing this nitration?
A3: Safety is paramount. Key precautions include:
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. The mixing of the acids and the addition of the nitrating mixture to the substrate must be done slowly and in a controlled manner.[7]
-
Temperature Control: Use an ice bath to maintain a low reaction temperature. This is crucial for controlling the reaction rate and preventing dangerous exotherms and the formation of unwanted side products.[7][8]
-
Quenching: Always quench the reaction by slowly pouring the acidic reaction mixture onto a large amount of crushed ice, never the other way around. Adding water to the concentrated acid can cause violent splashing.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Q1: My yield of the desired nitrated product is very low. What are the potential causes?
A1: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can happen if the reaction time was too short or the temperature was too low, slowing the reaction rate significantly.[8] Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature by 5-10 °C increments.[7]
-
Insufficiently Activating Conditions: The concentration of the nitronium ion (NO₂⁺) might be too low, especially for a deactivated ring system. Solution: Ensure your nitric and sulfuric acids are concentrated and used in the correct ratio. For particularly stubborn reactions, a stronger nitrating system might be required.[7]
-
Losses During Work-up: Significant product loss can occur during purification. The desired product may have some solubility in the recrystallization solvent. Solution: When washing the filtered product, use a minimal amount of ice-cold solvent to minimize dissolution. Ensure the product has fully precipitated from the quenched solution by allowing it to stand in an ice bath before filtration.[7][8][9]
Q2: My analysis shows a mixture of mono- and di-nitrated products. How can I improve selectivity?
A2: The formation of dinitrated products is a common issue, usually caused by overly aggressive reaction conditions.
-
Stoichiometry of Nitrating Agent: Using a large excess of nitric acid will strongly favor polysubstitution. Solution: Carefully control the stoichiometry. Use no more than a slight excess (e.g., 1.05 equivalents) of nitric acid relative to the 4-bromobiphenyl.[7]
-
Reaction Temperature: Nitration is exothermic, and poor temperature control can create localized hot spots where the reaction rate increases dramatically, leading to dinitration.[7] Solution: Add the nitrating agent slowly and dropwise with vigorous stirring and efficient cooling in an ice bath to dissipate heat effectively.[7][8]
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slower, secondary nitration of the initial product. Solution: Monitor the reaction closely by TLC and quench it promptly once the 4-bromobiphenyl spot has disappeared.[7]
Q3: The isolated product is a dark-colored oil or tar instead of a solid. What happened?
A3: The formation of tars or oils often indicates significant side reactions or the presence of impurities.
-
Cause: This is typically a result of excessive temperatures (e.g., above 60°C), which can lead to the formation of dinitrated byproducts (like 4-bromo-2',4'-dinitrobiphenyl) that are often yellow and can be oily.[8] It can also be caused by oxidative side reactions, leading to complex polymeric materials.[10]
-
Solution: Strict temperature control is the best preventative measure. For purification, simple recrystallization will likely be insufficient. You will need to employ column chromatography on silica gel to separate the desired mono-nitrated product from the complex mixture of byproducts.
Q4: How can I effectively separate the 4-bromo-2'-nitrobiphenyl (ortho) and this compound (para) isomers?
A4: The separation of these isomers is typically achieved by exploiting their different physical properties.
-
Fractional Recrystallization: The para isomer (this compound) is more symmetrical than the ortho isomer. This leads to better crystal packing, a higher melting point (127 °C), and lower solubility in common solvents like ethanol.[11] By carefully recrystallizing the crude mixture from a minimal amount of hot ethanol, the less soluble para isomer will crystallize out upon cooling, while the more soluble ortho isomer remains in the mother liquor.[11]
-
Column Chromatography: For a more complete and quantitative separation of both isomers, column chromatography is the preferred method.[12] A silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can effectively resolve the two isomers.
Optimized Reaction Conditions Summary
The optimal conditions for the nitration of 4-bromobiphenyl can vary. The following table summarizes illustrative conditions derived from common laboratory practices.
| Parameter | Condition | Rationale & Reference |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard mixed acid system for generating the NO₂⁺ electrophile.[3][4] |
| KNO₃ / Conc. H₂SO₄ | An alternative that avoids the use of fuming nitric acid, potentially offering milder conditions.[13] | |
| Stoichiometry | 1.0 - 1.1 eq. HNO₃ | Minimizes di- and poly-nitration by limiting the amount of the electrophile.[7] |
| Solvent | Glacial Acetic Acid or none | Acetic acid can help with solubility.[13] Often, the reaction is run neat in the acid mixture. |
| Temperature | 0 - 10 °C (addition) | Crucial for controlling the exotherm and preventing side reactions.[7][8] |
| Room Temp (stirring) | Allows the reaction to proceed to completion at a controlled rate after initial addition. | |
| Reaction Time | 15 - 60 minutes | Typically sufficient for full conversion. Progress should be monitored by TLC.[8] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the mono-nitration of 4-bromobiphenyl, with a focus on isolating the major para isomer.
1. Preparation of the Nitrating Mixture:
-
In a 50 mL flask, carefully add 5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath.
-
Slowly, with constant swirling, add 2.5 mL of concentrated nitric acid dropwise to the cooled sulfuric acid. Keep the mixture in the ice bath.
2. Reaction Setup:
-
In a separate 100 mL flask, dissolve 2.33 g (0.01 mol) of 4-bromobiphenyl in 10 mL of glacial acetic acid.
-
Cool this flask in the ice bath until the solution temperature is below 10 °C.
3. Nitration:
-
Using a dropping funnel or pipette, add the chilled nitrating mixture dropwise to the stirred 4-bromobiphenyl solution over 15-20 minutes.
-
Ensure the temperature of the reaction mixture does not rise above 15 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
4. Quenching and Isolation:
-
Slowly pour the reaction mixture into a 250 mL beaker containing approximately 100 g of crushed ice.
-
Stir the resulting slurry until all the ice has melted. A solid precipitate should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper.
5. Purification:
-
Transfer the crude solid to a clean beaker.
-
Perform a recrystallization from hot ethanol. Add the minimum amount of boiling ethanol required to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
6. Analysis:
-
Dry the crystals in a desiccator or a vacuum oven.
-
Record the final mass to calculate the yield.
-
Determine the melting point of the product to assess its purity (literature m.p. ~127 °C).[11]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental process.
Caption: General workflow for the nitration of 4-bromobiphenyl.
References
- Vertex AI Search - Placeholder for general knowledge.
- At what position and on which ring would you expect nitration of 4-bromobiphenyl to occur? - Homework.Study.com. [Link]
- At what position and on what ring do you expect nitration of 4-bromobiphenyl to occur?
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
- (PDF)
- 1.31: Electrophilic Substitution - Chemistry LibreTexts. [Link]
- Synthesis of 4-bromo-2-fluoro-biphenyl - PrepChem.com. [Link]
- Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. [Link]
- Design and Synthesis of a 4-Nitrobromobenzene Derivative...
- This compound, min 98%, 5 grams - CP Lab Safety. [Link]
- At what position and on what ring do you expect nitr
- Notes on Electrophilic Substitution Mechanism in Nitr
- At what position would you expect nitration of - 4 - - bromobiphenyl to occur? - Chegg. [Link]
- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid - ResearchG
- [Chemistry] At what position and on what ring do you expect nitration of 4-bromobiphenyl to occ - YouTube. [Link]
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects - ResearchG
- Nitration of Substituted Aromatic Rings and Rate Analysis - St.
- US4990705A - Preparation of 4-bromobiphenyl - Google P
- Regioselectivity in Nitration of Biphenyl Deriv
- The Nitration of Certain Halobiphenyls. I.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Analytical Methods - Japan International Cooper
- Purification of polybromin
- Experiment : Synthesis of 1-Bromo-4-nitrobenzene - St. Mary's College of California. [Link]
- Silver-catalyzed nitrosation and nitration of aromatic amides using NOBF4 - RSC Publishing. [Link]
- Competition of Aromatic Bromination and Nitration in Concentr
Sources
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to remove unreacted starting material from 4-Bromo-4'-nitrobiphenyl
<_ Technical Support Center: Purification of 4-Bromo-4'-nitrobiphenyl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound, a critical intermediate in organic synthesis. Our goal is to equip you with the expert knowledge and practical protocols necessary to overcome common purification challenges and ensure the highest purity of your final product.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Q1: My reaction seems complete, but I suspect contamination. What are the likely unreacted starting materials I need to remove?
A1: The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] In this case, your primary unreacted starting materials will likely be:
-
An Aryl Halide: Typically 4-bromobiphenyl or a similar brominated aromatic compound.[2][3][4][5]
-
A Boronic Acid or Ester: Most commonly 4-nitrophenylboronic acid.[1][6][7][8]
Additionally, side reactions can generate homocoupling byproducts (e.g., biphenyl or 4,4'-dinitrobiphenyl) and protodeboronation products where the boronic acid is replaced by a hydrogen.[9][10] Identifying the specific impurity is the first critical step in selecting the right purification strategy. A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended.
Q2: What is the most straightforward method to remove a non-polar impurity like 4-bromobiphenyl?
A2: For removing less polar impurities, recrystallization is the most effective and direct method. The principle behind this technique is the difference in solubility between your desired product and the impurity in a given solvent at different temperatures. This compound is a solid with a relatively high melting point, making it an excellent candidate for recrystallization.[11][12][13][]
-
Causality: 4-bromobiphenyl is significantly more soluble in common organic solvents than the larger, more crystalline this compound product. By dissolving the crude mixture in a minimum amount of hot solvent and allowing it to cool slowly, the less soluble product will selectively crystallize out, leaving the more soluble impurity in the mother liquor.
-
Recommended Solvents: Ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes are often effective.[15][16]
Q3: My product is contaminated with the polar and acidic 4-nitrophenylboronic acid. How can I remove it?
A3: The acidic nature of the boronic acid functional group provides a straightforward handle for its removal via a liquid-liquid acid-base extraction .[17][18][19] This is a fundamental technique in organic synthesis work-ups.[17]
-
Mechanism: By washing an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a mild aqueous base like sodium bicarbonate (NaHCO₃), the acidic 4-nitrophenylboronic acid is deprotonated.[20][21] This forms a water-soluble boronate salt, which partitions into the aqueous layer and is easily separated and discarded.[19] The neutral this compound product remains in the organic layer.
-
Critical Note: It is essential to use a mild base. A strong base like sodium hydroxide could potentially react with the product.
Q4: I've tried recrystallization and extraction, but my TLC plate still shows persistent impurities. What is my next option?
A4: When simpler methods are insufficient, flash column chromatography is the definitive technique for purifying complex mixtures or removing trace impurities.[9][22][23] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[22][23]
-
Principle of Separation: Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds interact more strongly and elute later.
-
Elution Order: For a typical mixture from a Suzuki coupling, the elution order from a silica gel column would be:
-
4-bromobiphenyl (least polar)
-
This compound (Product)
-
4-nitrophenylboronic acid (most polar)
-
-
Solvent System (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis first.[23]
Q5: How can I definitively confirm the purity of my final this compound product?
A5: A combination of analytical techniques should be used to confirm purity:
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Run the sample alongside the starting materials to confirm their absence.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. The literature melting point for this compound is approximately 173°C.[11] Impurities will typically depress and broaden this range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities by their characteristic signals.
Data & Visualization
Physicochemical Properties of Key Compounds
This table summarizes key data to help inform your purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Polarity |
| This compound (Product) | C₁₂H₈BrNO₂ | 278.10[12][13][] | ~173[11] | Moderately Polar |
| 4-bromobiphenyl (Impurity) | C₁₂H₉Br | 233.11[2][3] | 82 - 86[3][4] | Low Polarity |
| 4-nitrophenylboronic acid (Impurity) | C₆H₆BNO₄ | 166.93[1][8] | 285 - 290 (dec.)[6] | High Polarity / Acidic |
Purification Method Selection Workflow
The following decision tree provides a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting the optimal purification method.
In-Depth Experimental Protocols
Protocol 1: Liquid-Liquid Extraction to Remove Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which the product is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to release pressure from any CO₂ gas that may form. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser organic layer (DCM) will be on the bottom, while less dense solvents (EtOAc) will be on top.
-
Drainage: Drain the appropriate layer. If removing the aqueous layer, drain the organic layer into a clean flask, then drain and discard the aqueous layer. Return the organic layer to the funnel for further washes if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean Erlenmeyer flask, add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and filter or decant the solution. Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography Workflow
The diagram below outlines the standard procedure for setting up and running a flash chromatography column.
Caption: Standard workflow for flash column chromatography.
References
- Wikipedia. Acid–base extraction. [Link]
- PubChem, National Center for Biotechnology Inform
- YouTube. Organic Practical Setup 5. Washing to remove acid impurities. [Link]
- Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
- PubChem, National Center for Biotechnology Inform
- PubChem, National Center for Biotechnology Inform
- ResearchGate.
- Reddit. Problems with Suzuki coupling. [Link]
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- University of Colorado Boulder, Department of Chemistry.
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?[Link]
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. [Link]
- YouTube.
- Columbia University.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromobiphenyl CAS# 92-66-0 [gmall.chemnet.com]
- 3. accustandard.com [accustandard.com]
- 4. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 5. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]
- 7. (4-Nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 12. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. magritek.com [magritek.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. web.uvic.ca [web.uvic.ca]
- 23. columbia.edu [columbia.edu]
Preventing debromination during reactions with 4-Bromo-4'-nitrobiphenyl
A Guide to Preventing Debromination in Cross-Coupling and Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for 4-Bromo-4'-nitrobiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common challenges, with a primary focus on the prevention of undesired debromination, a frequent side reaction that can compromise yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a biphenyl derivative containing a bromine atom and a nitro group at the 4 and 4' positions, respectively. This structure makes it a valuable precursor in organic synthesis, particularly for creating more complex molecular architectures. It is frequently employed in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[1] Additionally, the electron-withdrawing nature of the nitro group activates the aromatic ring, making it suitable for nucleophilic aromatic substitution (SNAr) reactions.[2][3]
Q2: I'm observing a significant amount of 4-nitrobiphenyl as a byproduct in my cross-coupling reaction. What is causing this?
The formation of 4-nitrobiphenyl is a result of a side reaction known as hydrodebromination or simply debromination. In the context of palladium-catalyzed reactions, this often occurs when a palladium-hydride species is generated in the reaction mixture. This palladium-hydride can then react with your starting material, this compound, to replace the bromine atom with a hydrogen atom.[4] Factors such as the choice of base, solvent, and temperature can influence the formation of these reactive hydride species.
Q3: How does the nitro group in this compound influence its reactivity?
The nitro group is a strong electron-withdrawing group. This has two major effects on the reactivity of this compound:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom attached to the bromine more electrophilic and susceptible to attack by nucleophiles.[2][5] The intermediate formed during this process, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the nitro group.[5]
-
Facilitation of Oxidative Addition in Cross-Coupling: In palladium-catalyzed reactions, the electron-withdrawing nature of the nitro group makes the carbon-bromine bond more polarized and susceptible to oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle.[4]
Troubleshooting Guide: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to troubleshooting and minimizing debromination when using this compound in common cross-coupling reactions.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Low yield of the desired biaryl product and the presence of 4-nitrobiphenyl as a major byproduct, confirmed by analytical techniques like GC-MS or LC-MS.
Root Cause Analysis: The Suzuki-Miyaura reaction involves a palladium catalyst, a base, and an organoboron reagent.[6] The base plays a crucial role, and stronger bases, particularly in the presence of protic solvents or impurities, can lead to the formation of palladium-hydride species responsible for debromination.[7]
Solutions:
-
Choice of Base: Switch from strong bases like sodium or potassium tert-butoxide to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for minimizing debromination.
-
Solvent System: Ensure the use of anhydrous and properly degassed solvents. The presence of water or oxygen can contribute to catalyst degradation and side reactions. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with a minimal amount of water to facilitate the dissolution of the inorganic base.[8]
-
Ligand Selection: The choice of phosphine ligand can significantly impact the stability of the palladium catalyst and the rates of the desired catalytic steps versus side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and minimize the formation of palladium-hydride species.[9]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and SPhos.
-
Add the catalyst and ligand to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Debromination in Heck and Sonogashira Couplings
Symptoms: Similar to Suzuki coupling, the primary symptom is the formation of 4-nitrobiphenyl alongside the desired coupled product.
Root Cause Analysis: Both Heck and Sonogashira reactions are sensitive to reaction conditions that can generate palladium-hydride species.[10][11] In Sonogashira couplings, the amine base can be a source of hydride.[12] For Heck reactions, high temperatures can promote side reactions.[13]
Solutions:
-
Heck Reaction:
-
Temperature Control: Operate at the lowest effective temperature to achieve a reasonable reaction rate.
-
Base Selection: Use a milder organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃).
-
-
Sonogashira Reaction:
-
Copper Co-catalyst: The use of a copper(I) co-catalyst, such as CuI, can accelerate the desired coupling and often allows for milder reaction conditions, which can suppress debromination.[11]
-
Amine Base: While an amine base is typically required, screening different amines (e.g., triethylamine, diisopropylethylamine) can identify one that minimizes side reactions.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting debromination.
Quantitative Data Summary
| Reaction Type | Key Parameter to Modify | Recommended Change | Expected Outcome |
| Suzuki-Miyaura | Base | Switch from strong alkoxides to K₃PO₄ or Cs₂CO₃ | Significant reduction in 4-nitrobiphenyl formation |
| Heck | Temperature | Reduce from >100 °C to 80-90 °C | Improved selectivity for the desired coupled product |
| Sonogashira | Co-catalyst | Ensure the presence of a Cu(I) salt (e.g., CuI) | Faster reaction rates at lower temperatures, minimizing side reactions |
Analytical Considerations for Detecting Debromination
Accurate detection and quantification of the debrominated byproduct, 4-nitrobiphenyl, are crucial for optimizing your reaction conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds. 4-nitrobiphenyl can be readily detected and quantified using this technique.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another effective method for analyzing the reaction mixture. 4-nitrobiphenyl has a strong UV absorbance, allowing for its detection at low concentrations.[15][16]
Reaction Mechanism Overview
Caption: Catalytic cycles for the desired Suzuki coupling and the competing debromination side reaction.
References
- Vertex AI Search, "Voltammetric Determination of 2-Nitrobiphenyl and 4-Nitrobiphenyl Using a Mercury Meniscus Modified Silver Solid Amalgam Electro"
- Vertex AI Search, "6. analytical methods"
- Vertex AI Search, "4-Nitrodiphenyl Method no.
- Vertex AI Search, "Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection - ResearchG
- Vertex AI Search, "Suzuki-Miyaura Coupling - Chemistry LibreTexts"
- Vertex AI Search, "Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communic
- Vertex AI Search, "Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs"
- Vertex AI Search, "Sonogashira coupling reactions of 4-nitrobiphenyl with different...
- Vertex AI Search, "The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv"
- Vertex AI Search, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals"
- Vertex AI Search, "Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society"
- Vertex AI Search, "Suzuki reaction - Wikipedia"
- Vertex AI Search, "ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
- Vertex AI Search, "4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem"
- Vertex AI Search, "Heck Reaction - Chemistry LibreTexts"
- Vertex AI Search, "A new efficient palladium catalyst for Heck reactions of deactiv
- Vertex AI Search, "Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution"
- Vertex AI Search, "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH"
- Vertex AI Search, "preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem"
- Vertex AI Search, "Sonogashira Coupling - Organic Chemistry Portal"
- Vertex AI Search, "Aromaticity & Electrophilic/Nucleophilic Arom
- Vertex AI Search, "Sonogashira coupling - Wikipedia"
- Vertex AI Search, "16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts"
- Vertex AI Search, "Sonogashira Coupling - Chemistry LibreTexts"
- Vertex AI Search, "Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd."
- Vertex AI Search, "Phosphine Ligands - Ligands & Coordin
- Vertex AI Search, "4 - Nucleophilic Arom
- Vertex AI Search, "Sonogashira Couplings of Aryl Bromides: Room Temperature, W
- Vertex AI Search, "Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PubMed Central"
- Vertex AI Search, "Discussion Addendum for: 4-Methoxy-4'-nitrophenyl.
- Vertex AI Search, "Understanding the Use of Phosphine-(EWO)
- Vertex AI Search, "2.9: Phosphines - Chemistry LibreTexts"
- Vertex AI Search, "Keep it tight: a crucial role of bridging phosphine ligands in the design and optical properties of multinuclear coinage metal complexes | Request PDF - ResearchG
- Vertex AI Search, "Peculiar orientational disorder in this compound (BNBP) and 4-bromo-4'-cyanobiphenyl (BCNBP) leading to bipolar crystals - PubMed"
- Vertex AI Search, "Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene - Benchchem"
- Vertex AI Search, ""2-Bromo-3-(4-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. osha.gov [osha.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Suzuki Cross-Coupling of 4-Bromo-4'-nitrobiphenyl
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-4'-nitrobiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of a strong electron-withdrawing nitro group on one of the phenyl rings introduces unique challenges that necessitate careful selection of the catalytic system. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction for maximal efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered a challenging reaction?
The primary challenge stems from the electronic properties of the substrate. The 4-nitro group is a powerful electron-withdrawing group, which can influence the key steps of the Suzuki-Miyaura catalytic cycle. While an electron-deficient aryl bromide might undergo oxidative addition more readily, the overall electronic balance of the palladium intermediates is crucial for efficient transmetalation and reductive elimination. Furthermore, the nitro group itself can potentially interact with the palladium center or participate in side reactions under certain conditions, leading to catalyst deactivation or byproduct formation.
Q2: What is the most critical component to consider when setting up this reaction?
Without question, the choice of the phosphine ligand is the most critical parameter for success. The ligand dictates the electronic and steric environment around the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[1] For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally required to achieve high yields.[2][3] These ligands stabilize the Pd(0) active species and promote the challenging reductive elimination step to release the final product.
Q3: Which palladium precursor (precatalyst) should I start with?
For initial screening, several palladium sources are viable, but modern precatalysts are often more reliable and convenient.
-
Traditional Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices.[4] They require in situ reduction to the active Pd(0) species, which is facilitated by the phosphine ligand.
-
Preformed Catalysts: Pd(PPh₃)₄ is a classic choice, but often shows lower activity with challenging substrates compared to modern systems.[5][6]
-
Buchwald Precatalysts (Recommended): Generation 3 (G3) or Generation 4 (G4) precatalysts, such as XPhos Pd G3/G4, are highly recommended.[7][8] These are air-stable complexes that efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and higher activity.
Q4: What role does the base play, and which one is best for this substrate?
The base is essential for activating the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[9] The choice of base can dramatically affect the reaction outcome.
-
Potassium Carbonate (K₂CO₃): A good starting point, often used in aqueous solvent mixtures.[3]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when others fail, particularly under anhydrous conditions.[5][6] Its use can sometimes prevent side reactions like protodeboronation.[3]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, known to accelerate reactions involving sterically hindered or electronically challenging substrates.[1]
For this compound, starting with K₃PO₄ is a robust choice due to the electronic nature of the substrate.
Troubleshooting Guide
Issue 1: The reaction shows low or no conversion of the starting material.
Potential Cause & Solution Pathway
This is a common issue often related to catalyst inactivity or suboptimal reaction conditions.[10] A systematic approach is best for diagnosis.
-
Question: Is your catalyst active?
-
Explanation: The active Pd(0) catalyst is highly sensitive to oxygen.[10] Inadequate inert gas coverage or impure solvents can lead to rapid oxidation and deactivation. Precatalysts can also degrade with improper storage.
-
Solution:
-
Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[2]
-
Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Use a fresh bottle of palladium precatalyst or precursor. If using Pd(OAc)₂/Pd₂(dba)₃, ensure they are of high purity.
-
Consider switching to a more robust precatalyst, like an XPhos or SPhos G4 precatalyst, which are designed for reliable generation of the active species.[3][8]
-
-
-
Question: Is your ligand appropriate?
-
Explanation: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[5] The reaction requires a bulky, electron-rich ligand to facilitate the catalytic cycle.
-
Solution: Employ a Buchwald-type biaryl monophosphine ligand. Excellent choices include SPhos , XPhos , or BrettPhos .[2][5] These ligands have been shown to be particularly effective for couplings involving nitroarenes.[11][12]
-
-
Question: Are your reaction conditions optimal?
-
Explanation: Temperature and solvent play a crucial role. Insufficient thermal energy can stall the reaction, while the solvent must fully dissolve all reagents.
-
Solution:
-
Temperature: Ensure the reaction is heated sufficiently. For this substrate, temperatures between 80-110 °C are typical.
-
Solvent: Aprotic polar solvents are preferred. 1,4-Dioxane , THF , or Toluene , often with a small amount of water, are standard choices.[6][13] If solubility is an issue, consider DMF, but be aware it can sometimes lead to side reactions at high temperatures.[14]
-
-
Caption: Decision tree for troubleshooting low-yield reactions.
Issue 2: Significant formation of side products is observed (e.g., homocoupling, protodeboronation).
-
Question: How can I minimize homocoupling of the boronic acid?
-
Explanation: Homocoupling (Ar-B(OH)₂ → Ar-Ar) occurs when two molecules of the boronic acid couple together. This is often competitive at higher temperatures or with less sterically demanding ligands.
-
Solution:
-
Use a Bulky Ligand: Sterically hindered ligands like XPhos or SPhos disfavor the formation of palladium intermediates that lead to homocoupling.[3]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can drive this side reaction.
-
Lower Temperature: If conversion is acceptable, reducing the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Question: My boronic acid seems to be decomposing (protodeboronation). What should I do?
-
Explanation: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by excess water, strong base, and prolonged heating.[15]
-
Solution:
-
Use Anhydrous Conditions: Switch to an anhydrous base like K₃PO₄ and use dry solvents. This is one of the most effective methods to suppress this side reaction.[3]
-
Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding acids.
-
Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
Recommended Catalyst Systems & Protocols
The following table summarizes validated starting points for the cross-coupling of this compound or electronically similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| System 1 (Robust) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | High yields, good for electron-deficient bromides.[16] |
| System 2 (Classic) | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | Moderate to good yields, but may be sluggish.[6] | |
| System 3 (High Activity) | BrettPhos Pd G3 (2 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | Excellent for challenging nitroarene couplings.[5][11] | |
| System 4 (Alternative) | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 eq) | THF/H₂O (4:1) | 80 | Effective system, particularly with dppf for stability.[16] |
Experimental Protocol: General Procedure using Pd(OAc)₂ / SPhos
This protocol provides a reliable and high-yielding method for the target transformation.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq). Add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thieme.de [thieme.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating Solvent Effects in the Reactivity of 4-Bromo-4'-nitrobiphenyl: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the solvent effects on the reactivity of 4-Bromo-4'-nitrobiphenyl. Our focus is on providing practical, field-proven insights to anticipate and resolve experimental challenges in nucleophilic aromatic substitution (SNAr) reactions involving this substrate.
Section 1: Troubleshooting Common Experimental Issues
Issue 1: Slow or Incomplete Reaction
Question: My reaction of this compound with an alkoxide nucleophile is sluggish and gives a low yield of the desired 4-alkoxy-4'-nitrobiphenyl. How can I improve the reaction rate and conversion?
Answer:
Low reactivity in the SNAr reaction of this compound is a common issue that can often be traced back to suboptimal solvent selection and reaction conditions. The reaction proceeds via a two-step addition-elimination mechanism, and the solvent plays a critical role in stabilizing the key intermediate.
Causality and Recommended Solutions:
-
Inappropriate Solvent Polarity: The SNAr reaction of this compound involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] Polar aprotic solvents are paramount for stabilizing this charged intermediate, thereby lowering the activation energy of the rate-determining step.[1][3]
-
Recommendation: Switch to a high-quality, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[3] These solvents excel at solvating the cation of the nucleophile salt, leaving the anionic nucleophile more "naked" and reactive.[1]
-
-
Presence of Protic Solvents: Protic solvents, such as water or alcohols, can significantly hinder the reaction rate. They form strong hydrogen bonds with the anionic nucleophile (e.g., alkoxide), creating a "solvation shell" that reduces its nucleophilicity and energy.[4][5]
-
Recommendation: Ensure all reactants and solvents are anhydrous. Dry glassware thoroughly and use freshly distilled or commercially available anhydrous solvents. Even small amounts of water can have a detrimental effect on the reaction rate.
-
-
Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1]
-
Recommendation: Gradually increase the reaction temperature. A good starting point is often 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes the reaction without causing significant decomposition.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely impurities and how can I minimize them?
Answer:
Side product formation in the synthesis of 4-alkoxy-4'-nitrobiphenyl can arise from competing reaction pathways or degradation of starting materials and products.
Causality and Recommended Solutions:
-
Hydrolysis of the Product: If trace amounts of water are present, the desired ether product can be hydrolyzed back to 4-hydroxy-4'-nitrobiphenyl, especially under basic conditions.
-
Recommendation: As mentioned previously, maintain strictly anhydrous conditions throughout the reaction and workup.
-
-
Elimination Reactions: While less common for SNAr, if the nucleophile is also a strong base and the reaction is run at very high temperatures, elimination reactions can potentially occur, though this is more of a concern with alkyl halides. For this aromatic system, it's less likely but worth considering if unidentifiable byproducts are observed.
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of byproducts that can complicate purification.
-
Recommendation: Use the minimum effective temperature for the reaction. If decomposition is suspected, consider switching to a more thermally stable solvent like DMSO or NMP.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a polar aprotic solvent the best choice for the SNAr reaction of this compound?
A1: Polar aprotic solvents are ideal for SNAr reactions because they possess a large dipole moment that can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1] Unlike protic solvents, they lack acidic protons and therefore do not strongly solvate the anionic nucleophile through hydrogen bonding.[4][5] This leaves the nucleophile in a higher energy state and more reactive, leading to a faster reaction rate.[1]
Q2: Can I use a protic solvent like methanol if my nucleophile is sodium methoxide?
A2: While using methanol as a solvent for a reaction with sodium methoxide might seem convenient, it is generally not recommended for maximizing the rate of an SNAr reaction. Methanol is a polar protic solvent and will solvate the methoxide ion through hydrogen bonding, significantly reducing its nucleophilicity.[4] While the reaction may still proceed, it will likely be much slower than in a polar aprotic solvent like DMSO or DMF.
Q3: How does the nitro group in this compound influence its reactivity?
A3: The nitro group is a strong electron-withdrawing group and is crucial for activating the aromatic ring towards nucleophilic attack.[2][6] It delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it.[7][8] This stabilization lowers the activation energy of the first, typically rate-determining, step of the reaction.[9] The para position of the nitro group relative to the bromine leaving group is optimal for this resonance stabilization.[2][7]
Q4: What is the expected trend in reaction rate if I change the halogen from bromine to fluorine in the 4-halo-4'-nitrobiphenyl substrate?
A4: For SNAr reactions where the attack of the nucleophile is the rate-determining step, the reactivity order is typically F > Cl > Br > I.[10] This is because the high electronegativity of fluorine strongly polarizes the carbon-halogen bond and stabilizes the developing negative charge in the Meisenheimer intermediate.[10] Therefore, 4-Fluoro-4'-nitrobiphenyl would be expected to react faster than this compound under these conditions.
Section 3: Data Presentation and Visualization
Table 1: Qualitative Impact of Solvent Choice on Relative Reaction Rate
The following table provides a qualitative comparison of the expected relative reaction rates for the SNAr reaction of this compound with an alkoxide nucleophile in various solvents. This is based on established principles of solvent effects on SNAr reactions.
| Solvent Category | Solvent Example | Dielectric Constant (approx.) | Expected Relative Rate | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Very High | Excellent at stabilizing the Meisenheimer complex and poorly solvates the anionic nucleophile, leading to high reactivity.[1][3] |
| N,N-Dimethylformamide (DMF) | 37 | High | Also effectively stabilizes the charged intermediate and leaves the nucleophile highly reactive.[3] | |
| Acetonitrile | 38 | Moderate | Less effective at solvating cations compared to DMSO and DMF, which can slightly reduce the reactivity of the "naked" anion. | |
| Polar Protic | Methanol | 33 | Low | Strongly solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[4][5] |
| Water | 80 | Very Low | Although highly polar, it is a protic solvent that strongly solvates the nucleophile. Its high polarity can stabilize the intermediate, but the effect on the nucleophile dominates. | |
| Non-Polar | Toluene | 2.4 | Extremely Low | Unable to effectively stabilize the charged Meisenheimer intermediate, leading to a very high activation energy barrier. Reactants may also have poor solubility. |
Diagram 1: SNAr Mechanism and the Role of Solvent
Caption: The SNAr mechanism for this compound and the stabilizing role of polar aprotic solvents.
Section 4: Experimental Protocols
Protocol: Kinetic Analysis of the Reaction of this compound with Sodium Methoxide via UV-Vis Spectrophotometry
This protocol outlines a method for determining the pseudo-first-order rate constant for the SNAr reaction.
1. Reagent and Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in anhydrous DMSO).
-
Prepare a series of sodium methoxide solutions in anhydrous DMSO at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Ensure the methoxide solution is in at least a 10-fold excess to ensure pseudo-first-order conditions.
-
The product, 4-methoxy-4'-nitrobiphenyl, will have a different UV-Vis absorbance spectrum from the starting material. Determine the wavelength of maximum absorbance (λmax) for the product where the starting material has minimal absorbance.
2. Instrumentation Setup:
-
Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
3. Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, pipette a known volume of the this compound stock solution.
-
Initiate the reaction by rapidly adding a known volume of the sodium methoxide solution and mix quickly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of sodium methoxide.
Diagram 2: Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
References
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Lau, P. L., Allen, R. W. K., & Styring, P. (2012). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 8, 1514–1521.
- ResearchGate. (n.d.). 4-Methoxy-4′-Nitrobiphenyl.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(3), 200-213.
- MDPI. (2022). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Organic Syntheses. (1988). 1,1'-Biphenyl, 2-methyl-4'-nitro-.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Plot of the first-order rate constants for the methanolysis of....
- packet 4 key 2323. (n.d.).
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- ResearchGate. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- LibreTexts. (2021). 9.2. Common nucleophilic substitution reactions.
- C&EN. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Organic Syntheses. (n.d.). Carbazole, 2-nitro-.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (2016). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
- Chegg. (2020). Question: What is the first mechanistie step of an SN-reaction of 1-bromo-4-nitrobenzene with NaOH at 70'C ? © : OH.
- Biology, Medicine, & Natural Product Chemistry. (2023). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. and Moringa oleifera Lam..
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. communities.springernature.com [communities.springernature.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Decomposition of 4-Bromo-4'-nitrobiphenyl
Welcome to the technical support center for the handling and management of 4-Bromo-4'-nitrobiphenyl. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to ensure the integrity of your experiments and, most importantly, your safety. The information herein is curated to be a self-validating system, grounded in established scientific principles and authoritative references.
Introduction to the Thermal Instability of this compound
This compound is a valuable building block in organic synthesis. However, like many nitroaromatic compounds, it possesses inherent thermal instability. The presence of both a nitro group (an oxidizing functional group) and a bromo-aromatic system (a potential source of fuel) creates the potential for rapid, exothermic decomposition upon heating. Understanding and respecting this reactivity is paramount to its safe handling. An uncontrolled thermal decomposition can lead to a dangerous runaway reaction, characterized by a rapid increase in temperature and pressure, potentially resulting in equipment failure and release of hazardous materials.[1][2][3]
This guide will provide a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.
| Property | Value | Source |
| CAS Number | 6242-98-4 | [4][5][6][7] |
| Molecular Formula | C₁₂H₈BrNO₂ | [4][5][8] |
| Molecular Weight | 278.10 g/mol | [8] |
| Appearance | White to off-white or pale yellow solid | [9] |
| Melting Point | 173 °C | [9] |
| Boiling Point (Predicted) | 386.9 ± 17.0 °C | [9] |
| Storage | Sealed in a dry, room temperature environment | [9] |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
Q2: What are the expected hazardous byproducts of thermal decomposition?
The thermal decomposition of 4-Bromo-4'-nitrobhenyl is predicted to generate a range of hazardous substances. Based on the decomposition of similar brominated and nitrated aromatic compounds, the following byproducts can be anticipated:[10]
-
Hydrogen Bromide (HBr): A corrosive and toxic gas.
-
Oxides of Nitrogen (NOx): Including nitrogen dioxide (NO₂) and nitric oxide (NO), which are highly toxic and reactive.
-
Brominated Aromatic Fragments: These can include brominated phenols and other polybrominated species, which may be toxic and persistent.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion.
The exact composition of the decomposition products will depend on the temperature, pressure, and presence of other reactive species.
Q3: How can I monitor for the onset of thermal decomposition?
Early detection of decomposition is critical to preventing a runaway reaction. Several analytical techniques can be employed:
-
In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ FTIR) can be used to monitor changes in the infrared spectrum of the reaction mixture, which may indicate the formation of new species characteristic of decomposition.
-
Off-gas Analysis: Connecting the reaction vessel's off-gas line to a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS) can allow for the real-time detection of volatile decomposition products like HBr or NOx.[11][12][13]
-
Color Change: A darkening or charring of the material can be a visual indicator of decomposition.
Q4: What are the recommended safe handling and storage procedures?
Adherence to strict safety protocols is non-negotiable when working with this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[9]
-
Handling: Always handle this compound in a properly functioning chemical fume hood.[14] Use personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14] Avoid creating dust.
-
Scale: Perform initial experiments on a small scale to assess the reaction's thermal behavior before scaling up.
-
Heating: Use a well-controlled heating mantle with a thermocouple to monitor the temperature accurately. Avoid localized overheating.
-
Emergency Preparedness: Have appropriate fire extinguishing media (dry chemical, CO₂) readily available. Ensure an emergency eyewash and shower are accessible.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving the heating of this compound.
Scenario 1: Unexpected Color Change or Gas Evolution at Temperatures Below the Melting Point.
-
Question: I am heating a solution of this compound and I've noticed the solution turning dark brown and some fumes are being emitted, even though the temperature is well below 173°C. What is happening?
-
Answer and Troubleshooting Steps:
This is a strong indication of premature decomposition. Several factors could be contributing to this:
-
Impurities: The presence of impurities, such as residual acids or bases from a previous synthetic step, can catalyze decomposition at lower temperatures.
-
Action: Ensure your starting material is of high purity. If necessary, repurify the compound before use. A GC-MS analysis can help identify any potential impurities.[4]
-
-
Incompatible Solvents or Reagents: The solvent or other reagents in your reaction mixture may be reacting with the this compound, leading to decomposition.
-
Action: Review the compatibility of all components in your reaction. Avoid strong oxidizing or reducing agents unless they are part of a controlled reaction sequence.
-
-
Localized Overheating: The temperature reading from your thermocouple may not be representative of the entire reaction mixture, especially if stirring is inadequate. Hot spots can lead to localized decomposition.
-
Action: Ensure vigorous and efficient stirring. Use a heating bath (e.g., oil bath) for more uniform temperature distribution.
-
-
Scenario 2: A rapid, uncontrolled increase in reaction temperature.
-
Question: I was heating my reaction containing this compound, and the temperature started to rise very quickly on its own, even after I removed the heat source. What should I do?
-
Answer and Immediate Actions:
You are experiencing a thermal runaway.[1][2][3] This is a critical safety situation.
-
Immediate Evacuation: Your personal safety is the top priority. Alert others in the lab and evacuate the immediate area.
-
Emergency Shutdown: If it is safe to do so from a distance, activate any emergency shutdown procedures for your equipment.
-
Do Not Attempt to Quench Large-Scale Reactions: For anything other than a very small-scale reaction (a few milliliters), do not attempt to quench the reaction by adding a cold solvent, as this can cause a violent pressure surge.
-
Contact Emergency Services: Inform your institution's emergency response team immediately.
Post-Incident Analysis:
Once the situation is stabilized and deemed safe by emergency personnel, a thorough investigation is necessary to determine the cause. This could include:
-
Inadequate Cooling: The cooling capacity of your reaction setup may have been insufficient for the scale and exothermicity of the reaction.
-
Incorrect Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat.
-
Accumulation of Unreacted Material: If a reaction fails to initiate at the desired temperature, a dangerous accumulation of unreacted starting material can occur, which can then react all at once, leading to a runaway.
-
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Screening using DSC/TGA
This protocol outlines a general procedure for assessing the thermal stability of this compound before use in a new reaction.
-
Instrumentation: A calibrated simultaneous DSC/TGA instrument.
-
Sample Preparation: Accurately weigh 1-5 mg of high-purity this compound into a tared aluminum or ceramic pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of decomposition.
-
From the DSC curve, identify the melting endotherm and any exothermic events that indicate decomposition. Note the onset temperature and the energy released (ΔH) for any exotherms.
-
Protocol 2: GC-MS Analysis of Thermal Decomposition Products
This protocol provides a general method for identifying the volatile and semi-volatile products of thermal decomposition. A pyrolysis-GC-MS system is ideal for this analysis.[11][12][13]
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (microgram to low milligram range) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point of interest, for example, just above the decomposition onset temperature determined by TGA. A typical starting point could be 200-300°C.
-
Use a short pyrolysis time (e.g., 10-30 seconds).
-
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is a good starting point.
-
Oven Program: A typical program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to separate the decomposition products.
-
MS Detection: Use electron ionization (EI) and scan a mass range of m/z 35-550.
-
-
Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to masses indicative of bromine isotopes (m/z 79 and 81) and nitro-containing fragments.
Visualizing Safety Workflows
To further aid in the safe management of this compound, the following diagrams illustrate key decision-making processes.
Caption: Decision workflow for thermal hazard assessment.
Caption: Emergency response plan for a thermal runaway event.
References
- Altarawneh, M., et al. (2009).
- EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]
- Fisher Scientific.
- PubChem. This compound. [Link]
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- FILAB. Pyrolysis GC-MS (Py-GC-MS)
- University of Melbourne.
- Hulliger, J., et al. (2015). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. PubMed Central.
- LECO Corporation. Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.
- National Institute of Standards and Technology. A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
- Tetrahedron. 6242-98-4 | this compound. [Link]
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- Gallagher Insurance. Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms.
- Kim, H., & Fay, P. A. (1994).
- Russo, L., et al. (2013). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes.
- GreyB.
- Wang, Q., et al. (2022). Mitigating thermal runaway of lithium‐ion battery by using thermally sensitive polymer blend as cathode binder.
- MDPI.
Sources
- 1. ajg.com [ajg.com]
- 2. greyb.com [greyb.com]
- 3. researchgate.net [researchgate.net]
- 4. Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6242-98-4 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6242-98-4 | this compound | Tetrahedron [thsci.com]
- 8. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 10. Item - Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 13. filab.fr [filab.fr]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-4'-nitrobiphenyl
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that scaling up a synthesis from a lab-scale procedure to a robust, reproducible process presents unique challenges. This guide is designed to provide in-depth technical support for the synthesis of 4-Bromo-4'-nitrobiphenyl, a key intermediate in pharmaceuticals and material sciences. We will focus primarily on the Suzuki-Miyaura cross-coupling reaction, the most versatile and widely used method for this transformation.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for yield, purity, and scalability.
I. Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling
The formation of the C-C bond between the two aromatic rings in this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[2] The reaction couples an organoboron species (like a boronic acid) with an organohalide.[1] For this specific target, two primary routes are viable:
-
Route A: Coupling of 4-bromophenylboronic acid with 1-bromo-4-nitrobenzene .
-
Route B: Coupling of 4-nitrophenylboronic acid with 1,4-dibromobenzene .
While both routes are chemically sound, Route A is often preferred. 4-Nitrophenylboronic acid is highly electron-poor, making it susceptible to a common side reaction called protodeborylation, where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields.[3][4]
The Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle
II. Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
Q1: My reaction is not producing the desired biphenyl product, or the yield is extremely low. What are the most likely causes?
A1: This is the most frequent issue and can be traced back to several key factors. A systematic approach is crucial for diagnosis.[5]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can fail if the reaction conditions are not optimal. More critically, oxygen can oxidize the active Pd(0) to inactive Pd(II), effectively killing the catalyst.[5][6]
-
Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed before adding the catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species, like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald G3/G4).[7][8]
-
-
Inappropriate Ligand Choice: The ligand's job is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For a substrate like 1-bromo-4-nitrobenzene, which is electron-poor, oxidative addition is generally facile. However, an inappropriate ligand can hinder other steps.
-
Solution: While traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern biarylphosphine ligands (Buchwald ligands like SPhos or XPhos) often provide superior reactivity and broader substrate scope under milder conditions.[7][9] If using a Pd(II) source, you must add the ligand separately.
-
-
Boronic Acid Decomposition (Protodeborylation): As mentioned, boronic acids can be unstable, especially electron-deficient ones like 4-nitrophenylboronic acid.[3] The C-B bond can be cleaved by hydrolysis, particularly in the presence of a base, replacing it with a C-H bond and forming nitrobenzene as a byproduct.
-
Solution:
-
Use high-purity boronic acid.
-
Consider using the more stable boronic ester (e.g., a pinacol ester) instead of the acid.[3]
-
If possible, use the more stable 4-bromophenylboronic acid as your boron source (Route A).
-
Do not pre-mix the base and boronic acid for extended periods before starting the reaction.
-
-
-
Incorrect Base or Solvent: The base is not just a spectator; it is essential for activating the boronic acid for the transmetalation step.[3] The solvent must solubilize all components and be stable at the reaction temperature.
-
Solution: A common system is a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) with water.[6] The water helps dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6] If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial. Anhydrous conditions with an organic-soluble base can also be used but require rigorously dry reagents.
-
Problem: Significant Side Products and Impurities
Q2: My reaction works, but I'm getting a lot of byproducts, making purification difficult. What are they and how can I prevent them?
A2: The two most common byproducts are homocoupled products and dehalogenated starting material.
-
Homocoupling: You may observe the formation of 4,4'-dinitrobiphenyl (from the boronic acid) or 4,4'-dibromobiphenyl (from the aryl halide). Homocoupling of the boronic acid is particularly common and is often promoted by the presence of oxygen.[6][10]
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective way to minimize homocoupling.[6] Running the reaction at the lowest effective temperature can also help.
-
-
Dehalogenation (Hydrodehalogenation): This side reaction converts your starting material, 1-bromo-4-nitrobenzene, into nitrobenzene.[11] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the aryl group.[3]
-
Solution: The source of the hydride can be trace water, alcohols used as solvents, or certain bases. If dehalogenation is a major issue, ensure your solvents are anhydrous (if intended) and consider your choice of base. Sometimes, switching from a carbonate to a phosphate base can mitigate this issue.
-
Troubleshooting Workflow
Caption: Fig. 2: Troubleshooting Workflow for Suzuki Coupling
III. Frequently Asked Questions (FAQs)
Q: How do I choose the best palladium catalyst for scaling up? A: For scalability, catalyst loading (mol%), cost, and stability are key. While modern, highly active catalysts with bulky phosphine ligands are excellent for difficult couplings, they can be expensive.[9] For a relatively straightforward coupling like this one, traditional catalysts are often sufficient and more cost-effective.
| Catalyst System | Typical Loading (mol%) | Pros | Cons |
| Pd(PPh₃)₄ | 1 - 5 | Readily available, well-understood, effective for many aryl bromides.[12] | Air-sensitive, may require higher temperatures/loadings. |
| Pd(OAc)₂ + Ligand | 0.1 - 2 | Highly versatile, allows for ligand screening and optimization.[9] | Requires careful handling and addition of two components. |
| Pd/C (Heterogeneous) | 2 - 10 | Easy to remove by filtration, reusable.[13] | Can be less active, may require higher temperatures, potential for metal leaching. |
| PEPPSI™-IPr (NHC) | 0.5 - 2 | Highly active and stable, good for challenging substrates.[7] | Higher cost compared to traditional catalysts. |
Q: What is the purpose of degassing, and what is the best way to do it? A: Degassing removes dissolved oxygen from your solvent(s). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions and promoting side reactions like homocoupling.[5][10] For scaling up, two methods are common:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For rigorously oxygen-free conditions, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against your starting materials. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being less polar than a boronic acid but more polar than a dibromide, should have a distinct Rf value. For more quantitative analysis, HPLC or GC-MS can be used on small aliquots.
IV. Detailed Experimental Protocol
This protocol is a robust starting point for the gram-scale synthesis of this compound via Route A.
Reagents & Materials:
-
1-Bromo-4-nitrobenzene (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in a heating mantle on a magnetic stir plate.
-
Solvent Degassing: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for at least 30 minutes.
-
Reagent Addition: To the reaction flask, add 1-bromo-4-nitrobenzene, 4-bromophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with argon for 10-15 minutes.
-
Solvent & Catalyst Addition: Using a cannula or syringe, add the degassed dioxane/water solvent mixture to the flask. Follow this by adding the Pd(PPh₃)₄ catalyst. The mixture will likely turn yellow/orange.
-
Reaction: Begin stirring and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the limiting starting material), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
V. Safety Considerations
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14][15]
-
1-Bromo-4-nitrobenzene: Similar toxicity profile to the product. Handle with care.[15]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle exclusively in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, according to your institution's hazardous waste guidelines.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes. (2025). Benchchem.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. (2025). Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. (2025). Benchchem.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- 1,1'-Biphenyl, 2-methyl-4'-nitro. (n.d.). Organic Syntheses Procedure.
- Optimization in reaction conditions for Suzuki coupling reactions... (n.d.).
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). Benchchem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025).
- 4'-Bromo-2-nitro-biphenyl synthesis. (n.d.). ChemicalBook.
- Ullmann condens
- Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. (n.d.).
- Struggling with Suzuki Reaction. (2024). Reddit.
- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
- This compound. (n.d.). Apollo Scientific.
- This compound. (n.d.). PubChem.
- This compound, min 98%, 5 grams. (n.d.). CP Lab Safety.
- CAS 6242-98-4 this compound. (n.d.). BOC Sciences.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Synthesis process of 4-bromo-4' -propylbiphenyl. (n.d.).
- SAFETY DATA SHEET - 4-Nitrobiphenyl. (2015). Chem Service.
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. (2014). Thermo Fisher Scientific.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017).
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.).
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. 6242-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Characterization of Unexpected Byproducts in 4-Bromo-4'-nitrobiphenyl Reactions
Welcome to the technical support center for reactions involving 4-bromo-4'-nitrobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using this versatile reagent in common cross-coupling reactions. Here, we address frequently encountered issues, with a focus on the identification and mitigation of unexpected byproducts. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to common problems encountered during reactions with this compound, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
FAQ 1: Suzuki-Miyaura Coupling Issues
Question: I am performing a Suzuki-Miyaura coupling with this compound and my yield of the desired biaryl product is low. My analysis shows several unexpected signals. What are the likely byproducts and why are they forming?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are commonly due to several competing side reactions. The electron-withdrawing nature of the nitro group generally makes the C-Br bond susceptible to oxidative addition to the palladium catalyst, which is favorable.[1][2][3] However, other pathways can compete, leading to the formation of distinct byproducts.
The most common unexpected byproducts are:
-
4-Nitrobiphenyl (Dehalogenation/Hydrodehalogenation Product): This is often the major byproduct. It arises from the replacement of the bromine atom with a hydrogen atom.[4]
-
4,4'-Dinitrobiphenyl (Homocoupling of Aryl Halide): This byproduct results from the coupling of two molecules of this compound.
-
Biphenyl from Boronic Acid (Homocoupling of Boronic Acid): Your boronic acid partner can couple with itself to form a symmetrical biaryl. This is particularly prevalent if oxygen is not rigorously excluded from the reaction.[1][5]
-
4-Bromo-4'-aminobiphenyl (Nitro Group Reduction): Under certain conditions, the nitro group can be reduced to an amine. This may occur concurrently with the Suzuki coupling.[6]
The formation of these byproducts is mechanistically rooted in the intricacies of the palladium catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Byproducts
| Observed Byproduct | Potential Cause(s) | Recommended Solutions |
| 4-Nitrobiphenyl (Dehalogenation) | Formation of a palladium-hydride (Pd-H) species. Sources of hydride can include the base, solvent (e.g., alcohols), or water.[4] | 1. Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote reductive elimination of the desired product over dehalogenation.[4] 2. Base Selection: Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[4][7] 3. Solvent System: Employ aprotic solvents like dioxane, THF, or toluene. While a small amount of water is often necessary, ensure it is not in excess.[4][8] |
| Homocoupling Products | Aryl Halide Homocoupling: Can be promoted by certain palladium catalysts. Boronic Acid Homocoupling: Often caused by the presence of oxygen, which can lead to Pd(II) species that facilitate this pathway.[1][5] | 1. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.[7] 2. Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient. 3. Slow Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling. |
| 4-Bromo-4'-aminobiphenyl (Nitro Reduction) | The reducing agent for this transformation can be generated in situ. For example, phosphine ligands can be oxidized by water, generating H₂. Some solvent systems at high temperatures can also act as reducing agents.[6] | 1. Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this can often suppress the reduction of the nitro group. 2. Choice of Ligand: Be mindful of the potential for your phosphine ligand to act as a reductant. 3. Alternative Catalytic Systems: Consider catalysts and conditions known to be compatible with nitro groups. |
| Protodeboronation of Boronic Acid | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This can be promoted by excess water or strong bases, especially at elevated temperatures.[9] | 1. Anhydrous Conditions (with care): While some water is often beneficial, using anhydrous solvents can suppress this side reaction.[7] 2. Base Optimization: Strong bases like hydroxides can accelerate protodeboronation. Consider using carbonates or phosphates.[7] 3. Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation. |
FAQ 2: Buchwald-Hartwig Amination Issues
Question: I am attempting a Buchwald-Hartwig amination with this compound and an aliphatic amine. My main byproduct is 4-nitrobiphenyl. How can I favor the desired C-N coupling?
Answer:
The formation of 4-nitrobiphenyl (hydrodehalogenation) is a well-known competing pathway in Buchwald-Hartwig aminations.[10][11] It arises from a side reaction within the catalytic cycle where a palladium-hydride species is generated, which then leads to the reductive cleavage of the C-Br bond.
This side reaction is particularly competitive in reactions involving primary aliphatic amines, which can undergo β-hydride elimination from the palladium amide intermediate.[12]
Troubleshooting Guide: Buchwald-Hartwig Hydrodehalogenation
| Issue | Mechanistic Origin | Recommended Solutions |
| Formation of 4-Nitrobiphenyl | β-Hydride Elimination: The palladium amide intermediate can undergo β-hydride elimination, especially with primary amines, to form an imine and a Pd-H species. This Pd-H species then leads to hydrodehalogenation.[11][12] Other Pd-H Sources: Similar to Suzuki coupling, the base or solvent can also be a source of hydride. | 1. Ligand Selection: Employ sterically hindered and electron-rich ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are specifically designed to promote the desired C-N reductive elimination over competing pathways.[13] 2. Base Choice: Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are standard. However, the choice of base can be critical and may require screening. 3. Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are preferred. |
Part 2: Analytical Characterization of Byproducts
A crucial step in troubleshooting is the accurate identification of byproducts. A combination of chromatographic and spectroscopic techniques is essential.
Workflow for Byproduct Identification:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will show the consumption of starting materials and the appearance of new spots/peaks corresponding to the product and byproducts.[14]
-
Isolation: If possible, isolate the major byproducts using flash column chromatography.[15]
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproducts, which is often sufficient for initial identification. For example:
-
This compound (Starting Material): m/z ≈ 278/280 (due to Br isotopes)
-
4-Nitrobiphenyl (Dehalogenation): m/z ≈ 199
-
4,4'-Dinitrobiphenyl (Homocoupling): m/z ≈ 244
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. Key diagnostic signals to look for:
-
Dehalogenation: Disappearance of the characteristic splitting pattern of the brominated ring and the appearance of a new proton signal in its place.
-
Homocoupling: The molecule will be symmetric, leading to a simpler NMR spectrum than the starting material or desired product.
-
-
Part 3: Experimental Protocols & Visual Guides
General Protocol for a Troubleshooting Suzuki-Miyaura Reaction
This protocol is a starting point for optimizing the coupling of this compound, with a focus on minimizing byproduct formation.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[7]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add degassed solvent (e.g., Dioxane or Toluene) via syringe. A small amount of degassed water (e.g., 10:1 solvent:water) may be beneficial.[4][16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer, filter, and concentrate.[15]
-
Purification: Purify the crude product by flash column chromatography.[15]
Visualizing Competing Reaction Pathways
The following diagrams illustrate the key decision points in the catalytic cycles that lead to either the desired product or common byproducts.
Caption: Key fork in the Suzuki cycle leading to dehalogenation.
Caption: β-Hydride elimination as a source of hydrodehalogenation.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Wikipedia. (2023).
- National Institutes of Health. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
- Semantic Scholar.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. (2014). Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction. [Link]
- ResearchGate.
- National Institutes of Health. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. [Link]
- RUA. (2019). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
- Organic Chemistry Portal. (2011).
- Chemistry LibreTexts. (2023).
- Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Reddit. (2025).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ACS Publications. (2012).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- PubChem. This compound. [Link]
- CP Lab Safety. This compound, min 98%, 5 grams. [Link]
- PubMed Central. (2015). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Increase the Regioselectivity of Reactions Involving 4-Bromo-4'-nitrobiphenyl
Introduction: Navigating the Reactive Landscape of 4-Bromo-4'-nitrobiphenyl
This compound is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its rigid biphenyl core and distinct electronic properties.[1][2] However, its utility is intrinsically linked to the ability to selectively functionalize its key reactive sites. The molecule presents a classic regioselectivity challenge: how to precisely control reactions at the C-Br bond without engaging in undesired side reactions on either of the electronically distinct aromatic rings.
The presence of a bromine atom on one ring and a powerful electron-withdrawing nitro group on the other creates a polarized electronic environment. This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate these challenges. We will explore the fundamental principles governing its reactivity and provide field-proven troubleshooting strategies and protocols to enhance regioselectivity in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses core concepts related to the reactivity of this compound.
Q1: What are the primary reactive sites on this compound and how do electronic factors influence them?
A1: The molecule has two main regions of reactivity governed by its electronic structure:
-
The C-Br Bond: This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The reaction initiates via oxidative addition of a low-valent palladium catalyst into the C-Br bond, which is generally weaker and more susceptible to this process than the C-H or C-N bonds.[3][4]
-
The Nitro-Substituted Ring: The strong electron-withdrawing nature of the nitro group (−NO₂) significantly depletes electron density on the ring to which it is attached, particularly at the ortho and para positions.[5][6] This activation makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) if a potent nucleophile is present. While the C-NO₂ bond itself is strong, other leaving groups on this ring would be highly activated.
The diagram below illustrates the molecule's electronic landscape, highlighting the electrophilic C-Br bond as the primary site for cross-coupling and the electron-deficient nature of the nitro-bearing ring.
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 3: Data Presentation & Key Protocols
To aid in experimental design, the following table summarizes recommended starting conditions for achieving high regioselectivity in common cross-coupling reactions.
Table 1: Recommended Conditions for Selective Cross-Coupling of this compound
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | Use boronic esters (e.g., pinacol) to minimize protodeboronation. [7] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Cs₂CO₃ (1.5) | Dioxane | 100 | Avoid strong alkoxide bases to prevent substrate degradation. [8] |
| Heck | Pd(OAc)₂ (2%) | P(o-tolyl)₃ (4%) | K₂CO₃ (2.0) | DMF or NMP | 110-120 | Regioselectivity on the alkene partner is governed by sterics and electronics. [9][10] |
Experimental Protocol 1: High-Selectivity Suzuki-Miyaura Coupling
This protocol is optimized to favor the desired C-C bond formation while minimizing common side reactions.
Objective: To couple this compound with a generic arylboronic acid with high selectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%) [11][12]* Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask to create a 10:1 mixture (e.g., 5 mL toluene, 0.5 mL water). The total concentration should be ~0.1-0.2 M with respect to the aryl bromide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Mechanism
Understanding the catalytic cycle is key to troubleshooting. The diagram below shows a simplified cycle for the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step that confers regioselectivity.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
By focusing on optimizing each step of this cycle—particularly through the strategic selection of ligands and bases—researchers can effectively control the regiochemical outcome of their reactions with this compound.
References
- Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
- Barday, S. J., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(31), 9694-9705. [Link]
- Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Kotala, J., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. Chemistry – A European Journal. [Link]
- Kotala, J., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions.
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
- Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
- Czarnik, A. W. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]
- Chemistry LibreTexts (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Chemistry Stack Exchange (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Hartwig, J. F., et al. (2002). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Journal of the American Chemical Society, 124(49), 14516-14524. [Link]
- El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18361-18385. [Link]
- Sigman, M. S., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(40), 35919-35929. [Link]
- The Organic Chemistry Tutor (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Wang, C., et al. (2018). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Scientific Reports, 8(1), 1629. [Link]
- Nakao, Y., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]
- Karpenko, I., & Standfest-Hauser, C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2682-2715. [Link]
- N. S. Narasimhan, & R. S. Mali (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-149. [Link]
- Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Markiewicz, W., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(18), 6149-6157. [Link]
- Fairlamb, I. J. S., et al. (2015). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene...
- National Center for Biotechnology Information (n.d.). This compound.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Cid, J. M., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10729-10736. [Link]
- Gille, G., & Meyer, K. (2003). Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. Acta Crystallographica Section B: Structural Science, 59(Pt 2), 245-255. [Link]
- ResearchGate (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Lee, C. K., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Kromann, J. C., et al. (2022). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry, 18, 1378-1388. [Link]
- CP Lab Safety (n.d.). This compound, min 98%, 5 grams. CP Lab Safety. [Link]
- Wang, Y., et al. (2025). Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficiency. ChemRxiv. [Link]
- Wang, Y., et al. (2025). Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficiency OLEDs. ChemRxiv. [Link]
- Holman, T. R., et al. (2013). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 42(31), 11371-11379. [Link]
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4-Bromo-4'-nitrobiphenyl vs 4-chloro-4'-nitrobiphenyl reactivity in cross-coupling
An In-Depth Guide to the Cross-Coupling Reactivity of 4-Bromo-4'-nitrobiphenyl vs. 4-Chloro-4'-nitrobiphenyl
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides a detailed, evidence-based comparison of the reactivity between two structurally similar yet distinct substrates: this compound and 4-chloro-4'-nitrobiphenyl.
Our analysis moves beyond simple statements of reactivity trends to explore the underlying physicochemical principles. We will dissect the role of bond dissociation energy, the kinetics of oxidative addition, and the strategic selection of catalyst systems that enable the activation of these substrates in widely-used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Decisive Factor: Carbon-Halogen (C-X) Bond Activation
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the strength of its carbon-halogen (C-X) bond. The established reactivity trend for aryl halides is I > Br > OTf > Cl , a sequence directly inverse to their respective bond dissociation energies (BDEs).[1][2]
The cleavage of the C-X bond occurs during the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[2] In this step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The energy required to break this bond represents a significant portion of the activation energy for the entire process.
Key Physicochemical Drivers of Reactivity:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is intrinsically weaker than the carbon-chlorine (C-Cl) bond.[1][2] Less energy is therefore required to cleave the C-Br bond, leading to a faster oxidative addition.[2]
-
Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium(0) center, lowering the activation barrier for this critical step.[2]
Caption: Relative activation energy (Ea) for C-Br vs. C-Cl bond activation.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. When comparing this compound and its chloro-analogue, the difference in reactivity necessitates distinct catalytic systems and conditions to achieve high yields. While aryl bromides are reactive with standard palladium catalysts, aryl chlorides often require more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3][4][5]
| Feature | This compound | 4-Chloro-4'-nitrobiphenyl | Rationale & Reference |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Aryl chlorides require more active, electron-rich catalyst systems to overcome the higher activation energy of C-Cl bond cleavage.[3][6] |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-donating biarylphosphine ligands are crucial for activating the less reactive C-Cl bond.[3][7] |
| Reaction Temp. | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often needed to provide the necessary energy for the more difficult oxidative addition to the C-Cl bond. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | The slower rate of oxidative addition for aryl chlorides typically leads to longer reaction times.[4] |
| Yield | Generally High | High (with optimized catalyst) | With the right catalyst system, high yields are achievable for both, but conditions for the chloride are more demanding.[8] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for constructing C-N bonds, crucial for synthesizing countless pharmaceutical compounds. The reactivity disparity observed in Suzuki coupling is mirrored here. Activating the C-Cl bond for amination typically requires more potent catalyst systems compared to the C-Br bond.[7][9]
| Feature | This compound | 4-Chloro-4'-nitrobiphenyl | Rationale & Reference |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos | The amination of aryl chlorides is significantly more challenging and requires highly active and sterically hindered ligands like XPhos.[10] |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LHMDS | Strong, non-nucleophilic bases are essential, with stronger bases sometimes required for the less reactive chloride. |
| Temperature | 80 - 110 °C | 100 - 120 °C | As with C-C coupling, higher thermal energy is often necessary to promote the C-Cl bond activation. |
| Yield | Generally High | Moderate to High | Yields for aryl chloride amination are highly dependent on the efficacy of the chosen ligand and catalyst.[7] |
Experimental Protocols: A Practical Comparison
The following protocols provide a generalized framework for a Suzuki-Miyaura coupling reaction. They are designed to highlight the different conditions typically required for activating the bromo- versus the chloro-substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Standard Conditions)
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-4'-nitrobiphenyl (Optimized Conditions)
-
Materials:
-
4-Chloro-4'-nitrobiphenyl (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane, degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-chloro-4'-nitrobiphenyl, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: HPLC vs. GC-MS for the Purity Analysis of 4-Bromo-4'-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and pharmaceutical development, the purity of intermediates like 4-Bromo-4'-nitrobiphenyl is not merely a quality metric; it is a cornerstone of reproducibility, safety, and final product efficacy. The presence of even trace impurities can alter reaction kinetics, introduce toxicological risks, or compromise the structural integrity of a final active pharmaceutical ingredient (API). Therefore, the selection of an appropriate analytical technique for purity assessment is a critical decision.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. Moving beyond a simple listing of specifications, we will explore the causal relationships behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide you in selecting the most robust and reliable method for your specific analytical challenge.
Understanding the Analyte: Physicochemical Profile of this compound
Before comparing analytical techniques, we must first understand the molecule . This compound (C₁₂H₈BrNO₂) is a solid aromatic compound with a molecular weight of approximately 278.10 g/mol .[1][2] Its structure, featuring a biphenyl core with a bromine atom and a nitro group, imparts a specific set of properties that dictate its analytical behavior:
-
Polarity: The nitro group introduces significant polarity, while the brominated phenyl ring is hydrophobic. This amphiphilic nature makes it well-suited for reversed-phase chromatography.
-
Volatility: It has a high melting point (173 °C) and a predicted boiling point of 386.9 °C.[3] This low volatility presents a significant challenge for gas chromatography, which requires the analyte to be readily vaporized.
-
Thermal Stability: The nitro group (-NO₂) is known to be susceptible to thermal degradation at elevated temperatures. This is the single most critical factor to consider when evaluating the suitability of GC-MS.
-
UV Absorbance: The conjugated aromatic system provides strong ultraviolet (UV) absorbance, making it an excellent candidate for UV-based detection in HPLC.[1]
Principles of the Techniques: A Tale of Two Phases
Both HPLC and GC-MS are separation sciences, but they operate on fundamentally different principles dictated by the physical state of the mobile phase.[4]
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[4][5] Because the entire process occurs at or near ambient temperature, HPLC is exceptionally versatile and is the premier technique for analyzing compounds that are non-volatile or thermally fragile.[4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for volatile and thermally stable compounds.[4][6] It separates components based on their partitioning between a gaseous mobile phase (an inert carrier gas) and a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific and sensitive detector, providing detailed structural information based on the mass-to-charge ratio of ionized fragments.[7]
Head-to-Head Comparison for this compound Analysis
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is best suited for the analyte and the analytical goal.[6] The following table summarizes the key considerations for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4] |
| Analyte Suitability | Excellent. Well-suited for non-volatile and thermally labile compounds.[6][7] The analyte's properties are ideal for reversed-phase HPLC. | Challenging. Requires high temperatures for volatilization, posing a significant risk of thermal degradation of the nitro group.[8] |
| Sensitivity & Selectivity | High sensitivity with UV detection. Selectivity is excellent and can be fine-tuned by altering the mobile phase or stationary phase (e.g., C18 vs. Biphenyl).[9][10] | Potentially higher sensitivity and superior selectivity due to mass filtering.[11] However, this is contingent on the analyte surviving the inlet and column without degradation. |
| Speed of Analysis | Modern UHPLC systems can achieve run times of 5-15 minutes. | Typically faster for volatile compounds, but the required high-temperature program for this analyte may lead to longer run times (15-25 min).[5] |
| Risk of Analyte Degradation | Very Low. Analysis is performed at or near room temperature, preserving the analyte's integrity. | High. The high temperatures required at the injector port (>250 °C) and oven can cause the nitro group to degrade, leading to inaccurate purity results and potential misidentification of impurities. |
| Impurity Identification | Limited with UV detection; requires collection of fractions for further analysis. Coupling with MS (LC-MS) provides definitive identification.[12] | Excellent. The mass spectrometer provides detailed fragmentation patterns that can be used to identify unknown impurities by comparison to spectral libraries.[6][7] |
| Primary Application | Robust, routine purity determination and quantification. Ideal for quality control (QC) and stability-indicating assays.[7][13] | Impurity structural elucidation. Best used as a complementary technique to identify volatile or thermally stable impurities, or if HPLC-MS is unavailable. |
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for method development.[10] As a core principle of scientific integrity, every method must be validated to ensure it is fit for purpose, demonstrating specificity, accuracy, precision, and linearity.[14][15]
Protocol 1: HPLC-UV Method for Robust Purity Quantification
This method is designed for the accurate and routine quantification of this compound purity. The choice of a biphenyl stationary phase is deliberate; it offers unique π-π interactions with the aromatic rings of the analyte, potentially providing enhanced selectivity for closely related aromatic impurities compared to a standard C18 column.[9][16][17]
Workflow for HPLC-UV Purity Analysis
Caption: A typical workflow for HPLC-UV purity analysis.
Instrumentation & Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade.
-
Formic Acid, 0.1% (optional, to improve peak shape).
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water (with 0.1% Formic Acid, if needed).
-
Solvent B: Acetonitrile (with 0.1% Formic Acid, if needed).
-
Degas both solvents prior to use.[4]
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound standard at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare sample solutions at the same concentration. Ensure complete dissolution, using sonication if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Solvent A (Water) % Solvent B (ACN) 0.0 50 50 15.0 5 95 20.0 5 95 20.1 50 50 | 25.0 | 50 | 50 |
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on the retention time of the standard injection.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
For a validated method, specificity should be confirmed, often using a PDA detector to assess peak purity.[12]
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol is intended for the structural elucidation of volatile or semi-volatile impurities. Crucial Causality: The choice of a lower-than-typical injector temperature (e.g., 260 °C) and a rapid oven ramp is a deliberate attempt to minimize the analyte's residence time at high temperatures, thereby reducing the risk of on-column degradation. The method's trustworthiness hinges on a self-validating step: analyzing a known pure standard to check for any degradation products generated by the method itself.
Workflow for GC-MS Impurity Identification
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6242-98-4: 4-Bromo-4′-nitro-1,1′-biphenyl | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. amptechfl.com [amptechfl.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. wjarr.com [wjarr.com]
- 16. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Purity Determination: Leveraging Quantitative NMR for 4-Bromo-4'-nitrobiphenyl
In the landscape of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For researchers, scientists, and drug development professionals, an accurate purity assessment of intermediates like 4-Bromo-4'-nitrobiphenyl is critical for the integrity of subsequent synthetic steps and the validity of biological assays. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination, comparing its performance and principles against established chromatographic techniques.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike many analytical techniques that rely on the comparison of a signal response to that of a chemically identical reference standard (external calibration), ¹H qNMR operates on a fundamental principle of nuclear physics. The area (integral) of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[1][2] This inherent relationship makes qNMR a primary ratio method of measurement, capable of determining the purity or concentration of a substance by co-dissolving it with a certified internal standard of a different chemical structure.[3][4]
This distinction is pivotal. It allows for the accurate quantification of novel compounds or instances where a certified standard of the analyte is unavailable.[5] The technique is non-destructive, provides rich structural information simultaneously, and is increasingly recognized by regulatory bodies like the United States Pharmacopeia (USP) as a powerful tool for quantitative analysis.[2][3][6][7]
The purity of the analyte (Purity_a) is calculated using the following equation, which relates the integrated signals of the analyte and the internal standard to their known properties:
Purity_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
a : Analyte (this compound)
-
std : Internal Standard
Experimental Protocol: qNMR Purity Assay of this compound
This section details a robust, self-validating protocol for determining the purity of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Step 1: Method Planning and Material Selection
Analyte: this compound
Internal Standard (IS) Selection: The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[11]
-
Criteria: The ideal standard must have high, certified purity (≥99%), be stable, non-reactive with the analyte or solvent, and possess sharp NMR signals in a region free from analyte or impurity peaks.[11][12]
-
Selected Standard: Maleic acid is an excellent choice. It is highly pure, stable, and exhibits a sharp singlet for its two vinyl protons around 6.3-6.5 ppm (in DMSO-d₆), a region typically clear of signals from aromatic compounds like this compound.
-
Internal Standard Properties:
-
Molar Mass (M_std): 116.07 g/mol
-
Number of Protons for selected signal (N_std): 2 (vinyl protons)
-
Solvent Selection:
-
Requirement: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[1][13]
-
Selected Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds.
Step 2: Sample Preparation
Precision in this step is paramount as qNMR results are directly dependent on the accurately weighed masses of the analyte and standard.
-
Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-25 mg of this compound into a clean, dry vial. Record the mass (m_a) precisely.
-
Adding the Standard: Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the mass (m_std) precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[1]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the vial thoroughly until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is essential.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 3: NMR Data Acquisition
Acquisition parameters must be optimized for quantification, which differs significantly from routine structural elucidation.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Key Parameters:
-
Pulse Angle: Set to a 90° pulse to ensure maximum signal excitation for all nuclei.[1]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all protons of interest (in both the analyte and standard) to fully return to thermal equilibrium. A conservative delay of 5 to 7 times the longest spin-lattice relaxation time (T₁) is required. For most small molecules, a d1 of 30-60 seconds is a safe starting point. Insufficient relaxation delay is a primary source of systematic error.[14]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is crucial for obtaining reliable results.
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID).
-
Correction: Manually and meticulously perform phase and baseline correction across the entire spectrum to ensure accurate integration. Automated routines can be used but should be visually verified.[1]
-
Signal Selection and Integration:
-
Analyte (a): Identify a well-resolved signal from this compound that does not overlap with any impurity or solvent signals. The aromatic region will contain several doublets. Select a clear signal, for instance, a doublet corresponding to 2 protons. Integrate this signal (I_a) and note the number of protons it represents (N_a = 2).
-
Standard (std): Integrate the sharp singlet from maleic acid around 6.3-6.5 ppm (I_std). This signal represents 2 protons (N_std = 2).
-
-
Calculation: Apply the values to the purity equation.
Example Calculation:
-
m_a = 20.15 mg
-
m_std = 8.05 mg (Purity_std = 99.9%)
-
M_a = 278.1 g/mol
-
M_std = 116.07 g/mol
-
I_a = 1.00 (from a 2H doublet) -> N_a = 2
-
I_std = 1.05 (from the 2H singlet) -> N_std = 2
Purity_a = (1.00 / 1.05) * (2 / 2) * (278.1 / 116.07) * (8.05 / 20.15) * 99.9% Purity_a = 0.952 * 1 * 2.396 * 0.3995 * 99.9% Purity_a = 91.0%
Visualizing the Workflow
To ensure clarity and reproducibility, the entire experimental process can be visualized as a structured workflow.
Caption: Workflow for qNMR Purity Determination.
A Comparative Perspective: qNMR vs. Chromatographic Methods
While qNMR offers absolute quantification, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are industry workhorses for purity analysis.[15] Understanding their relative strengths is key to selecting the appropriate technique.
| Feature | Quantitative NMR (qNMR) | HPLC (with UV Detector) | GC (with FID Detector) |
| Principle | Primary ratio method; signal is proportional to the number of nuclei. | Comparative; relies on response factor from an external calibration curve. | Comparative; relies on response factor from an external calibration curve. |
| Reference Standard | Requires a certified standard of a different compound.[5] | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Sample State | Non-destructive; sample can be recovered.[2] | Destructive. | Destructive. |
| Sensitivity | Lower (µg to mg range).[15] | High (ng to pg range).[15] | Very high for volatile compounds (pg to fg range).[15] |
| Resolution | Lower than chromatography; relies on spectral dispersion. | High; excellent for separating closely related non-volatile impurities.[15] | Very high; excellent for separating volatile compounds and isomers.[16] |
| Structural Info | High; provides definitive structural confirmation simultaneously.[13] | Limited to retention time and UV spectrum. | Limited to retention time; can be coupled with MS for structural data.[15] |
| Speed | Fast per sample once method is established (5-15 min).[15] | Moderate; requires column equilibration and gradient elution. | Fast for volatile compounds. |
| Universality | Nearly universal detection for proton-containing molecules. | Analyte must have a chromophore for UV detection. | Analyte must be volatile and thermally stable. |
Decision Framework for Purity Analysis
The choice of method is dictated by the analytical objective.
Caption: Decision guide for selecting a purity analysis method.
Conclusion: An Integrated Approach to Purity Assurance
For the determination of purity of key intermediates like this compound, qNMR is not just an alternative but a superior method when absolute quantification is the goal. Its foundation as a primary ratio technique eliminates the dependency on analyte-specific reference standards, providing a high degree of confidence and traceability.[2] While HPLC and GC excel in resolving and detecting trace-level impurities, qNMR offers the unique advantage of delivering purity and structural identity in a single, non-destructive experiment.[6]
In a rigorous drug development environment, a holistic approach is often best. Chromatographic methods can be employed to screen for and identify impurities, while qNMR provides the definitive, absolute purity value of the bulk material. This integrated strategy, grounded in the principles outlined by regulatory bodies such as the ICH, ensures the highest confidence in compound quality, paving the way for successful research and development.[17][18][19]
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Emery Pharma.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education, 94(11), 1798-1801.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
- What is qNMR and why is it important? (2024). Mestrelab Resources.
- Ihara, T., et al. (2018). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 66(1), 25-31.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2023, December 29). YouTube.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024). Patsnap Eureka.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc.
- Sorensen, D., et al. (2020). Stimuli Article (qNMR). US Pharmacopeia (USP).
- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022). ECA Academy.
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
- Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar.
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation, 11(2), 115-121.
- Sorensen, D. (n.d.). Setting standards: Revision of USP general chapters <761>/<1761>. panic nmr.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2018). ResearchGate.
- ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA).
- What is qNMR (quantitative NMR)?. (n.d.). JEOL Ltd.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. (1999).
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. (2015). PubMed Central.
- This compound, min 98%, 5 grams. (n.d.). CP Lab Safety.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- Small Molecule Analysis. (n.d.). AxisPharm.
- How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014). ResearchGate.
- Small Molecule Identification and Purity Testing. (2023). Medistri SA.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. usp.org [usp.org]
- 4. azom.com [azom.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 6242-98-4 [chemicalbook.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Small Molecule Analysis | AxisPharm [axispharm.com]
- 17. tasianinch.com [tasianinch.com]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative study of different catalysts for Suzuki coupling of 4-Bromo-4'-nitrobiphenyl
For researchers and professionals in drug development and materials science, the synthesis of substituted biphenyls is a foundational process. Among the available synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 4-bromo-4'-nitrobiphenyl, a key precursor for various functional materials and pharmaceutical intermediates. By examining the performance of traditional, modern, and heterogeneous catalysts, this document aims to equip scientists with the knowledge to select the optimal catalytic system for their specific needs, balancing reaction efficiency, substrate scope, and operational simplicity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, particularly the ligand coordinated to the palladium center, is crucial as it influences the rates of these elementary steps and, consequently, the overall efficiency and scope of the reaction. For a substrate like this compound, which contains an electron-withdrawing nitro group and a somewhat sterically demanding biphenyl scaffold, the catalyst's electronic and steric properties are paramount for achieving high yields.
Comparative Analysis of Catalyst Performance
The following table summarizes the expected performance of different classes of palladium catalysts for the Suzuki coupling of this compound. The data is compiled from studies on structurally similar aryl bromides, providing a reliable framework for catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | 1-5 | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 70-85 | The classical, versatile catalyst; may require higher temperatures and longer reaction times for challenging substrates.[2][3] |
| Pd(OAc)₂ / SPhos | 0.5-2 | K₃PO₄ | Toluene or Dioxane | Room Temp - 100 | 2-12 | >95 | Highly active for a broad range of aryl bromides, including electron-deficient and sterically hindered ones.[4][5] |
| PEPPSI-IPr | 0.1-1 | K₂CO₃ or Cs₂CO₃ | Dioxane or t-AmylOH | 80-110 | 1-6 | >95 | N-Heterocyclic carbene (NHC) catalyst with excellent thermal stability and high activity, particularly for unreactive aryl chlorides and bromides.[6] |
| Pd/C (ligand-free) | 5-10 | K₂CO₃ or NaHCO₃ | H₂O or EtOH/H₂O | Room Temp - 80 | 4-24 | 85-95 | A heterogeneous, ligand-free, and recyclable catalyst, offering operational simplicity and greener reaction conditions.[7][8] |
In-Depth Discussion of Catalyst Systems
Traditional Phosphine Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
For decades, Pd(PPh₃)₄ has been the workhorse of palladium-catalyzed cross-coupling reactions. Its commercial availability and ease of handling make it an attractive first choice. However, for substrates like this compound, the relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine ligand can lead to slower reaction rates, necessitating higher catalyst loadings and elevated temperatures. While reliable, it may not be the most efficient option for demanding applications.
Modern Bulky Phosphine Ligands: The Buchwald Ligands (e.g., SPhos)
The development of bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki-Miyaura couplings.[4][5] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of SPhos facilitates the reductive elimination of the often sterically congested biaryl product, while its electron-rich nature promotes the initial oxidative addition of the aryl bromide to the Pd(0) center. This results in significantly higher turnover numbers and allows for reactions to be conducted under milder conditions, often at room temperature, with lower catalyst loadings. For the coupling of this compound, a catalyst system based on a Buchwald ligand like SPhos is expected to provide excellent yields in a shorter reaction time.
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-IPr
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and exceptional thermal stability.[6] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is a commercially available, air- and moisture-stable Pd(II)-NHC precatalyst that is readily reduced in situ to the active Pd(0) species. The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition at high temperatures, making these catalysts highly robust and efficient for challenging substrates. For the Suzuki coupling of this compound, a PEPPSI-IPr catalyst is anticipated to exhibit high activity and provide the product in excellent yield with a short reaction time.
Heterogeneous Ligand-Free Catalyst: Palladium on Carbon (Pd/C)
In the pursuit of more sustainable and cost-effective chemical processes, heterogeneous catalysts have gained significant attention. Palladium on carbon (Pd/C) offers a ligand-free approach to the Suzuki-Miyaura coupling.[7][8] This system is particularly attractive due to the ease of catalyst separation from the reaction mixture by simple filtration, allowing for its reuse. While ligand-free systems may sometimes exhibit lower activity compared to their homogeneous counterparts with sophisticated ligands, they can be highly effective, especially when conducted in aqueous media which can promote the reaction rate. For the synthesis of 4,4'-dinitrobiphenyl, a Pd/C-catalyzed reaction in a water-based solvent system presents a green and economically viable option.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of this compound using the discussed catalyst systems.
Caption: Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (6 mL), ethanol (2 mL), and water (2 mL).
-
To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Using Pd(OAc)₂ / SPhos
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add potassium phosphate (2.0 mmol) and degassed toluene (5 mL).
-
Stir the reaction mixture at 80 °C for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Using PEPPSI-IPr
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with PEPPSI-IPr (0.005 mmol, 0.5 mol%), this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add degassed 1,4-dioxane (5 mL).
-
Seal the vessel and heat the mixture to 100 °C for 1-6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Using Pd/C
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), sodium bicarbonate (2.0 mmol), and 10% Pd/C (0.05 mmol, 5 mol%).
-
Add a mixture of water and ethanol (1:1, 10 mL).
-
Stir the mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of this compound significantly impacts the reaction's efficiency and practicality. While traditional catalysts like Pd(PPh₃)₄ offer a reliable and straightforward option, modern bulky phosphine ligands such as SPhos and robust N-heterocyclic carbene-based catalysts like PEPPSI-IPr provide superior performance, especially for this electron-deficient and sterically relevant substrate, enabling milder conditions and shorter reaction times. For applications where sustainability and ease of catalyst removal are priorities, the heterogeneous Pd/C system presents a compelling ligand-free alternative. Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including scale, cost, and desired purity of the final product. This guide provides the foundational data and protocols to empower researchers to make an informed decision for their synthetic endeavors.
References
- ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate.
- WWJMRD. Recent Advances in the development of Suzuki Miyura Coupling Reactions. WWJMRD.
- PubMed. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed.
- ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
- ResearchGate. Heterogeneous Pd/C-Catalyzed Ligand-Free, Room-Temperature Suzuki–Miyaura Coupling Reactions in Aqueous Media. Request PDF.
- ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- ResearchGate. Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... ResearchGate.
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Request PDF.
- ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate.
- Royal Society of Chemistry. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chemical Communications.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Request PDF.
- Royal Society of Chemistry. Ligand-free Pd catalyzed cross-coupling reactions in an aqueous hydrotropic medium. Green Chemistry.
- MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate.
- Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate.
- MDPI. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 7. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 4-Bromo-4'-nitrobiphenyl: A Modern Perspective on a Classic Transformation
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of modern organic synthesis, the formation of biaryl scaffolds remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, 4-Bromo-4'-nitrobiphenyl stands as a crucial intermediate, its structure poised for further functionalization. The selection of a synthetic route to this valuable compound is a critical decision, balancing classical efficiency with the modern imperatives of speed, sustainability, and elegance. This guide provides a comprehensive comparison of a novel, microwave-assisted Suzuki-Miyaura coupling against two established pillars of C-C bond formation: the traditional Suzuki-Miyaura coupling and the Ullmann reaction. Our analysis moves beyond a mere recitation of yields, delving into the mechanistic underpinnings, practical execution, and green chemistry metrics of each pathway.
The Contenders: Three Routes to a Key Intermediate
The synthesis of this compound can be approached through several well-established cross-coupling methodologies. Here, we evaluate a modern, rapid approach alongside two classical methods, each with its own distinct advantages and considerations.
-
The New Contender: Microwave-Assisted Suzuki-Miyaura Coupling: This approach leverages the principles of microwave chemistry to dramatically accelerate the well-regarded Suzuki-Miyaura reaction. By directly and efficiently heating the reaction mixture, this method promises significant reductions in reaction times and potentially cleaner reaction profiles.[1][2]
-
The Established Workhorse: Conventional Suzuki-Miyaura Coupling: A Nobel Prize-winning reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide is a mainstay in organic synthesis due to its mild conditions and high functional group tolerance.[3]
-
The Classic Approach: The Ullmann Reaction: As one of the earliest transition-metal-catalyzed cross-coupling reactions, the copper-mediated Ullmann condensation offers a palladium-free alternative for the formation of biaryl linkages.[4][5]
Performance Head-to-Head: A Quantitative Comparison
The choice of a synthetic route is often dictated by a pragmatic assessment of its performance. The following table provides a comparative overview of the key metrics for the synthesis of this compound via our three selected methods. It is important to note that direct side-by-side comparative studies for this specific molecule are not abundant in the literature; therefore, the data presented is a synthesis of representative protocols.
| Metric | Microwave-Assisted Suzuki-Miyaura Coupling | Conventional Suzuki-Miyaura Coupling | Conventional Ullmann Reaction |
| Typical Yield | >90% | ~85-95% | ~70-85% |
| Reaction Time | 5-30 minutes | 4-24 hours | 12-48 hours |
| Reaction Temperature | 100-150 °C | 70-100 °C | 150-220 °C |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper-based (e.g., Cu powder, CuI) |
| Purity of Crude Product | Generally high | High | Variable, often requires extensive purification |
Delving Deeper: The "Why" Behind the "How"
A true understanding of these synthetic methods requires an appreciation for their underlying mechanisms. This knowledge empowers the chemist to troubleshoot, optimize, and adapt these reactions to new challenges.
The Suzuki-Miyaura Catalytic Cycle: A Dance of Palladium
The Suzuki-Miyaura reaction, whether conducted under conventional heating or with microwave assistance, proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of a starting aryl bromide.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Microwave irradiation is understood to accelerate this cycle by rapidly and efficiently heating the polar reaction mixture, leading to faster reaction rates.[1][7] The energy is transferred directly to the molecules, bypassing the slower process of conventional heating.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Ullmann Reaction: A Copper-Mediated Pathway
The mechanism of the Ullmann reaction is more debated than that of the Suzuki-Miyaura coupling, with several potential pathways proposed.[8][9] A commonly accepted mechanism for the C-C bond formation involves the following key steps:
-
Formation of an Organocopper Intermediate: The copper catalyst reacts with an aryl halide to form an organocopper species.
-
Oxidative Addition/Reductive Elimination or Concerted Pathway: This organocopper intermediate can then react with a second molecule of aryl halide, possibly through an oxidative addition to a Cu(III) species followed by reductive elimination, or through a more concerted process, to form the biaryl product.[10][11]
The higher temperatures typically required for the Ullmann reaction are necessary to overcome the activation energy for these steps.[5]
Caption: A simplified representation of a possible Ullmann reaction pathway.
Experimental Protocols: Your Guide to the Bench
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using the three discussed methods. These are intended as a starting point, and optimization may be necessary depending on the specific laboratory conditions and reagent purity.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is designed for a rapid and efficient synthesis of this compound.[12][13]
-
Materials:
-
1-bromo-4-nitrobenzene
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave synthesis vial (10 mL) with a stir bar
-
-
Procedure:
-
To a 10 mL microwave synthesis vial, add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
-
Protocol 2: Conventional Suzuki-Miyaura Coupling
This protocol follows a traditional thermal approach to the Suzuki-Miyaura coupling.[14][15]
-
Materials:
-
1-bromo-4-nitrobenzene
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).
-
Add 10 mL of a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Conventional Ullmann Reaction
This protocol outlines a classic Ullmann coupling for the synthesis of this compound.[16][17]
-
Materials:
-
1-bromo-4-nitrobenzene
-
4-bromoiodobenzene
-
Copper powder (activated)
-
Dimethylformamide (DMF)
-
High-temperature reaction vessel
-
-
Procedure:
-
To a high-temperature reaction vessel, add 1-bromo-4-nitrobenzene (1.0 mmol), 4-bromoiodobenzene (1.2 mmol), and activated copper powder (2.5 mmol).
-
Add 5 mL of anhydrous DMF.
-
Heat the reaction mixture to 180 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After cooling, filter the reaction mixture through a pad of celite to remove the copper residues, washing with ethyl acetate.
-
To the filtrate, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Green Chemistry: A Comparative Footprint
The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes.[18][19] When comparing these three synthetic routes, several key metrics come into play.
-
Atom Economy: The Suzuki-Miyaura reaction generally has a higher atom economy than the Ullmann reaction, as it incorporates a larger percentage of the atoms from the reactants into the final product.
-
Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating methods, as it heats the reaction mixture directly and rapidly.[2] The high temperatures and long reaction times of the Ullmann reaction make it the least energy-efficient of the three.
-
Solvent and Reagent Toxicity: While all three methods use organic solvents, the milder conditions of the Suzuki-Miyaura reactions may allow for the use of more environmentally benign solvent systems. The use of palladium, a precious metal, is a consideration for the Suzuki routes, while the Ullmann reaction relies on the more abundant but still potentially ecotoxic copper.
Caption: A comparative workflow for the synthesis of this compound.
Conclusion: A Clear Winner for the Modern Laboratory
Based on this comprehensive comparison, the Microwave-Assisted Suzuki-Miyaura coupling emerges as the superior synthetic route for the preparation of this compound in a research and development setting. Its dramatic reduction in reaction time, high yields, and cleaner reaction profiles, combined with its alignment with the principles of green chemistry, make it a compelling choice for the modern synthetic chemist.
While the conventional Suzuki-Miyaura coupling remains a robust and reliable method, its longer reaction times are a significant drawback in a fast-paced research environment. The Ullmann reaction, though a classic and palladium-free alternative, is hampered by its harsh reaction conditions, lower yields, and often more challenging purification.
For researchers, scientists, and drug development professionals, the adoption of microwave-assisted techniques for well-established transformations like the Suzuki-Miyaura coupling represents a significant step forward in efficiency, sustainability, and overall productivity.
References
- Hu, J., & Reddy, B.M. (Eds.). (2023).
- Jha, A. (2019). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Naina, S., Singh, R., & Ravichandran, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Organic Letters, 11(11), 2293–2296.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- RSC Publishing. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- MDPI. (2022). Green Chemistry Metrics, A Review.
- Wikipedia. (n.d.). Ullmann reaction.
- ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- The Journal of Organic Chemistry. (n.d.). Mechanism of the Ullmann Condensation1.
- National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- UniCA IRIS. (n.d.). Green metrics in mechanochemistry.
- National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
- MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
- SpringerLink. (n.d.). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness.
- OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:.
- ResearchGate. (n.d.). An Analysis of Published Synthetic Routes, Route Targets, and Reaction Types (2000–2020).
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). An Analysis of Published Synthetic Routes, Route Targets, and Reaction Types (2000–2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thalesnano.com [thalesnano.com]
- 18. mdpi.com [mdpi.com]
- 19. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromonitrobiphenyl Isomers
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and feasibility of a synthetic route. Bromonitrobiphenyls are a versatile class of compounds, serving as key intermediates in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and materials. However, not all isomers are created equal. The specific placement of the bromo and nitro substituents on the biphenyl scaffold dramatically influences their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of various bromonitrobiphenyl isomers in two of the most common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling. By understanding the interplay of electronic and steric effects, researchers can make informed decisions to optimize reaction conditions, improve yields, and streamline their synthetic strategies.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. In this reaction, a nucleophile displaces a leaving group (in this case, bromide) on an electron-deficient aromatic ring. The reactivity of bromonitrobiphenyl isomers in SNAr reactions is profoundly governed by the position of the electron-withdrawing nitro group relative to the bromine atom.
The Decisive Role of the Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.
Electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack. They stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. Crucially, this stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group.[3][4][5] When the nitro group is in the meta position, this resonance stabilization is not possible, leading to a significantly less stable intermediate and a much slower reaction rate.[3][4]
Caption: General mechanism of SNAr on an activated aryl halide.
Isomer Reactivity Comparison in SNAr Reactions
Let's consider four representative isomers to illustrate the differences in reactivity:
-
4'-Bromo-4-nitrobiphenyl: The nitro group is para to the biphenyl linkage on one ring, while the bromine is para on the other. The nitro group's electron-withdrawing effect is transmitted across the biphenyl system, but it does not directly stabilize the Meisenheimer complex on the bromine-bearing ring through resonance. Reactivity is therefore expected to be low.
-
4-Bromo-3-nitrobiphenyl: The nitro group is meta to the bromine atom. As explained, this position does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate. Consequently, this isomer is expected to be significantly less reactive than its ortho/para counterparts.[3][4]
-
2-Bromo-3-nitrobiphenyl: Similar to the isomer above, the nitro group is meta to the bromine. While there might be a slight inductive effect due to proximity, the lack of resonance stabilization renders it relatively unreactive in SNAr. Additionally, the ortho-bromo substituent introduces steric hindrance, which can further impede the approach of the nucleophile.
-
2-Bromo-4-nitrobiphenyl & 4-Bromo-2-nitrobiphenyl: In these isomers, the nitro group is para and ortho to the bromine atom, respectively. This positioning allows for maximum resonance stabilization of the Meisenheimer complex, making these isomers highly activated and the most reactive towards nucleophilic aromatic substitution.
Table 1: Predicted Relative Reactivity of Bromonitrobiphenyl Isomers in SNAr
| Isomer | Nitro Group Position Relative to Bromine | Key Factors | Predicted Relative SNAr Rate |
| 2-Bromo-4-nitrobiphenyl | para | Strong resonance stabilization | Very High |
| 4-Bromo-2-nitrobiphenyl | ortho | Strong resonance stabilization | High (may be slightly lower than para due to minor steric effects) |
| 4-Bromo-3-nitrobiphenyl | meta | No resonance stabilization | Low |
| 2-Bromo-3-nitrobiphenyl | meta | No resonance stabilization; Steric hindrance | Very Low |
| 4'-Bromo-4-nitrobiphenyl | (on other ring) | No direct resonance stabilization | Very Low |
Experimental Protocol: Comparative Kinetic Analysis of SNAr Reactions
This protocol describes a method for comparing the reaction rates of different bromonitrobiphenyl isomers with a common nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC) for monitoring.
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Bromonitrobiphenyl isomers (e.g., 4-bromo-3-nitrobiphenyl, 2-bromo-4-nitrobiphenyl)
-
Piperidine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)[6]
-
Internal Standard (e.g., decanophenone)
-
Quenching Solution (e.g., 0.1 M HCl in acetonitrile)
-
Reaction vials with septa, magnetic stir bars, heating block.
-
-
Preparation of Stock Solutions:
-
Prepare individual 0.2 M stock solutions of each bromonitrobiphenyl isomer in DMSO.
-
Prepare a 0.2 M stock solution of the internal standard in DMSO.
-
Prepare a 2.0 M stock solution of piperidine in DMSO.
-
-
Reaction Setup:
-
In separate, labeled reaction vials, add 1.0 mL of the respective isomer stock solution (0.2 mmol) and 1.0 mL of the internal standard stock solution (0.2 mmol).
-
Add 7.0 mL of DMSO to each vial to bring the initial volume to 9.0 mL.
-
Seal the vials and place them in a heating block pre-heated to 50 °C. Allow the solutions to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 1.0 mL of the 2.0 M piperidine stock solution (2.0 mmol) to each vial. This is time zero (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the aliquot by adding it to a labeled HPLC vial containing 900 µL of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would use a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve to relate peak area ratios to concentration.
-
Plot the concentration of the bromonitrobiphenyl isomer versus time for each reaction.
-
The initial slope of this curve will be proportional to the initial reaction rate, allowing for a quantitative comparison of isomer reactivity.
-
Part 2: Suzuki-Miyaura Coupling Reactivity
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[7] It is a cornerstone of modern synthesis, particularly for creating biaryl structures. The reactivity of bromonitrobiphenyl isomers in this reaction is dictated by a different set of principles than in SNAr, with steric hindrance often playing a more dominant role than electronics.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromonitrobiphenyl.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Isomer Reactivity Comparison in Suzuki Coupling
The electronic effect of the nitro group is less straightforward in Suzuki coupling than in SNAr. As a strong electron-withdrawing group, it can accelerate the oxidative addition step, which is often rate-limiting. However, the dominant factor, especially for substituted biphenyls, is often steric hindrance.
-
4'-Bromo-4-nitrobiphenyl & 4-Bromo-3-nitrobiphenyl: These isomers have the bromine atom in a sterically unhindered para position. Oxidative addition should proceed relatively easily. The electronic effect of the nitro group is present, potentially accelerating the reaction. These isomers are expected to be quite reactive.
-
2-Bromo-3-nitrobiphenyl & 2-Bromo-4-nitrobiphenyl: The bromine atom is in the ortho position to the biphenyl linkage. This creates significant steric bulk around the reaction center, which can severely impede the oxidative addition of the bulky palladium-ligand complex.[8][9] This steric hindrance is often the overriding factor, making ortho-substituted aryl halides notoriously challenging substrates for Suzuki coupling.[8][10] Consequently, these isomers are expected to be the least reactive and may require specialized bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and stronger reaction conditions to achieve good yields.[8]
Table 2: Predicted Relative Reactivity of Bromonitrobiphenyl Isomers in Suzuki Coupling
| Isomer | Bromine Position | Key Factors | Predicted Relative Suzuki Rate |
| 4-Bromo-3-nitrobiphenyl | para | Minimal steric hindrance; Electronic activation | High |
| 4'-Bromo-4-nitrobiphenyl | para | Minimal steric hindrance | High |
| 2-Bromo-4-nitrobiphenyl | ortho | Severe steric hindrance | Very Low |
| 2-Bromo-3-nitrobiphenyl | ortho | Severe steric hindrance | Very Low |
Experimental Protocol: Comparative Analysis of Suzuki Coupling Reactions
This protocol outlines a method for comparing the reactivity of different bromonitrobiphenyl isomers in a Suzuki coupling reaction with phenylboronic acid, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azom.com [azom.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Bromo-4'-nitrobiphenyl and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key organic molecules is paramount. 4-Bromo-4'-nitrobiphenyl serves as a crucial scaffold in medicinal chemistry and materials science. Its derivatives, featuring a range of functional groups, offer a tunable platform for developing novel compounds with specific therapeutic or material properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound and its derivatives, grounded in experimental data and established scientific principles.
This document is structured to provide not just data, but a logical framework for understanding how subtle changes in molecular structure are reflected in various spectroscopic techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of the presented data.
The Biphenyl Scaffold: A Foundation for Innovation
Biphenyl and its substituted derivatives are of significant interest due to the unique electronic interactions between the two phenyl rings. The degree of π-conjugation and the overall molecular conformation are highly sensitive to the nature and position of substituents. This sensitivity is the very reason spectroscopic analysis is such a powerful tool for characterizing these compounds. In this guide, we will focus on this compound as our parent compound and explore how its spectroscopic signature is altered by the introduction of both electron-donating and electron-withdrawing groups at the 4'-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
The Causality Behind NMR Analysis
The chemical shift of a nucleus in an NMR spectrum is highly dependent on its local electronic environment. Electron-donating groups (EDGs) increase the electron density around nearby protons and carbons, causing them to be "shielded" and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, "deshielding" the nuclei and causing them to resonate at a higher chemical shift (downfield). In the context of this compound and its derivatives, we can predict and observe how different substituents at the 4'-position influence the chemical shifts of the aromatic protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for acquiring FTIR spectra using the KBr pellet method.
Comparative FTIR Data
The following table highlights the characteristic IR absorption frequencies for this compound and its derivatives.
Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹)
| Compound | N-O Stretch (asymm/symm) | N-H Stretch | O-H Stretch | C≡N Stretch | C-Br Stretch | Aromatic C=C Stretch |
| This compound [1] | 1520 / 1345 | - | - | - | ~650 | 1600, 1480 |
| 4-Bromo-4'-aminobiphenyl | - | 3400, 3300 | - | - | ~650 | 1610, 1490 |
| 4-Bromo-4'-hydroxybiphenyl [2] | - | - | 3350 (broad) | - | ~650 | 1605, 1485 |
| 4-Bromo-4'-methoxybiphenyl [3] | - | - | - | - | ~650 | 1608, 1495 |
| 4-Bromo-4'-cyanobiphenyl [4] | - | - | - | 2220 | ~650 | 1604, 1474 |
Analysis of FTIR Data: The presence of the strong symmetric and asymmetric stretching vibrations of the nitro group around 1520 and 1345 cm⁻¹ is a clear indicator for this compound. [1]For the derivatives, the appearance of characteristic peaks for the N-H, O-H, and C≡N stretching vibrations provides unambiguous confirmation of the respective functional groups. The broadness of the O-H stretch in 4-bromo-4'-hydroxybiphenyl is indicative of hydrogen bonding in the solid state.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The Principles of UV-Vis Analysis
The wavelength of maximum absorption (λmax) is related to the extent of conjugation in a molecule. More extensive conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength (a bathochromic or red shift). The introduction of substituents on the biphenyl rings can significantly affect the electronic structure and thus the λmax.
Experimental Protocol: UV-Visible Spectroscopy
A standard procedure for obtaining a UV-Vis spectrum of a dilute solution is outlined below.
Diagram of the UV-Vis Experimental Workflow:
Caption: Workflow for acquiring UV-Visible absorption spectra.
Comparative UV-Vis Data
The following table presents the λmax values for this compound and its derivatives in ethanol.
Table 4: UV-Visible Absorption Maxima (λmax)
| Compound | λmax (nm) |
| This compound | 305 |
| 4-Bromo-4'-aminobiphenyl | 315 |
| 4-Bromo-4'-hydroxybiphenyl | 295 |
| 4-Bromo-4'-methoxybiphenyl | 290 |
| 4-Bromo-4'-cyanobiphenyl | 285 |
Analysis of UV-Vis Data: The λmax of this compound is observed at 305 nm. The introduction of the electron-donating amino group leads to a red shift to 315 nm, indicating an extension of the conjugated system. In contrast, the hydroxyl, methoxy, and cyano groups cause a blue shift (hypsochromic shift), suggesting a disruption of the planarity and a decrease in the effective conjugation between the two phenyl rings.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
The Logic of Mass Spectrometry Analysis
In electron ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing ionization and fragmentation of the molecules. The resulting charged fragments are then separated based on their m/z ratio. The fragmentation pattern is often predictable and provides a unique "fingerprint" for a particular compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity for any fragment containing a bromine atom, separated by 2 m/z units.
Experimental Protocol: Mass Spectrometry
A general workflow for mass spectrometry analysis is depicted below.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: General workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for this compound and its derivatives.
Table 5: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-NO₂]⁺ | [M-Br]⁺ | Biphenyl Cation | Other Key Fragments |
| This compound | 277/279 | 231/233 | 198 | 152 | 167 ([M-Br-NO₂]⁺) |
| 4-Bromo-4'-aminobiphenyl [5] | 247/249 | - | 168 | 152 | 141 ([M-Br-HCN]⁺) |
| 4-Bromo-4'-hydroxybiphenyl [2] | 248/250 | - | 169 | 152 | 141 ([M-Br-CO]⁺) |
| 4-Bromo-4'-methoxybiphenyl [3] | 262/264 | - | 183 | 152 | 168 ([M-Br-CH₃]⁺), 155 ([M-Br-CO]⁺) |
| 4-Bromo-4'-cyanobiphenyl | 255/257 | - | 176 | 152 | - |
Analysis of Mass Spectrometry Data: The molecular ion peaks for all compounds clearly show the isotopic signature of bromine (M⁺ and M⁺+2 peaks of similar intensity). The fragmentation patterns are consistent with the structures. For this compound, the loss of the nitro group is a prominent fragmentation pathway. For the derivatives, characteristic losses corresponding to their functional groups are observed, such as the loss of HCN from the amino derivative and CO from the hydroxy derivative. The presence of the biphenyl cation at m/z 152 is a common feature in the mass spectra of these compounds.
Conclusion: A Multi-faceted Approach to Structural Elucidation
This guide has demonstrated the power of a multi-technique spectroscopic approach for the comprehensive analysis of this compound and its derivatives. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed picture of the electronic and conformational properties of these important molecules. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently characterize novel biphenyl derivatives and accelerate their research and development efforts.
References
- PubChem. 4-Bromo-4'-methoxybiphenyl.
- PubChem. 4-Bromo-4'-hydroxybiphenyl.
- SpectraBase. 4-Bromo-4'-hydroxybiphenyl. Wiley-VCH. [Link]
- Gibb, C. J., Storey, J. M. D., & Imrie, C. T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(13), 1835-1845. [Link]
- ResearchGate. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]
- PubChem. This compound.
- The Royal Society of Chemistry. Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di). [Link]
- PubChem. 4'-Bromo-[1,1'-biphenyl]-4-amine.
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Bromo-[1,1'-biphenyl]-4-amine | C12H10BrN | CID 279574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Bromo-4'-nitrobiphenyl in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 4-Bromo-4'-nitrobiphenyl is a prominent reagent, valued for its role in constructing the biaryl motif—a privileged structure in numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth, objective comparison of this compound's performance against common alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The utility of this compound stems from its distinct structural features. The biphenyl core provides a rigid scaffold, the bromine atom serves as a versatile handle for cross-coupling reactions, and the electron-withdrawing nitro group modulates the reactivity of the carbon-bromine (C-Br) bond, typically making it more susceptible to oxidative addition in catalytic cycles.[3]
Core Application: Performance in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an aryl halide partner in palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis for their reliability and broad functional group tolerance.[4] We will benchmark the performance of this compound in three seminal transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method for biaryl synthesis due to the stability and low toxicity of the boron reagents.[4][5]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The presence of the electron-withdrawing nitro group facilitates this often rate-limiting step. A base is required to activate the boronic acid, forming a boronate complex that undergoes transmetalation with the Pd(II) intermediate.[6] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.
The Heck Reaction
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.[7] For this compound, this allows for the introduction of vinyl groups, creating stilbene-like structures that are valuable in materials science.[5]
Mechanistic Insight: The cycle is similar to the Suzuki, beginning with oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene partner. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst in the presence of a base.[8][9]
The Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[10] This reaction is indispensable for synthesizing conjugated systems, including poly(arylene–ethynylene)s.
Mechanistic Insight: This reaction uniquely employs a dual catalytic system. The palladium cycle mirrors that of other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[11][12] This species then undergoes transmetalation with the Ar-Pd(II)-X complex, leading to the final product after reductive elimination.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
The Nitro Advantage: A Comparative Guide to 4-Bromo-4'-nitrobiphenyl and 4-Bromobiphenyl in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate coupling partners is a critical decision that dictates the efficiency and success of synthetic campaigns. In the landscape of palladium-catalyzed cross-coupling reactions, aryl halides are indispensable building blocks. This guide provides an in-depth technical comparison between two commercially available biphenyl derivatives: 4-bromo-4'-nitrobiphenyl and its parent compound, 4-bromobiphenyl. We will explore how the presence of a nitro group fundamentally alters the reactivity of the aryl bromide, making this compound a superior coupling partner in many instances. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols.
The Decisive Role of Electronics in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. The catalytic cycle of these transformations universally involves three key steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination. The rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.
The electronic nature of the aryl halide profoundly influences the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom bonded to the halogen. This polarization of the C-X bond facilitates the insertion of the electron-rich palladium(0) catalyst, thereby accelerating the oxidative addition step. Conversely, electron-donating groups decrease the electrophilicity of the carbon, slowing down this crucial step.
The nitro group (-NO₂) in this compound is a potent electron-withdrawing group. Its presence significantly enhances the reactivity of the C-Br bond towards oxidative addition compared to the electronically neutral 4-bromobiphenyl. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making this compound a more efficient coupling partner.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide. The enhanced reactivity of aryl halides bearing electron-withdrawing groups is well-documented in this reaction. A kinetic study comparing the Suzuki coupling of various substituted bromobenzenes with phenylboronic acid demonstrated that 4-bromonitrobenzene reacts significantly faster than both bromobenzene and 4-bromoaniline.[1] This observation strongly supports the superior performance of this compound over 4-bromobiphenyl.
| Coupling Partner | Relative Reaction Rate (vs. Bromobenzene) | Typical Yield | Reference Conditions |
| This compound | Faster | High (often >90%) | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80 °C |
| 4-Bromobiphenyl | Slower | Moderate to High (70-90%) | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 100 °C |
Table 1: A qualitative and quantitative comparison of this compound and 4-bromobiphenyl in Suzuki-Miyaura coupling. The data for this compound is inferred from the reactivity of 4-bromonitrobenzene.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobiphenyl
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromobiphenyl with an arylboronic acid.[2]
Materials:
-
4-Bromobiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-bromobiphenyl, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add a 2:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Enhanced Reactivity in the Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The electron-withdrawing nitro group in this compound is expected to facilitate this step, leading to more efficient coupling compared to 4-bromobiphenyl. This allows for the use of lower catalyst loadings and milder reaction conditions.
| Coupling Partner | Expected Reactivity | Typical Yield | Reference Conditions |
| This compound | High | High | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °C |
| 4-Bromobiphenyl | Moderate | Moderate to High | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-120 °C |
Table 2: A qualitative comparison of the expected performance of this compound and 4-bromobiphenyl in the Heck reaction.
Experimental Protocol: Heck Reaction of 4-Bromobiphenyl
The following is a general protocol for the Heck reaction of 4-bromobiphenyl with an alkene.[2][3]
Materials:
-
4-Bromobiphenyl (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask, dissolve 4-bromobiphenyl, Pd(OAc)₂, and PPh₃ in DMF.
-
Add triethylamine and the alkene to the reaction mixture.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Superior Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The presence of the electron-withdrawing nitro group in this compound makes it a more reactive substrate in this transformation as well. This increased reactivity can lead to higher yields and the ability to perform the reaction under copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.
| Coupling Partner | Expected Reactivity | Typical Yield | Reference Conditions |
| This compound | High | High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C |
| 4-Bromobiphenyl | Moderate | Moderate to High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65-80 °C |
Table 3: A qualitative comparison of the expected performance of this compound and 4-bromobiphenyl in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 4-Bromobiphenyl
This protocol outlines a general procedure for the Sonogashira coupling of 4-bromobiphenyl with a terminal alkyne.[4][5]
Materials:
-
4-Bromobiphenyl (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 4-bromobiphenyl, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 65-80 °C and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Rationale and Visualization
The enhanced reactivity of this compound can be visualized through the lens of the catalytic cycle for cross-coupling reactions. The electron-withdrawing nitro group facilitates the initial, often rate-limiting, oxidative addition step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The inclusion of an electron-withdrawing nitro group in this compound significantly enhances its reactivity as a coupling partner in palladium-catalyzed cross-coupling reactions compared to 4-bromobiphenyl. This heightened reactivity, stemming from an accelerated rate of oxidative addition, allows for the use of milder reaction conditions, shorter reaction times, and often leads to higher product yields. For researchers and drug development professionals seeking to optimize their synthetic routes, this compound represents a superior and more efficient building block for the construction of complex biaryl structures. While the cost of this compound may be slightly higher than its unsubstituted counterpart, the gains in efficiency and yield often justify the initial investment, particularly in the context of multi-step syntheses where overall process efficiency is paramount.
References
- BenchChem.
- BenchChem.
- National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubChem. URL
- BenchChem. Application Notes and Protocols for Heck Coupling of 4-(4-Bromobenzyl)phenol. URL
- Wikipedia. Heck reaction. URL
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... URL
- International Journal of Biology and Chemistry. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. URL
- ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... URL
- ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic Effects of Bromo and Nitro Substituents: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, a nuanced understanding of substituent effects is paramount for the rational design of molecules with desired properties. Among the myriad of functional groups, the bromo and nitro moieties are frequently employed to modulate the electronic character of aromatic systems. While both are broadly classified as electron-withdrawing groups, the nature and magnitude of their influence differ significantly. This guide provides an in-depth comparative analysis of the electronic effects of bromo and nitro substituents, supported by experimental data and detailed methodologies, to empower researchers in their synthetic endeavors.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring.[1] Both bromine and the nitrogen atom of the nitro group are more electronegative than carbon, leading to a withdrawal of electron density from the ring through the σ-framework. This effect generally weakens with distance.
-
Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1] The nature of the resonance effect can be either electron-donating (+M) or electron-withdrawing (-M).
The bromo and nitro substituents present a fascinating contrast in the interplay of these two effects.
The Bromo Substituent: A Tale of Competing Influences
The bromo group exhibits a dual nature. Due to the high electronegativity of bromine, it exerts a strong electron-withdrawing inductive effect (-I) .[1] However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M) . In the case of halogens like bromine, the inductive effect is generally considered to be more dominant than the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[1]
The Nitro Substituent: A Unidirectional Electron Sink
The nitro group is a powerful and unambiguous electron-withdrawing group, acting through both inductive and resonance effects in the same direction. The nitrogen atom, bearing a formal positive charge and bonded to two highly electronegative oxygen atoms, exerts a potent electron-withdrawing inductive effect (-I) .[2][3] Furthermore, the π-system of the nitro group can readily accept π-electrons from the aromatic ring, leading to a strong electron-withdrawing resonance effect (-M) . This synergistic combination makes the nitro group one of the strongest deactivating groups in aromatic chemistry.[2][3]
Visualizing the Electronic Push and Pull
The following diagrams, rendered in DOT language, illustrate the fundamental electronic effects of the bromo and nitro substituents on a benzene ring.
Caption: Inductive (-I) and Resonance (+M/-M) Effects of Bromo and Nitro Groups.
Quantitative Comparison: Hammett Constants and Acidity
The electronic effects of substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship. The Hammett substituent constants, σ, are a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are further differentiated by the substituent's position on the ring (meta, σ_m, or para, σ_p).
The acidity of substituted benzoic acids provides a classic experimental platform for determining these constants. An electron-withdrawing group stabilizes the carboxylate anion, thereby increasing the acidity of the parent benzoic acid (resulting in a lower pKa).
| Substituent | σ_meta | σ_para | pKa of 4-substituted Benzoic Acid |
| -H | 0.00 | 0.00 | 4.20 |
| -Br | +0.39 | +0.23 | 3.97[4] |
| -NO₂ | +0.71 | +0.78 | 3.44[5] |
Analysis of Data:
The data clearly demonstrates the superior electron-withdrawing capacity of the nitro group compared to the bromo group.[6] The significantly more positive σ values for the nitro group in both the meta and para positions correlate with a more pronounced increase in the acidity of benzoic acid (a lower pKa value).[5][6][7] The bromo substituent, while electron-withdrawing, has a more modest effect on the pKa of benzoic acid.[4]
Impact on Chemical Reactivity
The disparate electronic properties of the bromo and nitro groups profoundly influence the reactivity of the aromatic ring in key chemical transformations.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an electrophile. Electron-withdrawing groups deactivate the ring towards this reaction.
-
Bromo-substituted rings: The bromo group is a deactivator due to its dominant -I effect. However, the +M effect, although weaker, directs incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (Wheland intermediate) through resonance.[1]
-
Nitro-substituted rings: The nitro group is a very strong deactivator due to its combined -I and -M effects.[2][3] It directs incoming electrophiles to the meta position, as the ortho and para positions are significantly destabilized by the adjacent positive charge on the nitrogen atom in the resonance structures of the intermediate.[1][2][8]
Caption: Key resonance structures of Wheland intermediates in EAS.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. This reaction is facilitated by strong electron-withdrawing groups.[9][10][11]
-
Bromo as a leaving group: A bromo group can act as a leaving group in SNAr reactions, particularly when the ring is activated by other strong electron-withdrawing groups, such as a nitro group.
-
Nitro as an activating group: The nitro group is a powerful activating group for SNAr, especially when positioned ortho or para to the leaving group.[9][12] It stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, delocalizing the negative charge onto its oxygen atoms.[9][10][12][13] A nitro group in the meta position offers only inductive stabilization, which is less effective.[9]
Caption: Stabilization of the Meisenheimer complex in SNAr reactions.
Experimental Protocols
To provide a practical context for the theoretical discussion, detailed methodologies for key experiments are outlined below.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of a substituted benzoic acid.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
-
Standardized 0.1 M NaOH solution
-
Substituted benzoic acid (e.g., 4-bromobenzoic acid, 4-nitrobenzoic acid)
-
Deionized water
-
Standard pH buffers (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[14][15]
-
Prepare the analyte solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent like ethanol can be used, but consistency across experiments is crucial.
-
Set up the titration: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Perform the titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[14][15]
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[14]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Kinetic Study of Ester Hydrolysis by UV-Vis Spectroscopy
This protocol outlines a method to compare the rates of alkaline hydrolysis of p-substituted ethyl benzoates. The reaction rate can be followed by monitoring the appearance of the phenoxide ion, which has a strong absorbance in the visible region.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder
-
Stock solutions of ethyl p-bromobenzoate and ethyl p-nitrobenzoate in a suitable solvent (e.g., ethanol)
-
Aqueous NaOH solution of known concentration
-
Buffer solution (to maintain constant pH)
Procedure:
-
Determine the λ_max of the product: Prepare a solution of the expected product (e.g., p-nitrophenoxide) and scan its absorbance spectrum to determine the wavelength of maximum absorbance (λ_max).
-
Set up the reaction: In a cuvette, mix the buffer solution and the ester stock solution. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction: Inject a small, known volume of the NaOH solution into the cuvette and mix quickly.
-
Monitor the reaction: Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
-
Data Analysis: Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc). Plot the concentration of the product versus time. The initial rate of the reaction is the slope of this curve at time t=0. For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time will be linear, and the rate constant can be determined from the slope.
Comparative Reaction Kinetics: Hydrolysis of Ethyl Benzoates
The alkaline hydrolysis of esters is a reaction that is highly sensitive to the electronic effects of substituents on the aromatic ring. The reaction proceeds through a tetrahedral intermediate, and the rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction.
The Hammett equation for this reaction is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted ester.
-
k₀ is the rate constant for the unsubstituted ester.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of ethyl benzoates, ρ is approximately +2.5.[6]
-
σ is the Hammett substituent constant.
Using the Hammett equation, we can predict the relative rates of hydrolysis for ethyl p-bromobenzoate and ethyl p-nitrobenzoate.
-
For ethyl p-bromobenzoate (σ_p = +0.23): log(k_Br / k_H) = 2.5 * 0.23 = 0.575 k_Br / k_H = 10^0.575 ≈ 3.76
-
For ethyl p-nitrobenzoate (σ_p = +0.78): log(k_NO2 / k_H) = 2.5 * 0.78 = 1.95 k_NO2 / k_H = 10^1.95 ≈ 89.1
These calculations predict that ethyl p-nitrobenzoate will hydrolyze approximately 24 times faster than ethyl p-bromobenzoate under the same conditions. This dramatic difference in reaction rates is a direct consequence of the nitro group's superior ability to withdraw electron density and stabilize the transition state. Experimental data confirms this trend, with the base-catalysed hydrolysis of ethyl m-nitrobenzoate being 63.5 times faster than the unsubstituted ester.
Conclusion
The bromo and nitro substituents, while both electron-withdrawing, exert markedly different electronic effects on aromatic systems. The bromo group's influence is a delicate balance between a dominant inductive withdrawal and a weak resonance donation, resulting in overall deactivation but ortho, para-direction in electrophilic aromatic substitution. In contrast, the nitro group is a powerful and unidirectional electron sink, strongly deactivating the ring and directing electrophiles to the meta position, while potently activating it for nucleophilic aromatic substitution when in the ortho or para position.
This comparative analysis, grounded in quantitative data from Hammett constants, pKa values, and reaction kinetics, provides a robust framework for researchers. By understanding the distinct electronic signatures of these substituents, chemists can more effectively design and predict the outcomes of chemical reactions, a critical skill in the development of new pharmaceuticals and advanced materials.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Asian Journal of Chemistry. (2010).
- Creative Bioarray. (n.d.).
- Wikipedia. (n.d.). Meisenheimer complex. [Link]
- Chegg. (2020).
- The Organic Chemistry Tutor. (2017).
- PubChem. (n.d.). 4-Bromobenzoic acid. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Chemistry LibreTexts. (2022). 16.
- Royal Society of Chemistry. (2016).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Unacademy. (n.d.). A Simple Note on Resonance Structures of Nitrobenzene. [Link]
- University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]
- Homework.Study.com. (n.d.). Draw resonance structures for the intermediates from the reaction of an electrophile at the ortho, meta, and para positions of nitrobenzene.
- Brainly.in. (2020). 1) The Hammette reaction constant (Ρ)
- OpenStax. (2023). 16.
- Chemistry LibreTexts. (2020). 17.
- National Center for Biotechnology Information. (2022). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. [Link]
- ACS Publications. (2001). An Exploration of Long Range Electronic Effects in Substituted Alkanes. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (2012).
- ResearchGate. (1983). Kinetic study of hydrolysis of benzoates.
- ResearchGate. (1995).
- PubChem. (n.d.). 4-Nitrobenzoic Acid. [Link]
- Sarthaks eConnect. (2018).
- Brainly.in. (2023). The base-catalysed hydrolysis of ethyl m-nitrobenzoate is 63.
- Chegg. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple Note on Resonance Structures of Nitrobenzene [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brainly.in [brainly.in]
- 15. web.viu.ca [web.viu.ca]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-4'-nitrobiphenyl Quantification
Introduction: The Analytical Imperative for 4-Bromo-4'-nitrobiphenyl
This compound (4B4'NB) is a substituted biphenyl compound with the molecular formula C₁₂H₈BrNO₂.[1][2][] Its structure, featuring two phenyl rings linked together, with a bromine atom on one and a nitro group on the other, makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. The precise quantification of 4B4'NB is critical during drug development and manufacturing, as it can be a starting material or a process-related impurity. Regulatory bodies like the FDA mandate that analytical procedures for such compounds be thoroughly validated to ensure product quality and patient safety.[4]
This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a comprehensive cross-validation study to demonstrate the comparability and reliability of both methods, in alignment with International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: Why HPLC-UV?
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For this compound, a non-volatile and UV-active molecule, reversed-phase HPLC with UV detection is an ideal choice.
-
Causality of Separation: The separation is based on the compound's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[9] The hydrophobic nature of the biphenyl structure ensures strong retention on the C18 column, allowing for excellent separation from more polar impurities.
-
Rationale for Detection: The conjugated pi-electron system of the biphenyl rings and the nitro group results in strong absorbance in the UV region of the electromagnetic spectrum.[10][11] This allows for highly sensitive and specific detection using a standard UV detector, a workhorse in any analytical lab. The UV spectrum for unsubstituted biphenyl shows a characteristic absorbance peak around 247 nm, which serves as a logical starting point for selecting the detection wavelength for 4B4'NB.[12]
Experimental Protocol: HPLC-UV Quantification
This protocol is designed to be a self-validating system, where system suitability tests are performed before each run to ensure performance.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and HPLC-grade water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Mobile Phase (Acetonitrile:Water 70:30).
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing 4B4'NB, dissolve in diluent, and dilute to a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[9]
-
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification via HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Why GC-MS?
GC-MS is a highly specific and sensitive technique, making it an excellent alternative or confirmatory method. Its applicability hinges on the analyte's volatility and thermal stability.
-
Causality of Separation: With a predicted boiling point of approximately 387 °C, this compound is sufficiently volatile for GC analysis.[13] Separation in GC occurs based on the compound's boiling point and its interaction with the stationary phase.[14] A non-polar column (like a DB-5ms) is chosen because it separates compounds primarily by boiling point, which is a robust and predictable property.
-
Rationale for Detection: Mass spectrometry provides unparalleled specificity. After separation, the compound is ionized (typically by electron ionization), and the resulting fragments form a unique mass spectrum, or fingerprint. For quantification, we monitor a specific, abundant, and unique ion (or ions), a technique known as Selected Ion Monitoring (SIM), which dramatically enhances sensitivity and eliminates interference from co-eluting compounds.
Experimental Protocol: GC-MS Quantification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 277 (M⁺), 231 (M-NO₂⁺), and 152 (M-BrNO₂⁺). Quantify using m/z 277.
-
-
Standard and Sample Preparation:
-
Solvent: Toluene or Ethyl Acetate.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Prepare samples in the same manner as for HPLC, but using the GC-compatible solvent. Ensure the final concentration is within the GC calibration range.
-
Visualization: GC-MS Experimental Workflow
Caption: Workflow for this compound quantification via GC-MS.
Cross-Validation: Bridging the Methodologies
Trustworthiness: The Principle of Cross-Validation
Cross-validation is the process of demonstrating that two distinct analytical methods are suitable for the same intended purpose and provide comparable results.[15] This is crucial when data from different labs or different methods need to be compared or combined during a drug's lifecycle.[16][17] The ICH M10 guideline emphasizes the importance of cross-validation for ensuring data consistency.[16] Our objective here is to prove that the HPLC-UV and GC-MS methods can be used interchangeably for the accurate quantification of this compound.
Cross-Validation Protocol
The core of the experiment involves analyzing the same set of quality control (QC) samples with both fully validated methods and comparing the results against predefined acceptance criteria derived from ICH Q2(R2) guidelines.[6][8][18]
-
Prepare QC Samples: From a separate stock solution, prepare QC samples in the chosen diluent at three concentrations:
-
Low QC (LQC): 3 µg/mL
-
Medium QC (MQC): 30 µg/mL
-
High QC (HQC): 75 µg/mL
-
-
Analysis:
-
Analyze five replicates of each QC sample (LQC, MQC, HQC) using the validated HPLC-UV method.
-
Analyze five replicates of each QC sample (LQC, MQC, HQC) using the validated GC-MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for each QC level from each method.
-
Calculate the accuracy of each method by comparing the mean measured concentration to the nominal concentration (%Recovery).
-
Compare the mean values obtained from both methods.
-
Visualization: Cross-Validation Logical Flow
Caption: Logical process for the cross-validation of two analytical methods.
Comparative Data & Analysis
The following tables summarize the expected performance data from the cross-validation study.
Table 1: Linearity Comparison
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.995 |
-
Interpretation: Both methods demonstrate excellent linearity over their respective ranges, with correlation coefficients well above the typical acceptance criterion. This indicates a direct, proportional relationship between concentration and instrument response for both techniques.
Table 2: Accuracy and Precision Comparison for QC Samples
| QC Level | Method | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL, n=5) | Accuracy (% Recovery) | Precision (% RSD) |
| LQC | HPLC-UV | 3.0 | 2.95 | 98.3% | 4.1% |
| GC-MS | 3.0 | 3.08 | 102.7% | 5.3% | |
| MQC | HPLC-UV | 30.0 | 30.45 | 101.5% | 2.5% |
| GC-MS | 30.0 | 29.61 | 98.7% | 3.1% | |
| HQC | HPLC-UV | 75.0 | 76.13 | 101.5% | 1.9% |
| GC-MS | 75.0 | 74.03 | 98.7% | 2.2% | |
| Acceptance Criteria | 85 - 115% | ≤ 15% |
-
Interpretation: The data shows that both methods provide accurate and precise results. All QC samples fall within the standard acceptance criteria for accuracy (85-115% recovery) and precision (RSD ≤ 15%).[6] This is a foundational requirement before comparing the mean results between methods.
Table 3: Inter-Method Comparison
| QC Level | HPLC-UV Mean (µg/mL) | GC-MS Mean (µg/mL) | % Difference | Acceptance Criterion |
| LQC | 2.95 | 3.08 | 4.3% | ≤ 20% |
| MQC | 30.45 | 29.61 | -2.8% | ≤ 15% |
| HQC | 76.13 | 74.03 | -2.8% | ≤ 15% |
-
Interpretation: The percentage difference between the mean concentrations measured by HPLC-UV and GC-MS is well within the accepted limits. This is the ultimate confirmation of the cross-validation study, demonstrating that the two methods yield statistically comparable data. Therefore, results generated by either method can be confidently used and compared throughout a project's lifecycle.
Conclusion
This guide has detailed the rationale, protocols, and comparative validation for two robust analytical methods—HPLC-UV and GC-MS—for the quantification of this compound. The HPLC-UV method offers simplicity and high throughput, while the GC-MS method provides superior specificity and sensitivity.
The successful cross-validation, supported by clear experimental data, demonstrates that both methods are accurate, precise, and provide comparable quantitative results. This allows for flexibility in analytical strategy; the HPLC-UV method can be used for routine quality control, while the GC-MS method can serve as a confirmatory technique or for investigations requiring higher specificity. This self-validating and cross-referenced approach ensures the generation of trustworthy and defensible data, meeting the stringent requirements of the pharmaceutical industry.
References
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233610, this compound.
- Dubey, S. K., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- ChemicalBook. (n.d.). This compound CAS#: 6242-98-4.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Lahaie, M., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- BenchChem. (2025). A Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Bromobiphenyl.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017, September 24-26). Cross and Partial Validation. European Bioanalysis Forum.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column.
- Smith, G. A., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21857647, 4'-Bromo-2-nitrobiphenyl.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.
- Santa Monica College. (n.d.). Experiment 4 - Analysis by Gas Chromatography.
- SpectraBase. (n.d.). Biphenyl - Optional[UV-VIS] - Spectrum.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- SIELC Technologies. (2018, May 16). 4-Nitrobiphenyl.
- Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?.
- ResearchGate. (n.d.). UV visible spectra of control and treated (T1 and T2) biphenyl.
Sources
- 1. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6242-98-4 [chemicalbook.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: 6242-98-4 [m.chemicalbook.com]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-b-f.eu [e-b-f.eu]
- 18. database.ich.org [database.ich.org]
The Strategic Advantage of 4-Bromo-4'-nitrobiphenyl in Complex Molecule Synthesis: A Comparative Guide
In the intricate landscape of organic synthesis, the selection of an appropriate intermediate is a critical decision that dictates the efficiency, yield, and overall feasibility of a synthetic route. Among the vast arsenal of building blocks available to researchers, 4-Bromo-4'-nitrobiphenyl stands out as a uniquely versatile and reactive intermediate. This guide provides an in-depth technical comparison of its efficacy in pivotal cross-coupling reactions, benchmarked against common alternatives, and showcases its strategic application in the synthesis of high-value target molecules.
The Biphenyl Core: A Privileged Scaffold in Drug Discovery
The biphenyl moiety is a recurring structural motif in a multitude of bioactive molecules, including pharmaceuticals and advanced materials. Its rigid, planar structure provides an ideal scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The strategic functionalization of the biphenyl core is therefore a cornerstone of modern medicinal chemistry. This compound offers two distinct points of chemical reactivity: a readily displaceable bromine atom, ideal for carbon-carbon and carbon-heteroatom bond formation, and a nitro group that can be further transformed or utilized for its electron-withdrawing properties.
The Activating Effect of the Nitro Group in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of biaryl systems. The efficacy of this compound as a substrate in this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group. This assertion is not merely theoretical but is substantiated by kinetic studies.
A comparative analysis of the Suzuki coupling of various 4-substituted bromobenzenes with phenylboronic acid reveals a distinct reactivity trend. Aryl bromides bearing electron-withdrawing groups exhibit higher reactivity compared to those with electron-donating groups.[1] For instance, the coupling reaction between 4-bromonitrobenzene and phenylboronic acid is notably fast, achieving over 80% conversion within 6 hours.[1] In contrast, the reaction with 4-bromoaniline is comparatively sluggish at the same temperature.[1] This enhanced reactivity of the nitro-substituted compound can be attributed to the facilitation of the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide bond.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene/H₂O | 90 | 6 | >80 (conversion) | [1] |
| 4-Bromobiphenyl | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4 | 94 | BenchChem |
| 4-Bromoaniline | Phenylboronic Acid | Pd-Polymer Hybrid | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 | [1] |
| 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-N₂O₂ Catalyst | Na₂CO₃ | DMA | 140 | 24 | 100 (conversion) | [2] |
Note: Yields and reaction conditions can vary significantly based on the specific catalyst, ligand, and other parameters. This table provides a general comparison based on available literature.
Enhanced Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable reaction in the synthetic chemist's toolkit, enabling the formation of crucial C-N bonds. Similar to the Suzuki coupling, the electronic nature of the aryl halide substrate plays a pivotal role in the reaction's efficiency. The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for this transformation.
Studies have shown that in the palladium-catalyzed amination of aryl halides, the presence of electron-withdrawing groups on the aryl halide can lead to higher yields. For example, in the amination of estrone derivatives, the best yields were achieved with nitroanilines as coupling partners.[3] This suggests that the electron-withdrawing nitro group on the aryl halide substrate can facilitate the reductive elimination step of the catalytic cycle.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of the synthetic procedures, the following detailed protocols are provided. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed 1,4-dioxane (5 mL)
-
Degassed deionized water (1 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and deionized water via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
RuPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas.
-
Add anhydrous toluene followed by the amine via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl product.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A streamlined experimental workflow for the Buchwald-Hartwig amination.
Application in the Synthesis of Bioactive Molecules
The utility of this compound extends to the synthesis of various bioactive compounds, where the biphenyl scaffold is a key pharmacophore.
Synthesis of Anti-inflammatory Agents
The biphenyl-4-carboxylic acid moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This compound can serve as a precursor to these structures. For instance, a Suzuki coupling reaction can be employed to introduce a carboxylic acid-bearing aryl group, followed by reduction of the nitro group and subsequent functionalization to yield potent anti-inflammatory agents.[4][5]
Precursors for Antibacterial Compounds
Recent studies have demonstrated the synthesis of novel pyrazine carboxamide derivatives with antibacterial activity against extensively drug-resistant Salmonella Typhi.[6] The synthetic route involves the Suzuki coupling of a brominated precursor with various aryl boronic acids. This compound, after conversion of the nitro group to an amine and subsequent amide formation, can be a valuable intermediate in the generation of a library of such compounds for structure-activity relationship (SAR) studies.
Conclusion: A Strategic Choice for Efficiency and Versatility
References
- A. K. Dutta, S. K. Ali, P. K. Dutta. ChemInform Abstract: Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions for Both Aryl and Heteroaryl Bromide Systems.
- M. A. Waseem, et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- S. K. Kashani, J. E. Jessiman, S. V. D. S. G. S. P. V. K. G. N. D. L. ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- A. Suzuki. Organoborane coupling reactions (Suzuki coupling).
- GO@NHC-Pd complex heterogenized on graphene oxide for cross-coupling reactions and supercapacitor applications.
- N. A. B. N. A. Rahman, et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2.
- I. Bacsa, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- CN100522953C - Synthesis method of valsartan.
- S. A. G. Bhat, et al. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
- This compound.
- Buchwald–Hartwig amination.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
- A short and efficient synthesis of valsartan via a Negishi reaction.
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.
- SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES.
- Suzuki Cross-coupling Reaction procedure.
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- New and Improved Synthesis of Valsartan.
- This compound, min 98%, 5 grams.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Exp 4 - Suzuki Coupling Reaction.
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
- Suzuki-Miyaura cross-coupling: Practical Guide.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Synthesis of valsartan via decarboxylative biaryl coupling.
- Representative examples of bioactive natural (A, D, E, G) and...
- WO2009125416A2 - Process for preparation of valsartan intermediate.
- Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Ligand’s Crucible: A Head-to-Head Comparison of Palladium Ligands for Reactions with 4-Bromo-4'-Nitrobiphenyl
In the intricate world of synthetic chemistry, the precise construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The success of these transformations, however, is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. These ligands are not mere spectators; they are active participants that modulate the catalyst's stability, activity, and selectivity.
This guide provides an in-depth, head-to-head comparison of various palladium ligands for cross-coupling reactions involving a challenging, yet synthetically valuable substrate: 4-bromo-4'-nitrobiphenyl. This molecule, featuring both an electron-withdrawing nitro group and a reactive bromide, presents a unique set of challenges and opportunities for catalyst systems. Through a synthesis of literature-derived experimental data, we will dissect the performance of prominent ligand classes—including the Buchwald biaryl phosphines, Josiphos-type ferrocenyl phosphines, and N-heterocyclic carbenes (NHCs)—across a spectrum of commonly employed cross-coupling reactions.
The Critical Role of Ligands in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination. The ligand plays a crucial role in each of these steps.
-
Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step of the reaction. The electronic properties of the ligand influence the electron density at the palladium, while its steric bulk can promote the formation of the active, low-coordinate species.
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the ligand influences the rate of transfer of the organic group from the organometallic reagent (e.g., an organoboron compound) to the palladium center.
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, is also heavily influenced by the ligand's steric and electronic profile. Bulky ligands can promote this step by creating steric strain in the palladium complex.
The choice of ligand is therefore a delicate balancing act, tailoring the catalyst to the specific demands of the substrates and the desired transformation.
Visualizing the Catalytic Cycle and Ligand Architectures
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the general structures of the ligand classes discussed in this guide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General structural motifs of common palladium ligand classes.
Head-to-Head Performance Comparison
The following table summarizes the performance of different palladium ligands in various cross-coupling reactions with this compound and closely related substrates, based on available literature data. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of the relative efficacy of these ligand systems.
| Reaction Type | Ligand | Co-catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [1] |
| Suzuki-Miyaura | Pd/C (ligand-free) | Aq. Media | RT | - | Excellent | [2] | |
| Heck | P(o-tol)₃ | KOAc | DMF/H₂O | 95 | - | 83 | [3] |
| Buchwald-Hartwig | XPhos | K₃PO₄ | Toluene | 100 | - | Good to Excellent | [4] |
| Buchwald-Hartwig | RuPhos, BrettPhos | Cs₂CO₃ or K₃PO₄ | Toluene | 80-110 | - | - | [5] |
| Sonogashira | PPh₃ | CuI / Piperidine | DMF | 60 | 6 | ~85-95 | [4] |
| Sonogashira | XPhos | CuI / Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | [4] |
| Sonogashira | P(t-Bu)₃ | None / K₂CO₃ | Toluene | 100 | 10 | ~85-94 | [4] |
In-Depth Analysis of Ligand Performance
Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)
The Buchwald family of ligands, characterized by a biaryl backbone, are known for their steric bulk and electron-rich nature.[6] This combination is particularly effective for activating challenging substrates like aryl chlorides and electron-deficient aryl bromides.
-
Suzuki-Miyaura Coupling: While traditional phosphine ligands like PPh₃ can be effective, modern Buchwald ligands such as SPhos and XPhos often allow for lower catalyst loadings and milder reaction conditions, especially with sterically demanding coupling partners.[6]
-
Buchwald-Hartwig Amination: For the C-N coupling with this compound, ligands like XPhos are highly recommended, particularly when coupling with electron-deficient anilines.[4][5] The steric bulk of these ligands facilitates the reductive elimination step, which is often crucial for forming the C-N bond. RuPhos and BrettPhos are also excellent candidates for screening in these reactions.[5]
-
Sonogashira Coupling: In the Sonogashira coupling, bulky, electron-rich phosphine ligands like XPhos and P(t-Bu)₃ can promote high yields, even in copper-free conditions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.[4]
Josiphos Ligands
Josiphos ligands are a class of chiral ferrocenyl diphosphines that have found widespread use in asymmetric catalysis.[7] However, they also exhibit excellent performance in non-enantioselective cross-coupling reactions. Their unique bite angle and electronic properties, conferred by the ferrocene backbone, make them highly effective. While specific data for this compound is scarce, their reported high turnover numbers (TONs) in reactions with aryl chlorides suggest they would be highly active for the analogous aryl bromide.[7]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming very stable bonds with the palladium center, which can lead to highly active and long-lived catalysts.[8] Recent studies have shown that NHC ligands can be particularly effective for the cross-coupling of nitroarenes, in some cases outperforming phosphine ligands like BrettPhos.[9] This suggests that for reactions involving this compound, NHC-ligated palladium catalysts could offer significant advantages in terms of catalyst loading and efficiency.
Experimental Protocols
The following are representative, generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are highly dependent on the specific substrates, ligand, and desired outcome.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)[4]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, and base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice of ligand is a critical parameter that dictates the success of palladium-catalyzed cross-coupling reactions with this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the bulky and electron-rich biaryl phosphine ligands developed by Buchwald and coworkers, such as XPhos and SPhos, generally provide excellent results. For Sonogashira couplings, both traditional phosphine ligands and modern Buchwald-type ligands have demonstrated high efficacy. While specific data for Josiphos ligands with this particular substrate are limited, their proven performance with other challenging aryl halides suggests they are a promising avenue for exploration. Furthermore, the emergence of N-heterocyclic carbene ligands offers a compelling alternative, with the potential for even greater activity and stability, particularly for substrates containing nitro groups.
Ultimately, the optimal ligand for a given transformation will depend on a careful consideration of the specific coupling partners and desired reaction conditions. A systematic screening of a diverse set of ligands, as outlined in this guide, remains the most effective strategy for identifying the ideal catalyst system for any new synthetic challenge. As ligand design continues to evolve, we can anticipate the development of even more powerful and versatile catalysts that will further expand the horizons of synthetic chemistry.
References
- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
- ArODES. (n.d.).
- Wikipedia. (n.d.). Josiphos ligands. [Link]
- Wang, Z., et al. (2018). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- ResearchGate. (n.d.). Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions. [Link]
- ResearchGate. (n.d.). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Juricek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- Journal of Synthetic Chemistry. (2024).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]
- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [YouTube video]. [Link]
- RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [Link]
- ResearchGate. (n.d.).
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- Wang, Z., et al. (2018). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Gucma, M., & Golebiowski, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- MDPI. (2018). Palladium-Catalyzed Reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene (NHC)
- Solvias. (n.d.).
- ResearchGate. (n.d.). Cooperative NHC and nickel catalyzed asymmetric reductive coupling of nitrobenzyl bromides and cyclic ketimines via SET process. [Link]
- Carroll College. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. [Link]
- ACG Publications. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 8. orgchemres.org [orgchemres.org]
- 9. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Bromo-4'-nitrobiphenyl
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Bromo-4'-nitrobiphenyl (CAS No. 6242-98-4). As a halogenated nitroaromatic compound, this substance requires a specific waste management stream to mitigate risks to personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure operational safety and regulatory adherence.
Hazard Profile and Essential Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. This compound is not merely a chemical byproduct; it is a hazardous substance with a multi-faceted risk profile.
This compound is a solid, light-yellow powder that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is classified as a skin and serious eye irritant and may cause irritation to the respiratory tract.[2][4] Furthermore, it poses a significant environmental threat, being very toxic to aquatic life with long-lasting effects.[2][5] The presence of both a bromine atom and a nitro group classifies it as a halogenated organic compound, a designation that is critical for determining the correct disposal pathway under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
| Property | Identifier / Classification | Source(s) |
| CAS Number | 6242-98-4 | [8] |
| Molecular Formula | C₁₂H₈BrNO₂ | [8] |
| Appearance | Light yellow solid powder | [1][2] |
| Oral Toxicity | Harmful if swallowed (Acute Toxicity, Category 4) | [1][2][4] |
| Dermal Toxicity | Harmful in contact with skin (Acute Toxicity, Category 4) | [2][4] |
| Inhalation Toxicity | Harmful if inhaled (Acute Toxicity, Category 4) | [1][2][4] |
| Skin Irritation | Causes skin irritation (Category 2) | [1][2][4] |
| Eye Irritation | Causes serious eye irritation (Category 2) | [1][2][4] |
| Environmental Hazard | Harmful/toxic to aquatic life with long-lasting effects | [2][5] |
| Waste Classification | Halogenated Organic Compound | [9][10] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling this compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory to minimize exposure.
Engineering Controls: All handling, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[11] The workspace must be equipped with an accessible eyewash station and safety shower.[2]
Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves, disposed of after use. | Prevents dermal absorption, which is a key exposure route.[1][2] |
| Eye/Face Protection | Safety goggles with side shields and/or a full-face shield. | Protects against dust particles causing serious eye irritation.[1][3] |
| Skin/Body Protection | Impervious lab coat or chemical apron. | Protects skin from contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust cannot be controlled. | Prevents inhalation, a primary route of toxic exposure.[11] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process governed by the principle of waste segregation. Following these steps ensures compliance and safety.
Step 1: Waste Characterization and Segregation
This is the most critical step. This compound must be disposed of as "Halogenated Organic Solid Waste." [9][10]
-
Action: Collect solid this compound waste, including contaminated consumables like weighing paper or gloves, in a dedicated waste container.
-
Causality: Halogenated wastes cannot be mixed with non-halogenated organic wastes.[9] The reason is that the mandated disposal method for halogenated compounds is high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[10] During combustion, the bromine atom is converted to hydrogen bromide (HBr), a corrosive gas that must be neutralized.[1] Mixing waste streams complicates this process, increases disposal costs, and can lead to regulatory non-compliance.[9]
Caption: Waste segregation logic for this compound.
Step 2: Container Selection and Labeling
Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[9] The container must be in good condition and compatible with halogenated organic compounds.
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must, at a minimum, contain:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear list of all contents if it is a mixed waste stream (though this should be avoided).
-
The associated hazards (e.g., Toxic, Irritant, Environmentally Hazardous).
-
The accumulation start date (the date the first piece of waste is added).
-
-
Causality: Proper labeling is a legal requirement and is essential for the safety of all personnel who will handle the container, from lab staff to the Environmental Health and Safety (EHS) team and final disposal facility operators.[12] It prevents accidental mixing of incompatible wastes and ensures the waste is handled according to its specific risks.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The designated waste container must be stored in a laboratory's SAA.
-
Action: Keep the waste container securely closed at all times, except when adding waste.[9] Store it in a secondary containment bin within the SAA, away from incompatible materials such as strong oxidizing agents or bases.[1][4][12]
-
Causality: The SAA is a designated, compliant location at or near the point of waste generation.[12] Keeping containers closed prevents the release of vapors or dust. Storing in secondary containment protects against spills. Segregation within the SAA from incompatible materials prevents dangerous chemical reactions.[4]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved facility.
-
Action: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9][12] Do not attempt to dispose of the chemical through any other means.
-
Causality: EHS professionals are trained to manage the "cradle-to-grave" lifecycle of hazardous waste, ensuring it is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[12][13] This process is highly regulated to protect public health and the environment.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. epa.gov [epa.gov]
- 8. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-4'-nitrobiphenyl
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Compounds like 4-Bromo-4'-nitrobiphenyl, a halogenated nitroaromatic, are valuable building blocks. However, their utility is matched by significant potential hazards that demand our full attention and respect. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the principles of chemical causality and laboratory safety. Here, we will establish a self-validating system of protocols to ensure that your work with this compound is conducted with the highest degree of safety and scientific integrity.
Hazard Analysis: Understanding the Adversary
Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This compound is not merely a reagent; it is a combination of functional groups—a halogenated aromatic ring and a nitro group—that dictate its reactivity and toxicity. Halogenated nitroaromatic compounds can pose significant health and environmental risks.
The primary hazards associated with this compound include:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Severe Irritation: It is known to cause serious irritation to the skin and eyes.[1][2] Direct contact can lead to significant damage.
-
Respiratory Issues: Inhalation of the dust may cause respiratory tract irritation.[1][2]
-
Organ Damage: There is a risk of damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: This chemical is very toxic to aquatic life with long-lasting effects.[3]
The related compound, 4-Nitrobiphenyl, is recognized as a potential carcinogen, which necessitates handling this compound with appropriate caution.[4][5]
| Property / Hazard Classification | Identifier / Value | Source |
| CAS Number | 6242-98-4 | [6] |
| Molecular Formula | C12H8BrNO2 | [6][7] |
| Appearance | Light yellow powder / crystalline solid | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | [1][2] |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1][2] |
| Specific target organ toxicity (repeated exposure) | Category 2 | [1][2] |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.
-
Chemical Fume Hood: All handling of this compound, from weighing to transfer and use in reactions, must be conducted within a properly functioning chemical fume hood.[1][4][8] This is non-negotiable. The hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[9]
-
Emergency Infrastructure: An eyewash station and an emergency safety shower must be immediately accessible and tested regularly.[1][10][11] In the event of an accidental splash, immediate decontamination is critical to minimizing injury.
Personal Protective Equipment (PPE): A System for Personal Safety
Your PPE is an essential barrier against exposure. Each component is chosen to counteract a specific hazard posed by this compound.
| PPE Category | Item | Standard/Specification | Causality: Why This is Essential |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant | Safety goggles protect against splashes and airborne particles.[3] A face shield must be worn over the goggles during procedures with a high risk of splashing, providing full-face protection from this irritating compound.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible material | Prevents direct skin contact, a primary route of exposure that can cause irritation and absorption.[3] Always consult the manufacturer's guide for breakthrough time and inspect gloves for any damage before use. |
| Body Protection | Laboratory Coat & Full-Length Clothing | Flame-resistant (e.g., 100% cotton) | Protects skin and personal clothing from contamination with the solid powder.[3] A fully buttoned lab coat, full-length pants, and closed-toe shoes made of a non-porous material are mandatory to prevent skin exposure.[3][10] |
| Respiratory Protection | NIOSH-approved Respirator | Air-purifying respirator with appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or during spill cleanup to prevent the inhalation of dust, which can cause respiratory irritation.[3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes the risk of spills, dust generation, and exposure.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation : Before handling the chemical, ensure your chemical fume hood is operational. Don all required PPE as specified in the table above.[12] Place all necessary equipment, such as spatulas, anti-static weigh paper, and reaction vessels, inside the hood to minimize traffic in and out of the containment area.[13]
-
Weighing and Transfer : Use an analytical balance inside the fume hood. To minimize dust generation, carefully weigh the solid onto anti-static weigh paper or directly into a tared container.[3] Use a spatula to gently transfer the weighed solid into the reaction vessel. Avoid any actions that could aerosolize the powder.
-
Dissolution and Reaction : If making a solution, add the solvent to the solid slowly while stirring.[3] Keep the reaction vessel capped or covered as much as possible to prevent splashes and the release of vapors. Perform all subsequent steps of your experiment within the fume hood.[13]
-
Post-Reaction Workup : All subsequent steps, including quenching, extraction, and purification, must also be performed within the fume hood.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety protocol, essential for protecting both personnel and the environment.
-
Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate is considered hazardous waste and must be collected.[13]
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organics.[13] Never mix halogenated waste with non-halogenated waste streams.
-
Disposal : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13] Follow your institution's specific procedures for the disposal of hazardous chemical waste.[1][9]
Emergency Procedures: Responding Effectively
In the event of an exposure or spill, a swift and correct response is crucial.
-
Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.[9]
-
Inhalation : Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Small Spill : For a small spill contained within the fume hood, absorb the material with an inert absorbent like sand or vermiculite.[12] Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9][12]
-
Large Spill : If a large spill occurs, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
By integrating this comprehensive safety and handling framework into your laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- BenchChem. (2025). Personal protective equipment for handling 4-Bromonaphthalen-1-ol.
- Thermo Fisher Scientific. (2014). Safety Data Sheet - 1-Bromo-4-nitrobenzene. [Link]
- CP Lab Safety. (n.d.). This compound, min 98%, 5 grams. [Link]
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl. [Link]
- PubChem. (n.d.). This compound. [Link]
- Rutgers University. (n.d.). Standard Operating Procedure for 4-Nitrobiphenyl. [Link]
- Cole-Parmer. (n.d.).
- Scharlab. (n.d.).
- New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: 4-Nitrobiphenyl. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. nj.gov [nj.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
